Product packaging for 2-chloro-1H-benzo[d]imidazol-5-ol(Cat. No.:)

2-chloro-1H-benzo[d]imidazol-5-ol

Cat. No.: B1648249
M. Wt: 168.58 g/mol
InChI Key: HJRBXFFANXXCBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Chloro-1H-benzo[d]imidazol-5-ol (CAS 288384-91-8) is a benzimidazole derivative of significant interest in medicinal chemistry research. Benzimidazole is a privileged pharmacophore in drug discovery due to its structural resemblance to naturally occurring purine nucleotides, allowing it to interact readily with various biological targets . This specific compound, with its chloro and hydroxy substitutions, serves as a key synthetic intermediate for developing novel bioactive molecules. Research into benzimidazole derivatives has revealed a wide spectrum of potential therapeutic applications. They are extensively investigated for their antimicrobial properties, with some derivatives demonstrating potent activity against challenging pathogens like Staphylococcus aureus (including MRSA strains), Mycobacterium smegmatis , and Candida albicans . The mechanism of action for these antibacterial effects may involve targeting essential bacterial proteins, such as (p)ppGpp synthetases/hydrolases (implicated in bacterial persistence and antibiotic resistance), FtsZ (a crucial cell division protein), or pyruvate kinases . Furthermore, select 5-R-1H-benzo[d]imidazole-2-thiol derivatives have shown remarkable in vivo ophthalmohypotensive activity, reducing intraocular pressure in normotensive animals and models of steroid-induced glaucoma, and are studied as potential melatonin receptor analogues for treating ophthalmic conditions . Beyond these areas, the benzimidazole core is a foundation for developing anticancer agents, functioning as topoisomerase inhibitors, kinase inhibitors, and epigenetic modulators . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use. Handle with care, referring to the Safety Data Sheet for proper handling instructions. For storage, maintain an inert atmosphere and store in a freezer, under -20°C, to ensure long-term stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClN2O B1648249 2-chloro-1H-benzo[d]imidazol-5-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5ClN2O

Molecular Weight

168.58 g/mol

IUPAC Name

2-chloro-3H-benzimidazol-5-ol

InChI

InChI=1S/C7H5ClN2O/c8-7-9-5-2-1-4(11)3-6(5)10-7/h1-3,11H,(H,9,10)

InChI Key

HJRBXFFANXXCBU-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1O)NC(=N2)Cl

Canonical SMILES

C1=CC2=C(C=C1O)NC(=N2)Cl

Origin of Product

United States

Foundational & Exploratory

Synthesis of 2-chloro-1H-benzo[d]imidazol-5-ol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed, step-by-step methodology for the synthesis of 2-chloro-1H-benzo[d]imidazol-5-ol, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a multi-step process commencing from the reduction of 2,4-dinitrophenol, followed by cyclization to form a benzimidazolone intermediate, and culminating in a targeted chlorination. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic pathway.

Synthetic Pathway Overview

The synthesis of this compound is accomplished through a three-step sequence. The first step involves the reduction of 2,4-dinitrophenol to 2,4-diaminophenol. The subsequent step is the cyclization of the resulting diamine with a carbonyl source, such as urea, to yield 5-hydroxy-1,3-dihydro-2H-benzo[d]imidazol-2-one. The final step is the chlorination of the benzimidazolone intermediate to afford the desired this compound.

Synthesis_Pathway 2,4-Dinitrophenol 2,4-Dinitrophenol 2,4-Diaminophenol 2,4-Diaminophenol 2,4-Dinitrophenol->2,4-Diaminophenol Reduction (e.g., H2, Pd/C or Fe/HCl) 5-Hydroxy-1,3-dihydro-2H-benzo[d]imidazol-2-one 5-Hydroxy-1,3-dihydro-2H-benzo[d]imidazol-2-one 2,4-Diaminophenol->5-Hydroxy-1,3-dihydro-2H-benzo[d]imidazol-2-one Cyclization (e.g., Urea) This compound This compound 5-Hydroxy-1,3-dihydro-2H-benzo[d]imidazol-2-one->this compound Chlorination (e.g., POCl3)

2-chloro-1H-benzo[d]imidazol-5-ol chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 2-chloro-1H-benzo[d]imidazol-5-ol. Due to the limited availability of detailed experimental data in publicly accessible literature for this specific compound, this guide also includes inferred information from closely related benzimidazole derivatives to provide a broader context for research and development.

Chemical Properties and Structure

This compound is a substituted benzimidazole, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. While specific experimental data for this compound is limited, its fundamental properties have been identified.

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₅ClN₂O[1][2]
Molecular Weight 168.583 g/mol [1][2]
CAS Number 288384-91-8[1][2]
Predicted PSA 48.91000[2]
Predicted LogP 1.92190[2]

Note: PSA (Polar Surface Area) and LogP (logarithm of the partition coefficient) values are predicted and serve as estimations of the molecule's pharmacokinetic properties.

Structural Information

The structure of this compound consists of a fused benzene and imidazole ring system, with a chlorine atom at the 2-position and a hydroxyl group at the 5-position. Spectroscopic data for this specific molecule is not widely published. However, commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data upon request[3]. For reference, the spectral characteristics of the parent compound, 2-chlorobenzimidazole, are available and can provide insights into the expected spectral features[1][4].

Experimental Protocols

One plausible synthetic approach for this compound would involve the reaction of 4-amino-3-nitrophenol, which after reduction of the nitro group would yield a diamine, followed by cyclization. Another general method for creating 2-chlorobenzimidazoles involves the reaction of the corresponding benzimidazol-2-one with a chlorinating agent like phosphoryl chloride.

A general procedure for the synthesis of 2-chloromethyl-1H-benzimidazole derivatives, a related class of compounds, involves refluxing a mixture of a 4-substituted-o-phenylenediamine and chloroacetic acid in 4N HCl[5].

Below is a generalized workflow for the synthesis of benzimidazole derivatives, which could be adapted for the synthesis of this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_processing Work-up and Purification cluster_product Final Product Substituted o-phenylenediamine Substituted o-phenylenediamine Condensation Reaction Condensation Reaction Substituted o-phenylenediamine->Condensation Reaction Carboxylic Acid Derivative Carboxylic Acid Derivative Carboxylic Acid Derivative->Condensation Reaction Neutralization Neutralization Condensation Reaction->Neutralization Reaction Mixture Filtration Filtration Neutralization->Filtration Precipitate Recrystallization Recrystallization Filtration->Recrystallization Crude Product Benzimidazole Derivative Benzimidazole Derivative Recrystallization->Benzimidazole Derivative Purified Product

Generalized workflow for benzimidazole synthesis.

Biological Activity and Signaling Pathways

There is no specific information in the reviewed literature regarding the biological activity or the signaling pathways associated with this compound. However, the benzimidazole scaffold is a well-known pharmacophore present in a wide range of biologically active compounds. Derivatives of benzimidazole have been reported to exhibit antimicrobial, anticancer, antiviral, and anti-inflammatory properties[6]. The biological activity is highly dependent on the nature and position of the substituents on the benzimidazole ring system. Further research would be necessary to elucidate the specific biological profile of this compound.

The general workflow for investigating the biological activity of a novel compound is depicted below.

G Compound Synthesis and Purification Compound Synthesis and Purification In vitro Screening In vitro Screening Compound Synthesis and Purification->In vitro Screening Hit Identification Hit Identification In vitro Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization In vivo Studies In vivo Studies Lead Optimization->In vivo Studies Preclinical Development Preclinical Development In vivo Studies->Preclinical Development

Standard workflow for drug discovery.

Conclusion

This compound is a chemical compound with a well-defined structure and basic chemical properties. While it is commercially available, there is a notable lack of in-depth, publicly available scientific literature detailing its synthesis, comprehensive physicochemical properties, and biological activity. The information on related benzimidazole compounds suggests that it may possess interesting pharmacological properties, making it a candidate for further investigation in drug discovery and development programs. Researchers interested in this molecule are encouraged to perform detailed experimental characterization.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 2-chloro-1H-benzo[d]imidazol-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The scientific literature available up to the current date does not contain specific studies detailing the mechanism of action for the compound 2-chloro-1H-benzo[d]imidazol-5-ol. Consequently, this guide will extrapolate a potential mechanism of action based on the well-documented activities of structurally related benzimidazole derivatives. The information presented herein is intended for research and informational purposes and should be validated through dedicated experimental investigation for the specific compound of interest.

Introduction

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active agents with a broad spectrum of biological activities. These activities include antimicrobial, antiviral, anticancer, and anti-inflammatory effects. The functionalization of the benzimidazole ring system, such as the introduction of a chlorine atom at the 2-position and a hydroxyl group at the 5-position, is anticipated to modulate its biological profile. This guide synthesizes the known mechanisms of action of closely related 2-chlorobenzimidazole and hydroxylated benzimidazole derivatives to propose a putative mechanism for this compound.

Postulated Mechanism of Action: A Multi-Targeted Approach

Based on the activities of analogous compounds, this compound is likely to exert its biological effects through a combination of mechanisms, primarily revolving around the inhibition of key enzymes and interference with cellular signaling pathways.

Antimicrobial and Antifungal Activity: Disruption of Essential Cellular Processes

Benzimidazole derivatives are well-established as potent antimicrobial and antifungal agents. The proposed mechanism for this compound in this context involves the inhibition of microbial growth through various pathways.

  • Inhibition of Dihydrofolate Reductase (DHFR): Structurally, the benzimidazole nucleus mimics the purine nucleotide structure, a key component in the synthesis of folic acid. Folic acid is essential for DNA synthesis and repair in microorganisms. It is postulated that this compound could act as a competitive inhibitor of DHFR, an enzyme critical for the folic acid pathway, thereby halting microbial proliferation.[1]

  • Disruption of Fungal Cell Membrane Integrity: Certain benzimidazole compounds are known to interfere with the synthesis of ergosterol, a vital component of the fungal cell membrane. This disruption leads to increased membrane permeability and, ultimately, cell death.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Tube Dilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of the Test Compound: A stock solution of this compound is serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a series of test tubes.

  • Inoculation: Each tube is inoculated with the standardized microbial suspension.

  • Incubation: The tubes are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for 48-72 hours for fungi).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity: Targeting Pro-Survival Signaling and Topoisomerase

The benzimidazole core is a common feature in many anticancer agents. The presence of the chloro and hydroxyl groups on the this compound structure suggests potential interactions with key cancer-related targets.

  • Inhibition of DNA Topoisomerase I: Some benzimidazole derivatives have been shown to inhibit human DNA topoisomerase I.[2] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. Inhibition of topoisomerase I leads to DNA damage and apoptosis in rapidly dividing cancer cells.

  • Modulation of Cannabinoid Receptor 2 (CB2): Certain chlorinated benzimidazole derivatives have been identified as selective CB2 receptor agonists.[3] The CB2 receptor is implicated in regulating inflammatory responses and has been explored as a target for cancer therapy due to its potential to induce apoptosis in cancer cells without significant psychoactive effects.[3]

Experimental Protocol: Topoisomerase I Inhibition Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA, human topoisomerase I, and varying concentrations of this compound in a suitable buffer.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a stop solution containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: The DNA samples are resolved on an agarose gel.

  • Visualization and Analysis: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. The inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band.

Quantitative Data for Structurally Similar Compounds

Due to the absence of specific data for this compound, the following table summarizes the reported activities of related benzimidazole derivatives to provide a comparative context.

Compound ClassTarget/ActivityReported Values (IC50/MIC)Reference
2-Mercaptobenzimidazole DerivativesDihydrofolate Reductase (Antimicrobial)MICs ranging from 1.27 µM to 2.65 µM against various bacterial and fungal strains.[1]
Substituted BenzimidazolesHuman Topoisomerase I (Anticancer)Data for specific derivatives show potent inhibitory activity.[2]
Chloro-Benzimidazole RegioisomersCannabinoid Receptor 2 (CB2) AgonismSelectively reduced viability of HL-60 cells.[3]
2-Phenyl-1H-benzo[d]imidazole Derivatives17β-HSD10 Inhibition (Alzheimer's Disease)IC50 of 1.65 ± 0.55 μM for the lead compound.[4]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the postulated mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.

antimicrobial_pathway cluster_compound This compound cluster_microbe Microorganism compound This compound dhfr Dihydrofolate Reductase (DHFR) compound->dhfr Inhibition folic_acid Folic Acid Synthesis dhfr->folic_acid Catalyzes growth Microbial Growth dna_synthesis DNA Synthesis & Repair folic_acid->dna_synthesis dna_synthesis->growth

Caption: Postulated inhibition of the microbial folic acid synthesis pathway.

anticancer_pathway compound This compound topo1 Topoisomerase I compound->topo1 Inhibition cb2 CB2 Receptor compound->cb2 Agonism dna_damage DNA Damage topo1->dna_damage Prevents repair of apoptosis Apoptosis dna_damage->apoptosis cell_viability Cancer Cell Viability apoptosis->cell_viability Reduces cb2->apoptosis

Caption: Putative anticancer mechanisms of action.

experimental_workflow start Start: Compound Synthesis and Characterization invitro In Vitro Assays start->invitro antimicrobial Antimicrobial Susceptibility (MIC Determination) invitro->antimicrobial anticancer Anticancer Screening (e.g., Topoisomerase Assay) invitro->anticancer data_analysis Data Analysis and SAR Studies antimicrobial->data_analysis anticancer->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization end End: Preclinical Development lead_optimization->end

Caption: General experimental workflow for drug discovery.

Conclusion

While the precise mechanism of action for this compound remains to be elucidated through direct experimental evidence, the existing literature on structurally similar benzimidazole derivatives provides a strong foundation for postulating its biological activities. The proposed multi-targeted approach, encompassing the inhibition of microbial enzymes and interference with cancer-related signaling pathways, highlights the potential of this compound as a lead for the development of novel therapeutic agents. Further research, including in vitro and in vivo studies, is imperative to validate these hypotheses and to fully characterize the pharmacological profile of this compound.

References

Spectroscopic Analysis of 2-chloro-1H-benzo[d]imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Spectroscopic data for the specific compound 2-chloro-1H-benzo[d]imidazol-5-ol was not found in the available literature and databases. This guide presents the available spectroscopic data for the closely related analogue, 2-chloro-1H-benzo[d]imidazole (CAS: 4857-06-1) . The presented data should be considered as a reference for a structurally similar compound.

Introduction

This technical guide provides a summary of the available spectroscopic data for 2-chloro-1H-benzo[d]imidazole. The document is intended for researchers, scientists, and professionals in drug development who require reference data for the characterization of benzimidazole-based compounds. The guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, presented in a structured format for ease of comparison. Detailed experimental protocols for obtaining such data are also outlined.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-chloro-1H-benzo[d]imidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data of 2-chloro-1H-benzo[d]imidazole

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
12.50s-NH
7.56-7.52dd-C4-H & C7-H
7.22-7.11m-C5-H & C6-H

Solvent: DMSO-d₆

Table 2: ¹³C NMR Data of 2-chloro-1H-benzo[d]imidazole

Chemical Shift (δ) ppmAssignment
150.09C2
141.59C7a
138.00C3a
124.10C5/C6
116.52C4/C7

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of 2-chloro-1H-benzo[d]imidazole

Wavenumber (cm⁻¹)IntensityAssignment
3211Strong, BroadN-H Stretch
1620-1450Medium-StrongC=N and C=C Stretch (Aromatic)
~740StrongC-H Bending (Ortho-disubstituted benzene)
~800Medium-StrongC-Cl Stretch

Sample Preparation: KBr Pellet or Gas Phase[1]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of 2-chloro-1H-benzo[d]imidazole

m/zRelative Intensity (%)Assignment
152100[M]⁺ (with ³⁵Cl)
15433[M+2]⁺ (with ³⁷Cl)
117-[M-Cl]⁺
90-[M-Cl-HCN]⁺

Ionization Method: Electron Ionization (EI)[2]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

A sample of 2-chloro-1H-benzo[d]imidazole is dissolved in a deuterated solvent, typically DMSO-d₆ or CDCl₃, in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Data processing involves Fourier transformation of the free induction decay (FID) signal, followed by phase and baseline correction.

Infrared (IR) Spectroscopy

For solid-state analysis, a small amount of the compound is ground with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is then recorded using a Fourier Transform Infrared (FT-IR) spectrometer.[3] Alternatively, a gas-phase spectrum can be obtained.[1] The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is bombarded with electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_reporting Reporting Compound Synthesized Compound Purification Purification (e.g., Crystallization, Chromatography) Compound->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation IR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment Report Technical Report / Publication Structure_Elucidation->Report Purity_Assessment->Report

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

In Vitro Biological Activity of 2-chloro-1H-benzo[d]imidazol-5-ol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities. The presence of a chlorine atom and a hydroxyl group on the benzimidazole core of 2-chloro-1H-benzo[d]imidazol-5-ol suggests that it may possess significant biological activities.

Anticipated Biological Activities and Quantitative Data

Based on the activities of analogous compounds, this compound is predicted to exhibit activity in the following areas. The tables below summarize representative quantitative data from various substituted benzimidazoles to provide a comparative context.

Anticancer Activity

Chlorinated benzimidazole derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis through the modulation of key signaling pathways.

Table 1: Representative Anticancer Activity of Substituted Benzimidazoles

Compound ClassCancer Cell LineIC50 (µM)Reference
Benzimidazole-acridine derivativeK562 (Leukemia)2.68[1]
Benzimidazole-acridine derivativeHepG-2 (Hepatocellular carcinoma)8.11[1]
2,5,6-trisubstituted benzimidazolesA549 (Lung cancer)0.316
2,5,6-trisubstituted benzimidazolesMCF-7 (Breast cancer)0.0316
Furan-benzimidazole derivativeA549 (Lung cancer)2.12 - 6.75[2]
Furan-benzimidazole derivativeHCC827 (Lung cancer)5.13 - 6.26[2]
Furan-benzimidazole derivativeNCI-H358 (Lung cancer)0.85 - 6.48[2]
Antimicrobial Activity

The benzimidazole scaffold is a core component of several antimicrobial agents. The presence of chlorine and hydroxyl groups can enhance the antimicrobial properties of the molecule.

Table 2: Representative Antimicrobial Activity of Substituted Benzimidazoles

Compound ClassMicroorganismMIC (µg/mL)Reference
Benzimidazole-hydrazone derivativesCandida speciesNotable antifungal activity[3]
2-substituted benzimidazolesEscherichia coli5.4[4]
2-substituted benzimidazolesBacillus subtilis10.7[4]
2-substituted benzimidazolesStaphylococcus aureus12.4[4]
2-substituted benzimidazolesAspergillus niger3.1[4]
Benzimidazole-triazole hybridsAspergillus niger50
Benzimidazole-triazole hybridsStaphylococcus aureus3.125
Enzyme Inhibitory Activity

Benzimidazole derivatives have been widely explored as inhibitors of various enzymes, playing a role in the management of diseases like diabetes.

Table 3: Representative Enzyme Inhibitory Activity of Substituted Benzimidazoles

Compound ClassEnzymeIC50 (µM)Reference
1,2-disubstituted benzimidazolesα-glucosidase0.39 - 13.8[5]
Arylated benzimidazolesα-amylase1.86 - 3.16[6]
Benzimidazole-based thiadiazolesα-amylase1.10 - 24.20[4]
Benzimidazole-based thiadiazolesα-glucosidase2.10 - 26.10[4]
Benzimidazole hydrazone derivativesα-glucosidase8.40 - 179.71

Experimental Protocols

Detailed methodologies for key in vitro assays relevant to the evaluation of this compound are provided below.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[7] These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.

Detailed Protocol:

  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • After the treatment period, add 10-20 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Place the plate on a shaker for 5-15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no turbidity (growth) is observed.

Detailed Protocol:

  • Preparation of Inoculum:

    • From a fresh culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli), prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well containing the serially diluted compound.

    • Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for yeast).

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Enzyme Inhibitory Activity: α-Glucosidase Inhibition Assay

This assay is used to screen for potential inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.

Principle: The assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. The absorbance of the yellow-colored p-nitrophenol is measured spectrophotometrically.

Detailed Protocol:

  • Preparation of Reagents:

    • α-Glucosidase solution (from Saccharomyces cerevisiae).

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution (substrate).

    • Phosphate buffer (pH 6.8).

    • Sodium carbonate solution (to stop the reaction).

    • Test compound solutions at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the test compound solution and the α-glucosidase enzyme solution.

    • Pre-incubate the mixture for a short period (e.g., 10 minutes) at 37°C.

    • Initiate the reaction by adding the pNPG substrate solution.

    • Incubate the reaction mixture for a defined time (e.g., 20 minutes) at 37°C.

    • Stop the reaction by adding sodium carbonate solution.

    • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

    • Include a control (without inhibitor) and a blank (without enzyme).

  • Data Analysis:

    • Calculate the percentage of inhibition of α-glucosidase activity for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Visualizations

The following diagrams illustrate a potential mechanism of action and a general workflow for the in vitro evaluation of benzimidazole derivatives.

G cluster_0 In Vitro Screening Workflow Compound Test Compound (this compound) PrimaryAssay Primary Screening (e.g., Cytotoxicity, Antimicrobial) Compound->PrimaryAssay HitIdent Hit Identification PrimaryAssay->HitIdent HitIdent->Compound Inactive DoseResponse Dose-Response Studies (IC50/MIC) HitIdent->DoseResponse Active LeadIdent Lead Identification DoseResponse->LeadIdent Mechanism Mechanism of Action Studies LeadIdent->Mechanism

Caption: General workflow for in vitro screening of chemical compounds.

G cluster_1 Potential Apoptotic Signaling Pathway Benzimidazole Anticancer Benzimidazole Derivative ROS ↑ Reactive Oxygen Species (ROS) Benzimidazole->ROS Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential intrinsic apoptosis signaling pathway induced by anticancer benzimidazoles.[8]

This technical guide provides a foundational understanding of the potential in vitro biological activities of this compound, based on the established profiles of its structural analogs. The detailed experimental protocols and conceptual diagrams are intended to facilitate the design and execution of future research to elucidate the specific biological profile of this compound.

References

An In-Depth Technical Guide to 2-Chloro-1H-benzo[d]imidazol-5-ol: Synthesis, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The Benzimidazole Scaffold

Benzimidazoles are a class of heterocyclic aromatic organic compounds, consisting of a fusion between benzene and imidazole. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to naturally occurring purines, allowing it to interact with a wide range of biological targets. Consequently, benzimidazole derivatives have been developed for a diverse array of therapeutic applications, including as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. The introduction of chloro and hydroxyl substituents on the benzimidazole core, as in the case of 2-chloro-1H-benzo[d]imidazol-5-ol, is anticipated to modulate its electronic properties, reactivity, and biological activity.

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached through a multi-step process, commencing with the preparation of a key intermediate, 3,4-diaminophenol.

Synthesis of 3,4-Diaminophenol

A common route to 3,4-diaminophenol begins with the nitration of a protected p-aminophenol, followed by reduction of the nitro group.

Experimental Protocol:

  • Acetylation of p-Aminophenol: p-Aminophenol is first protected by acetylation with acetic anhydride in an acidic medium to yield p-acetamidophenol.

  • Nitration: The resulting p-acetamidophenol is then nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 3-position, yielding 4-acetamido-3-nitrophenol.

  • Hydrolysis: The acetyl group is subsequently removed by acid or base-catalyzed hydrolysis to give 4-amino-3-nitrophenol.

  • Reduction: The nitro group of 4-amino-3-nitrophenol is reduced to an amino group, for instance, using a reducing agent like sodium dithionite or through catalytic hydrogenation, to afford 3,4-diaminophenol.[1]

Formation of 5-Hydroxy-1,3-dihydro-2H-benzimidazol-2-one

The synthesized 3,4-diaminophenol can then be cyclized to form the benzimidazolone ring. This is typically achieved by reacting the diamine with a phosgene equivalent, such as urea or phosgene itself.

Experimental Protocol (using Urea):

  • A mixture of 3,4-diaminophenol and urea is heated in a suitable solvent, such as water or a high-boiling organic solvent, at elevated temperatures (typically 100-160°C).[2]

  • The reaction proceeds via the formation of an intermediate urea derivative, which then undergoes intramolecular cyclization with the elimination of ammonia to yield 5-hydroxy-1,3-dihydro-2H-benzimidazol-2-one.

Chlorination to this compound

The final step involves the conversion of the benzimidazolone to the desired 2-chloro-benzimidazole derivative. This is a standard transformation in benzimidazole chemistry, often accomplished using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

Experimental Protocol:

  • 5-Hydroxy-1,3-dihydro-2H-benzimidazol-2-one is heated at reflux in an excess of phosphorus oxychloride.

  • The reaction mixture is then carefully quenched by pouring it onto ice, followed by neutralization with a base (e.g., sodium bicarbonate or ammonia).

  • The crude product, this compound, is then isolated by filtration and purified by recrystallization from an appropriate solvent.

Physicochemical Properties (Predicted)

The exact physicochemical properties of this compound are not documented. However, based on the properties of related compounds, the following can be predicted:

PropertyPredicted Value/Characteristic
Molecular Formula C₇H₅ClN₂O
Molecular Weight 168.58 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to have limited solubility in water and better solubility in polar organic solvents like ethanol, methanol, and DMSO.
Acidity/Basicity The phenolic hydroxyl group will be weakly acidic, while the imidazole ring will exhibit weak basicity.

Potential Biological Activities and Signaling Pathways

While no specific biological data exists for this compound, the benzimidazole scaffold is a well-established pharmacophore. Many benzimidazole derivatives are known to act as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.

Protein Kinase Inhibition

Benzimidazole-based compounds have been developed as inhibitors for a range of protein kinases, including Aurora kinase, cyclin-dependent kinases (CDKs), casein kinase 2 (CK2), epidermal growth factor receptor (EGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor-2 (VEGFR-2).[1][3][4][5][6] The specific substitutions on the benzimidazole ring play a crucial role in determining the target kinase and the potency of inhibition.

Involvement in the Raf/MEK/ERK Signaling Pathway

The Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its hyperactivation is a hallmark of many cancers. Several studies have identified benzimidazole derivatives as inhibitors of this pathway.[7] For instance, certain benzimidazoles have been shown to inhibit the phosphorylation of ERK5, a key downstream effector of MEK5.[8][9]

The proposed mechanism of action for such inhibitors often involves competitive binding to the ATP-binding pocket of the target kinase, thereby preventing the phosphorylation and activation of downstream signaling molecules.

Visualizations

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Synthesis of 3,4-Diaminophenol cluster_1 Step 2: Benzimidazolone Formation cluster_2 Step 3: Chlorination p_aminophenol p-Aminophenol acetylation Acetylation (Acetic Anhydride) p_aminophenol->acetylation p_acetamidophenol p-Acetamidophenol acetylation->p_acetamidophenol nitration Nitration (HNO3/H2SO4) p_acetamidophenol->nitration nitro_intermediate 4-Acetamido-3-nitrophenol nitration->nitro_intermediate hydrolysis Hydrolysis nitro_intermediate->hydrolysis amino_nitro_phenol 4-Amino-3-nitrophenol hydrolysis->amino_nitro_phenol reduction Reduction amino_nitro_phenol->reduction diaminophenol 3,4-Diaminophenol reduction->diaminophenol diaminophenol_2 3,4-Diaminophenol cyclization Cyclization diaminophenol_2->cyclization urea Urea urea->cyclization benzimidazolone 5-Hydroxy-1,3-dihydro-2H- benzimidazol-2-one cyclization->benzimidazolone benzimidazolone_2 5-Hydroxy-1,3-dihydro-2H- benzimidazol-2-one chlorination Chlorination benzimidazolone_2->chlorination pocl3 POCl3 pocl3->chlorination final_product This compound chlorination->final_product

Caption: Proposed synthetic workflow for this compound.

General Benzimidazole Inhibition of the MEK/ERK Signaling Pathway

MEK_ERK_Pathway cluster_pathway Raf/MEK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellResponse Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellResponse Benzimidazole Benzimidazole Derivative (e.g., this compound) Benzimidazole->MEK Inhibition

Caption: General mechanism of MEK inhibition by benzimidazole derivatives.

Conclusion

While this compound remains a compound with limited specific data in the public domain, this guide provides a robust framework for its synthesis and potential biological significance based on the well-established chemistry and pharmacology of the benzimidazole scaffold. The proposed synthetic route is based on reliable and frequently cited organic reactions. The predicted biological activity as a potential kinase inhibitor, particularly within the Raf/MEK/ERK signaling pathway, offers a compelling rationale for its future investigation in the context of drug discovery, especially in oncology. This document serves as a valuable starting point for researchers aiming to synthesize and explore the therapeutic potential of this and other novel benzimidazole derivatives.

References

A Technical Guide to the Physicochemical Characterization of 2-chloro-1H-benzo[d]imidazol-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth overview of the known and predicted physical properties of 2-chloro-1H-benzo[d]imidazol-5-ol. Due to the limited availability of direct experimental data for this specific compound, this document also outlines standardized experimental protocols for determining key physicochemical parameters and presents data for the closely related parent compound, 2-chloro-1H-benzo[d]imidazole, for comparative purposes.

Introduction to this compound

This compound (CAS No. 288384-91-8) is a substituted benzimidazole derivative. The benzimidazole scaffold is a prominent heterocyclic pharmacophore found in numerous compounds with a wide range of biological activities, making its derivatives, including this one, of significant interest in medicinal chemistry and drug discovery.[1][2] Accurate characterization of physical properties such as melting point and solubility is a critical first step in the development of any new chemical entity, influencing everything from synthesis and purification to formulation and bioavailability.[3][4]

Direct experimental data for this compound is scarce in publicly accessible literature. Therefore, this guide provides data for the parent compound, 2-chloro-1H-benzo[d]imidazole (CAS No. 4857-06-1), to serve as a baseline for estimation.[5][6] The presence of a hydroxyl (-OH) group at the 5-position on the benzene ring is expected to significantly influence the intermolecular forces, likely leading to a higher melting point and altered solubility profile compared to the parent compound due to the potential for hydrogen bonding.

Physicochemical Properties

Property2-chloro-1H-benzo[d]imidazoleThis compound
CAS Number 4857-06-1[5]288384-91-8[7]
Molecular Formula C₇H₅ClN₂[5]C₇H₅ClN₂O
Molecular Weight 152.58 g/mol [5]168.58 g/mol
Melting Point 207-211 °C[6]Data not available. Expected to be higher than the parent compound.
Appearance Crystalline Powder, Beige to Brown[5][6]Data not available. Likely a solid.
Water Solubility Insoluble[6]Data not available. The hydroxyl group may slightly increase aqueous solubility.
pKa (Predicted) 9.81 ± 0.10[6]Data not available.

Standardized Experimental Protocols

For novel compounds like this compound where data is unavailable, the following standard methodologies are recommended for experimental determination of melting point and solubility.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity.[8] The capillary method is a widely used, reliable technique for this measurement.[8][9]

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.[9] The open end of a thin-walled capillary tube is jabbed into the powder and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.[10][11]

  • Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus (e.g., a Mel-Temp or similar device).[8][10]

  • Heating and Observation:

    • For an unknown compound, a rapid heating ramp (10-20 °C/min) is used initially to determine an approximate melting range.[9]

    • A second, fresh sample is then heated rapidly to about 20 °C below the approximate melting point.[10] The heating rate is then reduced significantly to 1-2 °C per minute.[8]

  • Data Recording: The melting range is recorded as two temperatures: T1, the temperature at which the first droplet of liquid is observed, and T2, the temperature at which the entire sample has completely liquefied.[8] A pure compound typically exhibits a sharp melting range of 0.5-1.5 °C.[8] A broad melting range often indicates the presence of impurities.[9]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a conventional and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[12] This is crucial for drug development, as solubility impacts absorption and bioavailability.[13][14]

Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the test solvent (e.g., water, phosphate buffer pH 7.4, ethanol).[12]

  • Equilibration: The vial is sealed and agitated in a constant temperature environment (e.g., an orbital shaker or rotator at 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.[12][15] It is critical that solid material remains present to confirm saturation.[15]

  • Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a non-binding filter (e.g., 0.22 µm or 0.45 µm).[12]

  • Concentration Analysis: The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: The solubility is reported in units such as mg/mL or moles/L at the specified temperature and pH. The experiment should be repeated at least in triplicate to ensure reproducibility.[12]

Visualization of a Standard Characterization Workflow

Since no specific signaling pathways for this compound are documented, the following diagram illustrates a generalized workflow for the characterization of a new chemical entity (NCE) in a drug discovery context.[4][16] This logical flow represents the necessary steps from synthesis to initial biological assessment.

NCE_Characterization_Workflow cluster_physchem synthesis Synthesis & Purification structure Structural Elucidation (NMR, MS, X-Ray) synthesis->structure physchem Physicochemical Profiling structure->physchem bio_screen Biological Screening physchem->bio_screen Data for Assay Design melting_point Melting Point solubility Solubility logp LogP / LogD pka pKa lead_opt Lead Optimization bio_screen->lead_opt Active Hit

References

Potential Therapeutic Targets of 2-chloro-1H-benzo[d]imidazol-5-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The benzimidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. The specific derivative, 2-chloro-1H-benzo[d]imidazol-5-ol, combines the reactive 2-chloro-benzimidazole core with a hydroxyl group at the 5-position, suggesting a unique potential for therapeutic intervention. While direct studies on this exact molecule are limited in publicly available literature, this guide extrapolates potential therapeutic targets and mechanisms based on the extensive research conducted on structurally related 2-chlorobenzimidazole and 5-hydroxybenzimidazole analogs. This document aims to provide a comprehensive overview of its potential applications, supported by experimental data and methodologies from relevant studies.

Potential Therapeutic Areas and Molecular Targets

The structural features of this compound suggest its potential utility in several therapeutic areas, primarily driven by the reactivity of the 2-chloro group and the hydrogen-bonding capabilities of the 5-hydroxyl group.

Antimicrobial Activity

Benzimidazole derivatives are well-established antimicrobial agents. The 2-chloro substituent offers a site for nucleophilic substitution, allowing for the synthesis of a diverse library of compounds with potential activity against a range of pathogens.

  • Antibacterial: Studies on various 2-chlorobenzimidazole derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

  • Antifungal: Antifungal activity is another hallmark of the benzimidazole class. The mechanism can involve the disruption of microtubule polymerization, a target validated by commercially available antifungal drugs.

Anticancer Activity

The benzimidazole core is present in numerous anticancer agents. The potential mechanisms of action for this compound and its derivatives could include:

  • Enzyme Inhibition:

    • Topoisomerase I Inhibition: Certain benzimidazole derivatives have been shown to inhibit human topoisomerase I, an enzyme crucial for DNA replication and repair in cancer cells.[1] By stabilizing the enzyme-DNA complex, these compounds can lead to DNA damage and apoptosis in cancer cells.

    • Kinase Inhibition: The benzimidazole scaffold can be adapted to target various protein kinases involved in cancer cell signaling pathways.

  • DNA Intercalation: The planar benzimidazole ring system can intercalate between DNA base pairs, disrupting DNA replication and transcription.[1]

Antiviral Activity

Derivatives of 2-chlorobenzimidazole have been explored for their antiviral properties, particularly against viruses like hepatitis C virus (HCV).[2] The mechanism can involve the inhibition of viral enzymes, such as polymerases or proteases, which are essential for viral replication.

Other Potential Therapeutic Targets
  • Transient Receptor Potential Cation Channel 5 (TRPC5) Inhibition: Substituted benzimidazoles have been identified as inhibitors of TRPC5, a channel implicated in chronic kidney disease and pain.[3]

  • Antimalarial Activity: 2-aminobenzimidazoles, which can be synthesized from 2-chlorobenzimidazoles, have shown potent activity against Plasmodium falciparum, including drug-resistant strains.[4] The phenol moiety, analogous to the 5-ol group, is often crucial for this activity.[4]

  • Intraocular Pressure Reduction: Derivatives of 2-mercaptobenzimidazole have been shown to lower intraocular pressure, suggesting a potential application in glaucoma treatment.[5]

Quantitative Data Summary

The following tables summarize quantitative data from studies on related benzimidazole derivatives, providing an indication of the potential potency of compounds derived from this compound.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

Compound ClassOrganismMIC (µg/mL)Reference
2-chlorobenzimidazole derivativesE. coli3.1 - >1000[6][7]
2-chlorobenzimidazole derivativesS. aureus6.2 - >1000[6][7]
2-chlorobenzimidazole derivativesP. aeruginosa6.2[7]
2-chlorobenzimidazole derivativesB. cereus6.2[7]
Thiophen-substituted benzimidazolesE. coli<4[8]
Thiophen-substituted benzimidazolesS. aureus<4[8]

Table 2: Antimalarial Activity of 2-Aminobenzimidazole Derivatives

CompoundP. falciparum StrainIC50 (nM)Reference
2-aminobenzimidazole derivative 3c3D742 ± 4[4]
2-aminobenzimidazole derivative 3g3D743 ± 2[4]
2-aminobenzimidazole derivative 3r3D76.4 ± 0.5[4]

Experimental Protocols

This section details generalized experimental protocols for the synthesis and biological evaluation of derivatives of this compound, based on established methodologies for similar compounds.

General Synthesis of 2-chlorobenzimidazole Derivatives

The 2-chloro-1H-benzimidazole core is a versatile intermediate for further functionalization.

Protocol: Nucleophilic Substitution at C2-Position [2]

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable dry solvent (e.g., acetonitrile, DMF).

  • Base Addition: Add a base (e.g., K2CO3, NaH, 1.1-1.5 equivalents) to the solution and stir at room temperature for a specified time (e.g., 30 minutes) to deprotonate the imidazole nitrogen.

  • Nucleophile Addition: Add the desired nucleophile (e.g., an amine, thiol, or alcohol, 1.1-1.2 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture under reflux or using microwave irradiation for a period determined by reaction monitoring (e.g., via TLC).

  • Work-up: After completion, cool the reaction mixture, pour it into ice-water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination [6]

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Assay

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO, isopropanol).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate key concepts related to the potential therapeutic applications of this compound derivatives.

G cluster_synthesis Synthetic Workflow for Derivative Library start This compound step1 Nucleophilic Substitution (Amines, Thiols, Alcohols) start->step1 end Diverse Library of Benzimidazole Derivatives step1->end

Caption: Synthetic workflow for generating a library of derivatives.

G cluster_screening Biological Screening Cascade start Synthesized Derivatives screen1 Primary Screening (e.g., Antimicrobial, Anticancer) start->screen1 decision1 Active Hits? screen1->decision1 screen2 Secondary Assays (e.g., MIC, IC50 Determination) decision1->screen2 Yes inactive Inactive decision1->inactive No decision2 Potent Compounds? screen2->decision2 screen3 Mechanism of Action Studies (e.g., Enzyme Inhibition) decision2->screen3 Yes decision2->inactive No end Lead Compounds screen3->end

Caption: A typical workflow for biological screening.

G cluster_pathway Potential Anticancer Mechanism: Topoisomerase I Inhibition drug Benzimidazole Derivative complex Covalent Topo I-DNA Complex (Cleavable Complex) drug->complex Stabilizes topo1 Topoisomerase I topo1->complex dna DNA dna->complex damage DNA Strand Breaks complex->damage Collision with Replication Fork apoptosis Apoptosis damage->apoptosis

References

CAS number and chemical identifiers for 2-chloro-1H-benzo[d]imidazol-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, and available scientific context for 2-chloro-1H-benzo[d]imidazol-5-ol. Due to the limited specific data for this compound in peer-reviewed literature, this guide also presents representative information for the broader class of benzimidazole derivatives, offering insights into their synthesis, biological activities, and mechanisms of action.

Chemical Identifiers and Properties

While specific experimental data for this compound is not extensively available in public databases, its fundamental chemical identifiers have been established.

IdentifierValueSource
CAS Number 288384-91-8Commercial Supplier Data
Molecular Formula C₇H₅ClN₂OCalculated
Molecular Weight 168.58 g/mol Calculated
Canonical SMILES C1=CC2=C(C=C1O)NC(=N2)ClPredicted
InChI Key Predicted based on structurePredicted

Synthesis of Benzimidazole Derivatives: A Representative Protocol

The synthesis of benzimidazole derivatives often involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. The following is a general experimental protocol that can be adapted for the synthesis of various substituted benzimidazoles.

Objective: To synthesize a 2-substituted benzimidazole derivative.

Materials:

  • Substituted o-phenylenediamine

  • Appropriate carboxylic acid or aldehyde

  • Condensing agent (e.g., polyphosphoric acid, hydrochloric acid)

  • Solvent (e.g., ethanol, dimethylformamide)

  • Sodium bicarbonate solution

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for elution

Procedure:

  • A mixture of the substituted o-phenylenediamine (1 equivalent) and the carboxylic acid or aldehyde (1.1 equivalents) is prepared in a suitable solvent.

  • A condensing agent is added to the mixture.

  • The reaction mixture is heated under reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and neutralized with a sodium bicarbonate solution.

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Logical Workflow for Benzimidazole Synthesis

G cluster_reactants Reactants cluster_reaction Reaction cluster_process Workup & Purification cluster_analysis Analysis o_phenylenediamine o-Phenylenediamine Derivative condensation Condensation Reaction o_phenylenediamine->condensation carboxylic_acid Carboxylic Acid / Aldehyde carboxylic_acid->condensation neutralization Neutralization condensation->neutralization filtration Filtration neutralization->filtration purification Column Chromatography filtration->purification characterization Spectroscopic Characterization (NMR, MS) purification->characterization

Caption: General workflow for the synthesis of benzimidazole derivatives.

Biological Activities of Chloro- and Hydroxy-Substituted Benzimidazoles

Benzimidazole derivatives are known to exhibit a wide range of biological activities. While specific quantitative data for this compound is scarce, the following table summarizes the activities of related compounds, providing an indication of the potential therapeutic applications of this chemical class. The introduction of chloro and hydroxyl groups can significantly influence the biological activity of the benzimidazole scaffold.

Compound ClassBiological ActivityQuantitative Data (Example)Reference
Chloro-substituted benzimidazolesAntibacterial, AntifungalMIC < 4 µg/mL against E. coli and S. aureus for 2-(3-bromothiophen-2-yl)-5-chloro-1H-benzimidazole.[1][1]
Hydroxy-substituted benzimidazolesAnticancerGI₅₀ in the micromolar range against various human cancer cell lines for some novel 1H-benzo[d]imidazole derivatives.[2][2]
General benzimidazole derivativesAntiviral, Anthelmintic, Anti-inflammatoryVaries widely depending on the specific substitutions.[3][4]

Potential Mechanism of Action: Targeting Signaling Pathways

Many benzimidazole derivatives exert their biological effects by interacting with specific signaling pathways. A common mechanism of action for anticancer benzimidazoles is the inhibition of topoisomerase I, an enzyme crucial for DNA replication and repair. The inhibition of this enzyme leads to DNA damage and ultimately apoptosis in cancer cells.

Hypothetical Signaling Pathway for a Benzimidazole Derivative Targeting Topoisomerase I

G cluster_drug Pharmacological Intervention cluster_cellular_target Cellular Target cluster_downstream_effects Downstream Cellular Effects drug Benzimidazole Derivative topoI Topoisomerase I drug->topoI Inhibition dna_damage DNA Strand Breaks topoI->dna_damage Leads to apoptosis Apoptosis dna_damage->apoptosis Induces

Caption: Representative signaling pathway of a benzimidazole derivative inhibiting Topoisomerase I.

Experimental Protocol: DNA Relaxation Assay

To investigate the inhibition of topoisomerase I by a benzimidazole derivative, a DNA relaxation assay can be performed.

Objective: To determine if a test compound inhibits the activity of human topoisomerase I.

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer (e.g., Tris-HCl, KCl, MgCl₂, DTT, BSA)

  • Test compound (this compound or other derivative)

  • DNA loading dye

  • Agarose gel

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator

Procedure:

  • The reaction mixture is prepared containing the assay buffer, supercoiled plasmid DNA, and the test compound at various concentrations.

  • The reaction is initiated by the addition of human topoisomerase I.

  • The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).

  • The reaction is stopped by the addition of a stop solution (e.g., containing SDS and EDTA).

  • DNA loading dye is added to each reaction mixture.

  • The samples are loaded onto an agarose gel.

  • Gel electrophoresis is performed to separate the different forms of plasmid DNA (supercoiled, relaxed, and nicked).

  • The gel is stained with ethidium bromide and visualized under a UV transilluminator.

  • Inhibition of topoisomerase I is indicated by a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the control (no inhibitor).

Conclusion

This compound belongs to the versatile class of benzimidazole compounds, which are of significant interest to the pharmaceutical and life sciences industries. While specific research on this particular derivative is limited, the broader family of benzimidazoles demonstrates a wide array of biological activities, including antimicrobial and anticancer properties. The general methodologies for the synthesis and biological evaluation of benzimidazoles provided in this guide can serve as a valuable resource for researchers and drug development professionals working with this and related compounds. Further investigation into the specific biological profile and mechanism of action of this compound is warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Evaluation of 2-chloro-1H-benzo[d]imidazol-5-ol in Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzimidazole and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry, demonstrating a wide range of pharmacological activities, including potent anticancer effects.[1][2][3] The core structure of benzimidazole, a fusion of benzene and imidazole rings, allows for diverse substitutions that can modulate its biological activity.[1] Derivatives of benzimidazole have been reported to exert their anticancer effects through various mechanisms, such as the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways and enzymes like microtubules and kinases.[1][3][4]

This document provides detailed protocols for the initial in vitro screening of 2-chloro-1H-benzo[d]imidazol-5-ol to assess its potential as an anticancer agent. The methodologies described are standard assays for determining cytotoxicity, mechanism of action, and effects on cell cycle progression.

Potential Anticancer Activity of Benzimidazole Derivatives

Numerous studies have demonstrated the significant anticancer activity of 2-substituted and 5-substituted benzimidazole derivatives against a variety of human cancer cell lines.

Data Presentation: Anticancer Activity of Representative Benzimidazole Derivatives

The following table summarizes the in vitro anticancer activity (IC50 values) of several benzimidazole derivatives, providing a reference for the potential potency of this compound.

Compound/Derivative ClassCancer Cell Line(s)IC50 (µM)Reference(s)
2-Substituted Benzimidazoles
Imidazo[1,5-a]pyridine-benzimidazole hybrid (Compound 5l)60 human cancer cell lines0.43 - 7.73[1]
Benzimidazole-acridine derivative (Compound 8I)K562 (leukemia), HepG-2 (liver)2.68, 8.11[1]
2-Substituted benzimidazoles with triazole, thiadiazole, and oxadiazole ringsSK-BR-3 (breast), PC-3 (prostate)4.54 - 20.17 (µg/mL)[5]
Benzimidazole-Triazole Hybrids
Compound 18A549 (lung), NCI-H460 (lung), MCF-7 (breast), MDA-MB-231 (breast)0.63, 0.99, 1.3, 0.94[4]
Benzimidazole Sulfonamides
Compound 10MGC-803 (gastric), PC-3 (prostate), MCF-7 (breast)1.02 - 5.40[4]
General 2-Substituted Benzimidazoles HepG2 (liver), MCF7 (breast), HCT-116 (colon)<10 (µg/mL)[6][7]

Postulated Mechanism of Action

Based on the known mechanisms of action for various benzimidazole derivatives, this compound may exhibit anticancer activity through one or more of the following pathways:

  • Induction of Apoptosis: Many benzimidazole derivatives trigger programmed cell death in cancer cells.[1][4] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases.[1]

  • Cell Cycle Arrest: These compounds can halt the cell cycle at various phases, such as G2/M or sub-G1, preventing cancer cell proliferation.[4]

  • Inhibition of Microtubule Polymerization: Some benzimidazoles act as microtubule-targeting agents, disrupting the formation of the mitotic spindle and leading to mitotic arrest.[1]

  • Kinase Inhibition: Benzimidazole derivatives have been shown to inhibit various protein kinases that are crucial for cancer cell signaling and survival.[3]

The following diagram illustrates a generalized signaling pathway for apoptosis that could be induced by a benzimidazole derivative.

Caption: Generalized Apoptotic Pathway.

Experimental Protocols

The following are detailed protocols for the initial in vitro evaluation of this compound.

In Vitro Anticancer Screening Workflow

The diagram below outlines a typical workflow for the initial screening of a novel compound for anticancer activity.

Start Start: Synthesize/Obtain Compound Cell_Culture Select and Culture Cancer Cell Lines Start->Cell_Culture MTT_Assay Cell Viability Assay (MTT) to determine IC50 Cell_Culture->MTT_Assay Mechanism_Studies Mechanism of Action Studies MTT_Assay->Mechanism_Studies If active Western_Blot Western Blot for Apoptotic Markers Mechanism_Studies->Western_Blot Cell_Cycle_Analysis Flow Cytometry for Cell Cycle Analysis Mechanism_Studies->Cell_Cycle_Analysis Data_Analysis Data Analysis and Conclusion Western_Blot->Data_Analysis Cell_Cycle_Analysis->Data_Analysis End End: Report Findings Data_Analysis->End

Caption: In Vitro Anticancer Screening Workflow.

Protocol: Cell Viability (MTT) Assay

This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC50).[8][9][10]

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[11][10]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[11] Incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.

Protocol: Western Blot for Apoptotic Markers

This protocol is used to detect the expression levels of key proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.[12][13][14][15][16]

Materials:

  • Cancer cells treated with this compound at its IC50 concentration

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the compound for a specified time (e.g., 24 or 48 hours). Harvest and lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[14]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin).

Protocol: Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of the compound on the distribution of cells in the different phases of the cell cycle.[17][18][19][20]

Materials:

  • Cancer cells treated with this compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the compound for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing and fix overnight at -20°C.[19]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[18]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Logical Relationship of Experiments

The following diagram illustrates the logical flow and relationship between the proposed experiments for evaluating the anticancer potential of this compound.

Hypothesis Hypothesis: This compound has anticancer activity Cytotoxicity Is the compound cytotoxic? (MTT Assay) Hypothesis->Cytotoxicity Mechanism How does it kill cancer cells? (Mechanism of Action Studies) Cytotoxicity->Mechanism Yes Apoptosis Does it induce apoptosis? (Western Blot for Caspases, Bcl-2 family) Mechanism->Apoptosis CellCycle Does it affect the cell cycle? (Flow Cytometry) Mechanism->CellCycle Conclusion Conclusion: Elucidation of anticancer potential and mechanism Apoptosis->Conclusion CellCycle->Conclusion

Caption: Logical Flow of Investigation.

References

protocol for dissolving and storing 2-chloro-1H-benzo[d]imidazol-5-ol solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the dissolution and storage of 2-chloro-1H-benzo[d]imidazol-5-ol, a benzimidazole derivative of interest in pharmaceutical research. Due to the limited availability of specific solubility data for this compound, the following protocols are based on the known properties of structurally similar benzimidazole compounds. It is strongly recommended that small-scale pilot experiments are conducted to determine the optimal conditions for specific research applications.

Chemical Properties and Safety Information

A summary of the known properties and safety considerations for this compound and related compounds is presented below.

PropertyDataSource
Molecular Formula C₇H₅ClN₂ON/A
Physical Form Solid, crystalline powder, beige to brown[1]
Water Solubility Likely insolubleBased on 2-chlorobenzimidazole being insoluble in water[1].
Recommended Solvents Dimethyl sulfoxide (DMSO), EthanolBased on solubility of related compounds.
Storage (Solid) Room temperature, in a dark, dry place.[1]
Hazard Statements May be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.Based on H302, H315, H319, H335 for related compounds[1].

Experimental Protocols

Personal Protective Equipment (PPE)

Before handling this compound, ensure appropriate PPE is worn, including:

  • Safety goggles or face shield.

  • Chemical-resistant gloves.

  • A lab coat.

  • Use of a fume hood is recommended to avoid inhalation of any dust or vapors.

Preliminary Solubility Testing (Recommended)

Given the absence of precise solubility data, a small-scale test is advised to determine the optimal solvent and concentration.

  • Weigh a small, known amount of the compound (e.g., 1 mg) into a microcentrifuge tube.

  • Add a measured volume of the primary solvent of choice (e.g., 100 µL of DMSO).

  • Vortex the tube for 30 seconds.

  • If the solid does not dissolve, sonicate the tube for 5-10 minutes.

  • Gentle warming (e.g., to 37°C) can also be applied to aid dissolution.

  • If the compound dissolves, calculate the approximate solubility. If not, incrementally add more solvent until dissolution is achieved.

Protocol for Preparing a Stock Solution

This protocol provides a general method for preparing a stock solution. The final concentration will be dictated by the solubility determined in the preliminary testing.

  • Weighing: In a fume hood, weigh the desired amount of this compound into a sterile, chemically resistant vial (e.g., amber glass or polypropylene).

  • Solvent Addition: Add the appropriate volume of the chosen solvent (e.g., DMSO) to the vial to achieve the desired concentration.

  • Dissolution:

    • Cap the vial tightly and vortex for 1-2 minutes.

    • If necessary, place the vial in an ultrasonic bath to facilitate dissolution.

    • Gentle warming may be applied if the compound is still not fully dissolved. Visually inspect the solution to ensure no solid particles remain.

  • Sterilization (Optional): If required for downstream applications, the solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with the solvent used.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound in both solid and solution form.

Solid Compound
  • Store the solid compound in a tightly sealed container.

  • Keep in a dark and dry place at room temperature[1].

  • For long-term storage, consider storing at 2-8°C in an inert atmosphere.

Stock Solutions
  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.

  • Storage Temperature:

    • For short-term storage (up to 1 month), solutions can be stored at -20°C.

    • For long-term storage (up to 6 months), storage at -80°C is recommended.

  • Light Protection: Store all solutions in amber vials or tubes, or in a light-blocking container to prevent photodegradation.

Diagrams

Dissolution_Storage_Workflow Workflow for Dissolving and Storing this compound cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage A Wear Appropriate PPE B Weigh Compound in Fume Hood A->B C Add Solvent (e.g., DMSO) B->C Transfer to sterile vial D Vortex to Mix C->D E Apply Sonication / Gentle Warming (if needed) D->E F Visually Confirm Complete Dissolution E->F G Aliquot into Single-Use Tubes F->G Solution ready for storage H Store at -20°C (Short-term) or -80°C (Long-term) G->H I Protect from Light H->I

Caption: Workflow for the preparation and storage of this compound solutions.

References

Application Notes and Protocols for Kinase Inhibitor Assays using Benzimidazole Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note: Direct experimental data on the specific kinase inhibitory activity of 2-chloro-1H-benzo[d]imidazol-5-ol is limited in publicly available literature. Therefore, this document utilizes a structurally related and well-characterized benzimidazole derivative, (E)-N'-(4-fluorobenzylidene)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)benzohydrazide (BI-6i) , as a representative compound to illustrate the application of the benzimidazole scaffold in kinase inhibitor assays. The protocols and data presented are based on established methodologies and findings for this class of compounds.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention. The benzimidazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent inhibitory activity against a range of protein kinases.

This document provides detailed application notes and protocols for the use of benzimidazole-based compounds, exemplified by BI-6i, in kinase inhibitor assays. It is intended to guide researchers in the evaluation of similar molecules for their potential as kinase inhibitors.

Overview of the Exemplar Compound: BI-6i

BI-6i is a synthetic benzimidazole derivative that has demonstrated potent inhibitory activity against multiple cancer-related kinases. Its mechanism of action involves the induction of cell cycle arrest and apoptosis in cancer cells.

Chemical Structure of BI-6i:

Quantitative Data Summary

The inhibitory activity of BI-6i and a related compound, BI-6h, has been quantified against a panel of kinases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

CompoundEGFR (μM)HER2 (μM)CDK2 (μM)AURKC (μM)mTOR (μM)
BI-6i 1.251.542.18-0.98
BI-6h 1.121.361.951.05-
Erlotinib0.12----
Lapatinib-0.15---
Roscovitine--0.45--
Rapamycin----0.08

Data is adapted from a study on 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors.

Experimental Protocols

Synthesis of Benzimidazole Derivatives

The synthesis of benzimidazole derivatives can be achieved through the condensation of o-phenylenediamines with various aldehydes.[1][2][3][4][5]

Hypothetical Synthesis of this compound:

A potential synthetic route could involve the reaction of 4-amino-3-hydroxyphenylboronic acid with a suitable chlorinating agent, followed by cyclization.

In Vitro Kinase Inhibition Assays

These assays determine the direct inhibitory effect of the compound on purified kinase enzymes.

This protocol is a general guideline and should be optimized for each specific kinase.

  • Reagent Preparation:

    • Prepare a 2X kinase buffer (e.g., 80 mM HEPES, pH 7.5, 40 mM MgCl₂, 0.2 mg/mL BSA, 1 mM DTT).

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create a serial dilution.

    • Prepare a solution of the specific kinase and its substrate in the kinase buffer.

    • Prepare ATP solution at a concentration that is typically at or near the Km for the specific kinase.[6]

  • Assay Procedure:

    • Add 5 µL of the test compound dilution to the wells of a 384-well plate.

    • Add 10 µL of the kinase/substrate mixture to each well.

    • Incubate at room temperature for 10 minutes.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution.

    • Incubate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and measure the generated ADP using a detection reagent like ADP-Glo™.[7][8][9]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

  • EGFR Kinase Assay: A continuous-read kinase assay can be performed using a fluorescent peptide substrate.[10][11][12]

  • HER2 Kinase Assay: The ADP-Glo™ Kinase Assay is suitable for measuring HER2 activity.[7][13][14][15]

  • CDK2 Kinase Assay: CDK2 activity can be measured using a histone H1 substrate and radiolabeled ATP or a luminescent assay.[16][17][18][19][20]

  • mTOR Kinase Assay: An in vitro mTORC1 kinase assay can be performed using purified mTORC1 and a substrate like 4E-BP1.[21][22][23][24][25]

Cell-Based Kinase Inhibition Assays

These assays measure the effect of the compound on kinase activity within a cellular context.

This method is used to assess the phosphorylation status of a kinase's downstream targets.[26][27][28]

  • Cell Treatment:

    • Culture cancer cells (e.g., HepG2) to 70-80% confluency.

    • Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 hours).

  • Protein Extraction:

    • Lyse the cells in a buffer containing phosphatase and protease inhibitors.

    • Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody specific for the phosphorylated form of the target protein (e.g., p-Akt, p-ERK).

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence reagent.

Visualizations

Signaling Pathway Diagram

G Hypothetical Signaling Pathway Inhibition by BI-6i cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras HER2 HER2 HER2->PI3K HER2->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation CDK2 CDK2 CellCycle Cell Cycle Progression CDK2->CellCycle BI6i BI-6i BI6i->EGFR inhibition BI6i->HER2 inhibition BI6i->mTOR inhibition BI6i->CDK2 inhibition

Caption: Inhibition of key signaling pathways by the benzimidazole derivative BI-6i.

Experimental Workflow Diagram

G Workflow for Kinase Inhibitor Screening cluster_synthesis Compound Synthesis & Characterization cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_data Data Analysis & Interpretation Synthesis Synthesis of Benzimidazole Analog Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization KinasePanel In Vitro Kinase Panel Screening Characterization->KinasePanel IC50_determination IC50 Determination for Hit Kinases KinasePanel->IC50_determination Cytotoxicity Cytotoxicity Assay (e.g., MTT) IC50_determination->Cytotoxicity DataAnalysis Data Analysis IC50_determination->DataAnalysis WesternBlot Western Blot for Target Phosphorylation Cytotoxicity->WesternBlot Apoptosis Apoptosis Assay (e.g., Flow Cytometry) WesternBlot->Apoptosis Apoptosis->DataAnalysis SAR Structure-Activity Relationship (SAR) DataAnalysis->SAR LeadOptimization Lead Optimization SAR->LeadOptimization

Caption: A typical workflow for the discovery and characterization of benzimidazole-based kinase inhibitors.

References

Application Notes and Protocols for In Vivo Studies with 2-chloro-1H-benzo[d]imidazol-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds known for a wide range of biological activities, including antimicrobial, antiviral, anthelmintic, and anticancer effects.[1][2] The compound 2-chloro-1H-benzo[d]imidazol-5-ol is a substituted benzimidazole, and while specific in vivo data for this molecule is not widely published, its structural features suggest potential therapeutic applications. These notes provide a comprehensive framework for designing and conducting initial in vivo studies to evaluate the efficacy and safety of this compound, with a primary focus on a potential anticancer application. The protocols outlined below are based on established principles of in vivo experimental design for novel chemical entities.[3][4][5]

Pharmacokinetic Considerations:

Benzimidazole derivatives are often characterized by first-pass metabolism in the liver and can exhibit low oral bioavailability.[6][7] It is also known that they can bind to blood proteins and cells.[6][7] These factors are critical when designing in vivo studies, particularly in determining the route of administration and dosing regimen. Preliminary pharmacokinetic studies are highly recommended to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Experimental Design: Anticancer Efficacy Study in a Xenograft Mouse Model

This protocol describes a study to assess the potential antitumor activity of this compound in a subcutaneous xenograft mouse model.

1. Animal Model Selection:

  • Species: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).

  • Rationale: These mice lack a functional immune system, allowing for the growth of human tumor xenografts.

  • Age and Weight: 6-8 weeks old, with a body weight of 20-25 grams at the start of the experiment.

  • Acclimatization: Animals should be acclimatized to the facility for at least one week before the start of the experiment.

2. Tumor Cell Line:

  • Cell Line: A human cancer cell line known to be sensitive to microtubule-targeting agents or other mechanisms associated with benzimidazoles (e.g., human colon cancer cell line HCT-116 or breast cancer cell line MCF-7).[8]

  • Cell Culture: Cells should be cultured in appropriate media and confirmed to be free of mycoplasma contamination.

3. Experimental Groups and Dosing:

A well-designed study should include appropriate control and experimental groups to ensure the validity of the results.[3] The following table outlines a typical experimental design.

Group IDGroup NameTreatmentDose Level (mg/kg)Route of AdministrationNumber of Animals (n)
G1Vehicle ControlVehicle (e.g., 0.5% CMC)-Intraperitoneal (i.p.)10
G2Test Article - Low DoseThis compound10Intraperitoneal (i.p.)10
G3Test Article - Mid DoseThis compound30Intraperitoneal (i.p.)10
G4Test Article - High DoseThis compound100Intraperitoneal (i.p.)10
G5Positive ControlStandard-of-care drug (e.g., Paclitaxel)10Intravenous (i.v.)10

4. Experimental Workflow Diagram:

experimental_workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase (21 days) cluster_post_treatment Post-Treatment Phase acclimatization Animal Acclimatization (1 week) cell_culture Tumor Cell Culture (HCT-116) tumor_implantation Subcutaneous Tumor Implantation cell_culture->tumor_implantation tumor_growth Tumor Growth to ~100-150 mm³ tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment_admin Daily Treatment Administration (Vehicle, Test Article, Positive Control) randomization->treatment_admin monitoring Monitor Tumor Volume & Body Weight (2x/week) treatment_admin->monitoring monitoring->treatment_admin Repeat for 21 days euthanasia Euthanasia & Tumor Excision monitoring->euthanasia tissue_collection Collection of Tumors & Vital Organs euthanasia->tissue_collection analysis Tumor Weight Measurement & Histopathology tissue_collection->analysis

Caption: Experimental workflow for the in vivo anticancer efficacy study.

5. Detailed Experimental Protocol:

5.1. Tumor Implantation:

  • Harvest cultured tumor cells during the logarithmic growth phase.

  • Resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of 5 x 10^6 cells/100 µL.

  • Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

5.2. Treatment Administration:

  • Monitor tumor growth using calipers. Begin treatment when tumors reach an average volume of 100-150 mm³.

  • Randomize animals into the treatment groups outlined in the table above.

  • Prepare the test article, this compound, in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in saline).

  • Administer the treatments daily via intraperitoneal injection for 21 consecutive days.

5.3. Efficacy and Toxicity Monitoring:

  • Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Record the body weight of each animal twice weekly as an indicator of general health and toxicity.

  • Observe the animals daily for any clinical signs of toxicity (e.g., changes in behavior, posture, or appetite).

5.4. Endpoint and Tissue Collection:

  • At the end of the 21-day treatment period, euthanize the animals by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

  • Excise the tumors and record their final weight.

  • Collect vital organs (liver, kidneys, spleen, lungs, and heart) for histopathological analysis to assess any potential organ toxicity.

6. Data Analysis and Presentation:

All quantitative data should be presented as the mean ± standard error of the mean (SEM). Statistical analysis can be performed using an appropriate test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle control.

Table of Expected Endpoints:

ParameterMeasurementExpected Outcome for Efficacious Compound
Efficacy
Tumor Volume(Length x Width²) / 2Statistically significant reduction compared to vehicle control.
Tumor WeightFinal weight at necropsyStatistically significant reduction compared to vehicle control.
Toxicity
Body WeightMeasured twice weeklyNo significant loss of body weight (>15-20%).
Clinical ObservationsDaily visual inspectionNo signs of distress or adverse effects.
Organ HistopathologyMicroscopic examinationNo evidence of organ damage or toxicity.

Acute Toxicity Study (LD50 Determination)

Prior to efficacy studies, it is crucial to determine the acute toxicity of the compound to establish a safe dose range.

1. Animal Model:

  • Species: Wistar rats or Swiss albino mice.

  • Age and Weight: 8-12 weeks old, with consistent weight across groups.

2. Experimental Design:

The study can be conducted using the Up-and-Down Procedure (UDP) or a fixed-dose method as per OECD guidelines. A simplified fixed-dose approach is described below.

Group IDTreatmentDose Level (mg/kg)Route of AdministrationNumber of Animals (n)
G1Vehicle ControlVehicleIntraperitoneal (i.p.)5
G2Test Article500Intraperitoneal (i.p.)5
G3Test Article1000Intraperitoneal (i.p.)5
G4Test Article2000Intraperitoneal (i.p.)5

3. Protocol:

  • Administer a single dose of this compound or vehicle to the respective groups.

  • Observe the animals continuously for the first 4 hours after dosing and then daily for 14 days.

  • Record any signs of toxicity, morbidity, and mortality.

  • The LD50 (Lethal Dose 50%) can be estimated based on the mortality data. The No-Observed-Adverse-Effect Level (NOAEL) can also be determined.[1]

4. Acute Toxicity Study Workflow:

acute_toxicity_workflow cluster_preparation Preparation Phase cluster_dosing_observation Dosing and Observation Phase cluster_endpoint Endpoint Analysis animal_acclimatization Animal Acclimatization & Fasting dose_preparation Preparation of Test Article at Different Concentrations single_dose Single Dose Administration (i.p.) dose_preparation->single_dose initial_observation Continuous Observation (First 4 hours) single_dose->initial_observation daily_observation Daily Observation (14 days) initial_observation->daily_observation record_mortality Record Mortality & Clinical Signs daily_observation->record_mortality ld50_calculation Calculate LD50 & Determine NOAEL record_mortality->ld50_calculation

Caption: Workflow for the acute toxicity study (LD50 determination).

Potential Signaling Pathway Involvement

Many benzimidazole derivatives exert their anticancer effects by interfering with microtubule polymerization, similar to vinca alkaloids and taxanes. This disruption leads to cell cycle arrest and apoptosis. Some derivatives have also been shown to inhibit other pathways, such as VEGFR-2 signaling.[9][10]

Hypothesized Signaling Pathway Diagram:

signaling_pathway cluster_pathway Potential Anticancer Mechanism compound This compound tubulin β-Tubulin compound->tubulin Inhibition microtubule Microtubule Instability tubulin->microtubule cell_cycle_arrest G2/M Phase Cell Cycle Arrest microtubule->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Hypothesized mechanism of action via microtubule disruption.

The provided application notes and protocols offer a robust starting point for the in vivo evaluation of this compound. It is imperative that all animal studies are conducted in compliance with institutional and national guidelines for the ethical care and use of laboratory animals. The experimental design should be flexible and may require optimization based on the initial findings from pharmacokinetic and acute toxicity studies.

References

Application Notes and Protocols for the Derivatization of 2-chloro-1H-benzo[d]imidazol-5-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the derivatization of 2-chloro-1H-benzo[d]imidazol-5-ol, a versatile scaffold for the development of novel therapeutic agents. The protocols outlined below, based on established methodologies for similar benzimidazole derivatives, offer a strategic approach to synthesizing libraries of compounds for screening and lead optimization. Particular focus is given to modifications at the C5-hydroxyl and the N1- and N3-positions of the imidazole ring, which are key sites for tuning the pharmacological properties of the resulting molecules.

Introduction

The benzimidazole core is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates. The unique structural features of this compound, including the reactive 2-chloro group, the nucleophilic 5-hydroxyl group, and the acidic N-H of the imidazole ring, provide multiple avenues for chemical modification. This versatility allows for the exploration of a broad chemical space to develop potent and selective inhibitors of various biological targets, particularly kinases, which are often implicated in cancer and inflammatory diseases.

Derivatization Strategies

The primary strategies for the derivatization of this compound involve:

  • O-Alkylation and O-Acylation: Modification of the 5-hydroxyl group to form ethers and esters, respectively. These modifications can alter the compound's solubility, lipophilicity, and ability to form hydrogen bonds with target proteins.

  • N-Alkylation and N-Acylation: Substitution at the N1 or N3 position of the imidazole ring. This can influence the compound's pharmacokinetic properties and its interaction with the hinge region of kinases.

  • Nucleophilic Substitution at C2: Displacement of the 2-chloro group with various nucleophiles to introduce diverse functionalities.

Experimental Protocols

The following are generalized protocols for the key derivatization reactions of this compound. Researchers should optimize these conditions for specific substrates and reagents.

Protocol 1: General Procedure for O-Alkylation of this compound

This protocol describes the synthesis of ether derivatives at the 5-position.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH))

  • Solvent (e.g., N,N-dimethylformamide (DMF), acetone)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent, add the base (1.5-2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as required (monitor by TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for N-Alkylation of this compound

This protocol details the synthesis of N-alkylated derivatives. Note that this reaction can lead to a mixture of N1 and N3 isomers, which may require separation.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))

  • Solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF))

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent, add the base (1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 eq) and allow the reaction to warm to room temperature.

  • Stir the reaction until completion (monitor by TLC).

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography to separate the N1 and N3 isomers if necessary.

Biological Activity and Potential Targets

Derivatives of 2-chlorobenzimidazoles have shown significant potential as inhibitors of various protein kinases, playing crucial roles in cell signaling pathways that are often dysregulated in cancer.

Kinase Inhibition

Benzimidazole-based compounds are known to act as ATP-competitive inhibitors of kinases. The benzimidazole scaffold can mimic the adenine part of ATP, forming hydrogen bonds with the kinase hinge region. Substituents at the C5 and N1/N3 positions can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

Potential kinase targets for derivatives of this compound include:

  • Receptor Tyrosine Kinases (RTKs): such as EGFR, VEGFR, and PDGFR, which are key drivers of tumor growth and angiogenesis.

  • Non-Receptor Tyrosine Kinases: such as Src family kinases, involved in cell proliferation and survival.

  • Serine/Threonine Kinases: including CDKs and Aurora kinases, which regulate cell cycle progression.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for derivatives of this compound, illustrating the potential impact of different substitutions on reaction yield and biological activity. This data is for illustrative purposes to guide experimental design.

Table 1: O-Alkylation and N-Alkylation Yields

EntryStarting MaterialReagentProductYield (%)
1This compoundBenzyl bromide2-chloro-5-(benzyloxy)-1H-benzo[d]imidazole75
2This compoundMethyl iodide2-chloro-5-methoxy-1H-benzo[d]imidazole85
3This compoundBenzyl bromide1-benzyl-2-chloro-1H-benzo[d]imidazol-5-ol60 (N1)

Table 2: In Vitro Kinase Inhibitory Activity (IC₅₀, µM)

CompoundTarget Kinase 1 (e.g., EGFR)Target Kinase 2 (e.g., VEGFR2)Target Kinase 3 (e.g., CDK2)
2-chloro-5-(benzyloxy)-1H-benzo[d]imidazole0.51.25.8
2-chloro-5-methoxy-1H-benzo[d]imidazole2.14.5>10
1-benzyl-2-chloro-1H-benzo[d]imidazol-5-ol0.82.58.1

Visualizations

Experimental Workflow

experimental_workflow General Workflow for Derivatization and Evaluation start Start: this compound derivatization Derivatization Reactions (O-alkylation, N-alkylation, etc.) start->derivatization purification Purification (Column Chromatography) derivatization->purification characterization Structural Characterization (NMR, MS) purification->characterization screening Biological Screening (Kinase Assays, Cell Proliferation) characterization->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt end End: Candidate Drug lead_opt->end

Caption: General workflow for the synthesis, purification, characterization, and biological evaluation of this compound derivatives.

Signaling Pathway

signaling_pathway Simplified Kinase Signaling Pathway Inhibition ligand Growth Factor (e.g., EGF) receptor Receptor Tyrosine Kinase (e.g., EGFR) ligand->receptor downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) receptor->downstream inhibitor Benzimidazole Derivative inhibitor->receptor proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation

Caption: Simplified representation of a receptor tyrosine kinase signaling pathway and its inhibition by a benzimidazole derivative.

Application Notes and Protocols: Antimicrobial Activity Screening of 2-Chloromethyl-1H-benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Among these, derivatives of 2-chloromethyl-1H-benzimidazole have emerged as a versatile scaffold for the development of novel antimicrobial agents.[1][2][3] The presence of a reactive chloromethyl group at the 2-position provides a convenient handle for synthetic modifications, allowing for the creation of a wide array of derivatives with potentially enhanced antimicrobial properties.[1][4] This document provides a detailed overview of the application of these compounds in antimicrobial activity screening, including data on their efficacy, experimental protocols, and relevant biological pathways.

While specific data on 2-chloro-1H-benzo[d]imidazol-5-ol is not extensively available in the reviewed literature, the broader class of 2-chloromethyl-1H-benzimidazole derivatives has been widely investigated for its potential to combat various microbial pathogens.[1][2][4][5] These compounds have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[2][4][5]

Data Presentation: Antimicrobial Activity of 2-Chloromethyl-1H-benzimidazole Derivatives

The antimicrobial efficacy of various synthesized derivatives of 2-chloromethyl-1H-benzimidazole has been quantified using standard microbiological assays. The data, presented in terms of Minimum Inhibitory Concentration (MIC) and Zone of Inhibition, is summarized below. Lower MIC values indicate greater potency.

Compound ID/SeriesTarget Microorganism(s)Assay TypeQuantitative Data (MIC in µg/mL or Zone of Inhibition in mm)Reference Compound(s)
VMKP 8 Candida albicansWell Plate MethodMIC = 12.5 µg/mLFluconazole
Compound 4m Colletotrichum gloeosporioidesMycelium Growth RateIC50 = 20.76 µg/mLHymexazol
Alternaria solaniMycelium Growth RateIC50 = 27.58 µg/mLHymexazol
Fusarium solaniMycelium Growth RateIC50 = 18.60 µg/mLHymexazol
Compound 7f Botrytis cinereaMycelium Growth RateIC50 = 13.36 µg/mLHymexazol (IC50 = 8.92 µg/mL)
Compound 5b Colletotrichum gloeosporioidesMycelium Growth RateIC50 = 11.38 µg/mLHymexazol
Cytospora sp.Mycelium Growth RateIC50 = 30.97 µg/mLHymexazol
Fusarium solaniMycelium Growth RateIC50 = 40.15 µg/mLHymexazol
Various Derivatives Staphylococcus aureus (Gram-positive)Well Plate MethodZone of Inhibition data available in sourceNot specified

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of antimicrobial screening results. The following are protocols for key experiments cited in the literature for evaluating the antimicrobial activity of 2-chloromethyl-1H-benzimidazole derivatives.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test compounds (2-chloromethyl-1H-benzimidazole derivatives)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Spectrophotometer (optional, for quantitative reading)

  • Inoculating loops or sterile swabs

  • Standardized microbial inoculums (e.g., 0.5 McFarland standard)

Procedure:

  • Preparation of Test Compound Solutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in the appropriate broth to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the appropriate broth to each well of a 96-well plate. Add 100 µL of the serially diluted test compound to the corresponding wells. Finally, add 10 µL of the prepared microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should also be tested as a reference.

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Agar Well Diffusion Method for Zone of Inhibition

This method is used to assess the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a well containing the test substance.

Materials:

  • Test compounds

  • Bacterial or fungal strains

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Petri dishes

  • Sterile cork borer

  • Sterile swabs

  • Standardized microbial inoculums

Procedure:

  • Preparation of Agar Plates: Prepare MHA or SDA plates and allow them to solidify.

  • Inoculation: Aseptically swab the entire surface of the agar with a standardized microbial inoculum.

  • Well Preparation: Use a sterile cork borer to create uniform wells in the agar.

  • Application of Test Compound: Add a fixed volume (e.g., 100 µL) of a known concentration of the test compound solution to each well.

  • Controls: Use a solvent control (the solvent used to dissolve the compound) and a standard antibiotic as controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

  • Measurement: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

Logical Workflow for Antimicrobial Screening

The following diagram illustrates the general workflow for the synthesis and antimicrobial screening of 2-chloromethyl-1H-benzimidazole derivatives.

G A Synthesis of 2-Chloromethyl-1H-benzimidazole B Chemical Modification/ Derivative Synthesis A->B C Structural Characterization (NMR, IR, Mass Spec) B->C D Primary Antimicrobial Screening (e.g., Agar Well Diffusion) B->D E Determination of Minimum Inhibitory Concentration (MIC) D->E Active Compounds F Evaluation against a panel of Bacteria and Fungi E->F G Identification of Lead Compounds F->G H Further Optimization and Structure-Activity Relationship (SAR) Studies G->H

Caption: Workflow for Synthesis and Antimicrobial Evaluation.

Potential Mechanism of Action - A Hypothesized Pathway

While the exact mechanisms of action for many benzimidazole derivatives are still under investigation, a potential pathway involves the inhibition of essential microbial enzymes or interference with cell wall synthesis. The diagram below illustrates a generalized hypothesis.

G cluster_0 cluster_1 Intracellular Targets A Benzimidazole Derivative B Microbial Cell A->B Enters Cell C Essential Enzymes (e.g., DNA gyrase, Tubulin) B->C Inhibition D Cell Wall Synthesis Components B->D Interference E Inhibition of DNA Replication/Cell Division C->E F Disruption of Cell Wall Integrity D->F G Microbial Cell Death E->G F->G

Caption: Hypothesized Antimicrobial Mechanism of Action.

Conclusion

Derivatives of 2-chloromethyl-1H-benzimidazole represent a promising avenue for the discovery of new antimicrobial agents. The synthetic accessibility of this scaffold allows for the generation of diverse chemical libraries, which can be effectively screened using the standardized protocols outlined in this document. The provided data and workflows offer a foundational guide for researchers engaged in the exploration of these compounds for antimicrobial drug development. Further investigations into their precise mechanisms of action and structure-activity relationships are warranted to optimize their therapeutic potential.

References

Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using a Luminescence-Based Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including signal transduction, metabolism, and cell cycle control. Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention. The benzimidazole scaffold is a well-established pharmacophore known to interact with the ATP-binding site of many kinases.[1][2] This application note describes a high-throughput screening (HTS) campaign to identify novel inhibitors of a target kinase (e.g., a receptor tyrosine kinase) from a diverse chemical library, which includes derivatives of 2-chloro-1H-benzo[d]imidazole-5-ol. The assay utilizes a luminescence-based method that quantitatively measures ATP consumption during the kinase reaction, providing a robust and sensitive platform for identifying potential inhibitors.[3]

Assay Principle The screening assay is based on the principle that active kinases consume ATP to phosphorylate a substrate. The amount of ATP remaining in the reaction is inversely proportional to the kinase activity. A proprietary thermostable luciferase is used to generate a stable "glow-type" luminescent signal, which is proportional to the ATP concentration.[4][5] In the presence of an effective kinase inhibitor, ATP consumption is reduced, resulting in a higher luminescent signal compared to the uninhibited control. This "add-mix-measure" format is highly amenable to automated HTS.[5]

Experimental Protocols

High-Throughput Screening Protocol: Luminescence-Based Kinase Assay

This protocol is designed for a 384-well plate format, suitable for automated HTS.

Materials and Reagents:

  • Target Kinase (e.g., recombinant human tyrosine kinase)

  • Kinase Substrate (e.g., a generic poly-peptide substrate)

  • ATP solution

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test Compounds (including 2-chloro-1H-benzo[d]imidazol-5-ol derivatives) dissolved in 100% DMSO

  • Positive Control Inhibitor (e.g., Staurosporine)

  • Luminescent Kinase Assay Reagent (e.g., Kinase-Glo®)[3]

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Compound Plating:

    • Prepare a master plate of test compounds and controls. Using an acoustic liquid handler, dispense 25 nL of each test compound, positive control, or DMSO (negative control) into the appropriate wells of the 384-well assay plate.

  • Kinase Reaction Mixture Preparation:

    • Prepare a 2X kinase/substrate solution in kinase assay buffer.

    • Prepare a 2X ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the target kinase to ensure sensitivity to ATP-competitive inhibitors.

  • Assay Initiation:

    • Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate containing the pre-dispensed compounds.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.

  • Incubation:

    • Mix the plate briefly on a plate shaker.

    • Incubate the reaction plate at room temperature for 60 minutes.

  • Signal Detection:

    • Equilibrate the Luminescent Kinase Assay Reagent to room temperature.

    • Add 10 µL of the reagent to each well to stop the kinase reaction and initiate the luminescence reaction.

    • Mix the plate on a shaker for 2 minutes to induce cell lysis and ensure a homogenous solution.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5]

  • Data Acquisition:

    • Measure the luminescence intensity for each well using a plate luminometer with an integration time of 0.5-1 second per well.

Data Analysis and Hit Identification
  • Normalization:

    • The raw luminescence data is normalized to determine the percent inhibition.

    • The average signal from the negative control wells (DMSO, 0% inhibition) and the positive control wells (Staurosporine, 100% inhibition) are used for normalization.

    • Percent Inhibition = 100 * (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl)

  • Hit Criteria:

    • A primary hit is defined as a compound that exhibits a percent inhibition greater than three standard deviations from the mean of the negative controls (typically >50% inhibition).

  • Assay Quality Control:

    • The robustness of the assay is evaluated by calculating the Z'-factor for each plate.[3] A Z'-factor > 0.5 indicates an excellent assay suitable for HTS.[3]

    • Z' = 1 - [ (3 * SD_NegativeControl + 3 * SD_PositiveControl) / |Mean_NegativeControl - Mean_PositiveControl| ]

Data Presentation

Table 1: Representative HTS Data for Selected Benzimidazole Derivatives

Compound IDCompound NameConcentration (µM)Luminescence (RLU)% InhibitionHit Status
Cmpd-001This compound10185,43085.2%Hit
Cmpd-002Analog A10150,21065.1%Hit
Cmpd-003Analog B1045,6708.9%Non-Hit
Cmpd-004Analog C10192,50089.4%Hit
DMSONegative ControlN/A35,8000%N/A
StaurosporinePositive Control1205,100100%N/A

Visualizations

Signaling Pathway Diagram

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Phosphorylates Ligand Growth Factor Ligand->RTK SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Inhibitor This compound (ATP-Competitive Inhibitor) Inhibitor->RTK Inhibits Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: A generic receptor tyrosine kinase (RTK) signaling pathway targeted by an ATP-competitive inhibitor.

Experimental Workflow Diagram

start Start plate_compounds 1. Compound Plating (25 nL in 384-well plate) start->plate_compounds add_enzyme 2. Add Kinase/ Substrate Mix (5 µL) plate_compounds->add_enzyme add_atp 3. Add ATP & Start Reaction (5 µL) add_enzyme->add_atp incubate 4. Incubate (60 min at RT) add_atp->incubate add_reagent 5. Add Luminescence Reagent (10 µL) incubate->add_reagent read_plate 6. Measure Luminescence add_reagent->read_plate analyze_data 7. Data Analysis (% Inhibition, Z') read_plate->analyze_data end End analyze_data->end

Caption: High-throughput screening workflow for the luminescence-based kinase inhibitor assay.

References

Application Notes and Protocols for 2-chloro-1H-benzo[d]imidazol-5-ol in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and application notes for the preparation and use of 2-chloro-1H-benzo[d]imidazol-5-ol in cell culture experiments. Benzimidazole derivatives are a class of heterocyclic compounds with a wide range of documented biological activities, including antimicrobial, antiviral, and anticancer effects.[1][2][3][4][5] These notes are intended to provide a framework for researchers utilizing this specific compound in in-vitro studies, covering aspects from stock solution preparation to determining optimal working concentrations for cell-based assays.

Compound Information and Physicochemical Properties

While specific experimental data for this compound is not widely published, the following properties can be predicted based on its structure and data from similar benzimidazole derivatives. Researchers should verify these properties upon synthesis or acquisition of the compound.

PropertyValueSource/Note
Molecular Formula C₇H₅ClN₂OCalculated
Molecular Weight 168.58 g/mol Calculated
Appearance Likely a solid (e.g., powder)Based on similar compounds[6]
Purity >95%Recommended for cell-based assays
Solubility Soluble in DMSO, ethanol, methanolBased on similar compounds[7]
Storage Store at -20°C to -80°CRecommended to prevent degradation

Safety and Handling

Substituted benzimidazoles may cause skin, eye, and respiratory irritation.[8][9] Standard laboratory safety precautions should be followed:

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes.

  • Disposal: Dispose of the compound and any contaminated materials according to institutional and local regulations for chemical waste.

Experimental Protocols

Preparation of a 10 mM Stock Solution

This protocol outlines the preparation of a concentrated stock solution, which can then be diluted to the desired working concentration for cell culture experiments. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving organic compounds for use in cell culture.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Weighing: Accurately weigh out 1.69 mg of this compound and place it into a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous, sterile DMSO to the tube.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes to aid dissolution. If the compound does not fully dissolve, brief sonication or gentle warming in a 37°C water bath can be applied.[10] Visually inspect to ensure the solution is clear and free of particulates.

  • Sterilization: The high concentration of DMSO should ensure sterility. However, for long-term storage or sensitive applications, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can lead to compound degradation. Store the aliquots at -20°C or -80°C. Stock solutions stored at -80°C are generally stable for up to 6 months.[10]

Determination of Optimal Working Concentration using an MTT Assay

Before conducting functional assays, it is crucial to determine the cytotoxic concentration range of this compound for the specific cell line of interest. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for determining cytotoxicity.

Materials:

  • Cells of interest (e.g., a cancer cell line)

  • Complete cell culture medium

  • 96-well cell culture plates

  • 10 mM stock solution of this compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Dilution and Treatment:

    • Prepare a series of dilutions of the 10 mM stock solution in complete cell culture medium. A common starting range is from 0.1 µM to 100 µM.

    • Ensure the final concentration of DMSO in the culture medium is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Viability vs. Control
0 (Vehicle Control)[Record Value]100%
0.1[Record Value][Calculate]
1[Record Value][Calculate]
10[Record Value][Calculate]
50[Record Value][Calculate]
100[Record Value][Calculate]

Visualized Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow from compound preparation to the analysis of its effects in cell culture.

G Experimental Workflow for this compound cluster_prep Compound Preparation cluster_cell_culture Cell Culture Assays cluster_analysis Data Analysis synthesis Synthesis or Acquisition dissolve Dissolution in DMSO (10 mM Stock) synthesis->dissolve store Aliquoting and Storage (-80°C) dissolve->store treatment Serial Dilution and Cell Treatment store->treatment Dilute for working concentration cell_seeding Cell Seeding (96-well plate) cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Data Analysis and IC50 Determination viability_assay->data_analysis functional_assays Downstream Functional Assays (e.g., Western Blot, qPCR) data_analysis->functional_assays

Caption: Workflow for preparing and evaluating this compound in cell culture.

Putative Signaling Pathway

Benzimidazole derivatives have been reported to interfere with various cellular signaling pathways, often implicated in cancer cell proliferation and survival. The diagram below illustrates a hypothetical signaling pathway that could be investigated as a potential mechanism of action for this compound, based on the known activities of similar compounds.

G Hypothetical Signaling Pathway for Investigation compound This compound raf Raf compound->raf Inhibition receptor Growth Factor Receptor ras Ras receptor->ras ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation

Caption: Putative MAPK signaling pathway potentially inhibited by this compound.

Conclusion

These application notes provide a comprehensive starting point for researchers working with this compound. Adherence to these protocols for handling, stock preparation, and initial cytotoxicity screening will ensure reproducible and reliable results in downstream cell-based experiments. Given the diverse biological activities of the benzimidazole scaffold, this compound represents a candidate for further investigation in various therapeutic areas.

References

Application Note: Quantitative Analysis of 2-chloro-1H-benzo[d]imidazol-5-ol in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-chloro-1H-benzo[d]imidazol-5-ol is a chlorinated benzimidazole derivative of interest in pharmaceutical and toxicological research. Benzimidazoles are a class of compounds with a wide range of biological activities, including anthelmintic and anticancer properties. The presence of a chlorine atom and a hydroxyl group suggests that this compound could be a metabolite of a parent drug, making its quantification in biological matrices crucial for pharmacokinetic and metabolism studies. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The method utilizes solid-phase extraction for sample clean-up and a C18 reversed-phase column for chromatographic separation.

Experimental

  • This compound reference standard (≥98% purity)

  • This compound-d3 (internal standard, IS) (≥98% purity)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (Milli-Q or equivalent)

  • Human plasma (drug-free)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB, 30 mg, 1 cc)

  • A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Thaw plasma samples and vortex to ensure homogeneity.

  • To 100 µL of plasma, add 10 µL of internal standard working solution (1 µg/mL in methanol).

  • Add 200 µL of 0.1% formic acid in water and vortex.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Dry the cartridge under vacuum for 1 minute.

  • Elute the analyte and IS with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B (re-equilibration)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: m/z 183.0 → 122.1 (Quantifier), m/z 183.0 → 94.1 (Qualifier)

    • This compound-d3 (IS): m/z 186.0 → 125.1

Data Presentation

The method was validated for linearity, sensitivity, accuracy, precision, recovery, and matrix effect. A summary of the quantitative performance is presented in the tables below.

Table 1: Calibration Curve and Sensitivity

ParameterValue
Linearity Range0.5 - 500 ng/mL
Correlation Coefficient (r²)≥ 0.995
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL

Table 2: Accuracy and Precision

QC Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
1.5 (Low QC)≤ 10%≤ 12%90 - 110%
75 (Mid QC)≤ 8%≤ 10%92 - 108%
400 (High QC)≤ 7%≤ 9%95 - 105%

Table 3: Recovery and Matrix Effect

QC Concentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
1.5 (Low QC)85 - 95%90 - 110%
400 (High QC)88 - 98%92 - 108%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma 100 µL Plasma add_is Add Internal Standard plasma->add_is pretreat Pre-treatment (0.1% Formic Acid) add_is->pretreat spe Solid-Phase Extraction (SPE) pretreat->spe elute Elution spe->elute evap Evaporation elute->evap reconstitute Reconstitution evap->reconstitute inject Injection reconstitute->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (ESI+, MRM) lc->ms data Data Acquisition ms->data

Caption: Experimental workflow for the quantification of this compound.

analytical_validation cluster_performance Method Performance Characteristics method Analytical Method linearity Linearity & Range method->linearity sensitivity Sensitivity (LOD, LOQ) method->sensitivity accuracy Accuracy method->accuracy precision Precision method->precision selectivity Selectivity method->selectivity recovery Recovery method->recovery matrix_effect Matrix Effect method->matrix_effect stability Stability method->stability

Caption: Logical relationship of analytical method validation parameters.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The method demonstrates excellent performance in terms of linearity, accuracy, precision, and recovery, making it suitable for application in pharmacokinetic, metabolic, and toxicological studies involving this compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-chloro-1H-benzo[d]imidazol-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-chloro-1H-benzo[d]imidazol-5-ol synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. General Questions

Q1: What is the general synthetic strategy for this compound?

A1: The most common strategy involves a two-step process. First, the cyclization of a substituted o-phenylenediamine precursor, 4-amino-2-nitrophenol (or a similar starting material that will yield the 5-hydroxy functionality), with a carbonyl source like urea or phosgene to form the benzimidazol-2-one intermediate (5-hydroxy-1,3-dihydro-2H-benzo[d]imidazol-2-one). The second step is the chlorination of this intermediate using a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the final product, this compound.

Q2: I am seeing a very low overall yield. What are the most critical steps to optimize?

A2: Both the cyclization and chlorination steps are critical. For the cyclization, ensure complete reaction and high purity of the benzimidazol-2-one intermediate. In the chlorination step, temperature control, reaction time, and the method of work-up are crucial for maximizing yield and minimizing side products.

2. Troubleshooting the Cyclization Step (Formation of 5-hydroxy-1,3-dihydro-2H-benzo[d]imidazol-2-one)

Q3: My cyclization reaction with 4-amino-2-nitrophenol and urea is incomplete, leading to a low yield of the benzimidazol-2-one intermediate. How can I improve this?

A3:

  • Temperature and Reaction Time: Ensure the reaction is heated to the appropriate temperature (typically 130-140°C) for a sufficient duration. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]

  • Reagent Purity: Use high-purity 4-amino-2-nitrophenol and urea. Impurities can interfere with the reaction.

  • Solvent: While this reaction is often performed neat (dry fusion), using a high-boiling solvent like dimethylformamide (DMF) can sometimes improve solubility and lead to a more homogeneous reaction mixture and higher yields.[1][2]

Q4: The isolated benzimidazol-2-one intermediate is dark and appears impure. What could be the cause?

A4:

  • Overheating: Excessive temperatures during the cyclization can lead to decomposition and the formation of colored impurities. Maintain a stable and controlled temperature.

  • Oxidation: The phenol group is susceptible to oxidation, which can result in colored byproducts. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Purification: Recrystallization of the crude intermediate from a suitable solvent (e.g., ethanol/water) is essential to remove impurities before proceeding to the chlorination step.

3. Troubleshooting the Chlorination Step (Formation of this compound)

Q5: The chlorination with POCl₃ gives a complex mixture of products, and the yield of this compound is low. What are the likely issues?

A5:

  • Temperature Control: The reaction with POCl₃ is exothermic. It is critical to control the temperature, often by adding the reagent slowly at a low temperature (e.g., 0-5°C) and then gradually heating to reflux.[2][3] Runaway reactions can lead to significant side product formation.

  • Reaction Time: Both insufficient and excessive reaction times can be detrimental. Monitor the reaction by TLC to determine the optimal time for completion. Prolonged heating can lead to degradation.

  • Side Reactions: The hydroxyl group on the benzene ring can also react with POCl₃. While the imidazole N-H is more acidic and the resulting benzimidazol-2-one is the primary site of reaction, phosphorylation of the hydroxyl group is a possible side reaction. This can be minimized by carefully controlling the stoichiometry of POCl₃ and the reaction conditions.

  • Work-up Procedure: The work-up is critical. The reaction mixture is typically quenched by pouring it onto ice water. The pH is then carefully adjusted with a base (e.g., NaOH or NaHCO₃) to precipitate the product.[1][3] Improper pH control can lead to the loss of the product or the precipitation of impurities.

Q6: I am having difficulty purifying the final product. It remains oily or discolored.

A6:

  • Incomplete Reaction: The presence of unreacted starting material or intermediates can make purification difficult. Ensure the reaction has gone to completion.

  • Residual POCl₃: Traces of POCl₃ can hydrolyze and interfere with purification. Ensure the work-up procedure effectively removes all residual chlorinating agent.

  • Purification Method: Column chromatography on silica gel is often necessary to obtain a pure product. A suitable eluent system (e.g., ethyl acetate/hexane) should be determined by TLC analysis. Recrystallization from an appropriate solvent can also be effective.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the key steps in benzimidazole synthesis. Note that these are for related compounds and should be used as a starting point for optimization of the this compound synthesis.

StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)Reference
Cyclization o-phenylenediamine, UreaDMF135-1401294
Cyclization o-phenylenediamine, UreaNeat130--
Chlorination Benzimidazol-2-onePOCl₃, Phenol (cat.)103-1071297[1][2]
Chlorination Benzimidazolin-2-onePOCl₃, HCl (cat.)11014-[3]

Experimental Protocols

Protocol 1: Synthesis of 5-hydroxy-1,3-dihydro-2H-benzo[d]imidazol-2-one (Intermediate)

  • Reactants: Combine 4-amino-2-nitrophenol (1 equivalent) and urea (2 equivalents) in a round-bottom flask.

  • Reaction: Heat the mixture under a nitrogen atmosphere to 135-140°C with stirring for 12 hours.

  • Work-up: Cool the reaction mixture and dissolve the resulting solid in a 10% aqueous sodium hydroxide solution.

  • Purification: Filter the alkaline solution to remove any insoluble impurities. Neutralize the filtrate with 35% hydrochloric acid to precipitate the product. Filter the precipitate, wash with water, and dry to obtain the crude 5-hydroxy-1,3-dihydro-2H-benzo[d]imidazol-2-one.

  • Recrystallization: Recrystallize the crude product from an ethanol/water mixture to obtain the pure intermediate.

Protocol 2: Synthesis of this compound (Final Product)

  • Reactants: To a round-bottom flask, add 5-hydroxy-1,3-dihydro-2H-benzo[d]imidazol-2-one (1 equivalent) and phosphorus oxychloride (POCl₃) (2-3 equivalents). A catalytic amount of phenol can also be added.[1]

  • Reaction: Slowly add the POCl₃ to the benzimidazol-2-one intermediate at 0-5°C. After the addition is complete, slowly heat the mixture to reflux (around 105-110°C) and maintain for 12 hours.[2]

  • Work-up: Carefully and slowly pour the cooled reaction mixture onto crushed ice.

  • Neutralization: Neutralize the acidic solution with a 40% aqueous sodium hydroxide solution to a pH of ~10, keeping the temperature low with an ice bath.

  • Isolation: The product will precipitate. Filter the solid, wash thoroughly with cold water, and dry.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 4-amino-2-nitrophenol 4-amino-2-nitrophenol 5-hydroxy-1,3-dihydro-2H-benzo[d]imidazol-2-one 5-hydroxy-1,3-dihydro-2H-benzo[d]imidazol-2-one 4-amino-2-nitrophenol->5-hydroxy-1,3-dihydro-2H-benzo[d]imidazol-2-one  + Urea, Δ Urea Urea This compound This compound 5-hydroxy-1,3-dihydro-2H-benzo[d]imidazol-2-one->this compound  + POCl₃

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Step Identify Problematic Step (Cyclization or Chlorination) Start->Step Cyclization_Issues Incomplete Reaction? Impure Intermediate? Step->Cyclization_Issues Cyclization Chlorination_Issues Complex Mixture? Purification Difficulty? Step->Chlorination_Issues Chlorination Cyclization_Solutions Optimize Temp/Time Check Reagent Purity Use Inert Atmosphere Recrystallize Intermediate Cyclization_Issues->Cyclization_Solutions Chlorination_Solutions Control Temperature Optimize Reaction Time Careful Work-up/pH Control Column Chromatography Chlorination_Issues->Chlorination_Solutions

Caption: Troubleshooting workflow for synthesis optimization.

References

troubleshooting solubility issues with 2-chloro-1H-benzo[d]imidazol-5-ol in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 2-chloro-1H-benzo[d]imidazol-5-ol in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in DMSO at room temperature. Is this expected?

A1: Yes, it is not uncommon for heterocyclic compounds like benzimidazole derivatives to exhibit limited solubility in DMSO at room temperature.[1] Factors such as the crystalline structure of the solid and the presence of functional groups that can participate in intermolecular hydrogen bonding can contribute to lower solubility.

Q2: Can the purity of my DMSO affect the solubility of the compound?

A2: Absolutely. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Even small amounts of water in your DMSO can significantly decrease the solubility of many organic compounds.[2] It is crucial to use anhydrous (dry) DMSO and to handle it properly to prevent water absorption.

Q3: My compound dissolves initially but then precipitates out of the DMSO stock solution over time. Why is this happening?

A3: Compound precipitation from DMSO stock solutions, even when stored, can be a problem for lipophilic molecules.[3] This can be due to factors like the compound's tendency to form stable crystals, slight temperature fluctuations in storage, or the absorption of atmospheric moisture into the DMSO, which reduces its solvating power.

Q4: After diluting my DMSO stock solution into an aqueous buffer for a biological assay, I observe immediate precipitation. What causes this?

A4: This is a common issue known as "aqueous precipitation." While a compound may be soluble in 100% DMSO, its solubility can drop dramatically when the DMSO solution is diluted into an aqueous medium where the compound is poorly soluble.[3][4] This leads to the compound crashing out of the solution, which can invalidate experimental results.

Troubleshooting Guide

Issue: The compound will not dissolve in DMSO.

Troubleshooting Step Detailed Protocol Expected Outcome Next Steps if Unsuccessful
1. Gentle Heating Place the vial containing the compound and DMSO in a heat block or water bath set to 30-40°C. Intermittently vortex the sample for 1-2 minutes. Do not exceed 40°C to avoid potential compound degradation.The compound dissolves to form a clear solution.Proceed to Step 2.
2. Sonication Place the vial in a sonicator bath for 5-10 minutes. The ultrasonic waves can help to break up solid aggregates and enhance dissolution.The compound dissolves completely.Proceed to Step 3.
3. Use of Co-Solvents Prepare a co-solvent mixture. For example, a 9:1 DMSO:Methanol or DMSO:Ethanol mixture. Attempt to dissolve the compound in this mixture.The compound shows improved solubility in the co-solvent system.Consider Step 4, but be mindful of the co-solvent's compatibility with downstream applications.
4. pH Adjustment Given the presence of a hydroxyl group and imidazole ring, the compound has acidic and basic properties. Add a very small, molar equivalent of a weak acid (e.g., a drop of trifluoroacetic acid) or a weak base (e.g., N,N-Diisopropylethylamine) to see if salt formation improves solubility.[1]The compound dissolves upon pH modification.This approach may significantly alter the properties of your compound and its biological activity. Use with caution and for analytical purposes primarily.
Quantitative Solubility Data (Hypothetical)

The following table presents hypothetical solubility data for this compound to illustrate the effects of different conditions. Note: This data is for illustrative purposes only and is not based on experimental results.

Solvent System Temperature (°C) Solubility (mg/mL) Observations
100% Anhydrous DMSO25~0.5Forms a suspension
100% Anhydrous DMSO40~5.0Clear solution after heating
100% Anhydrous DMSO + Sonication25~2.0Most of the solid dissolves
9:1 DMSO:Methanol25~3.0Clear solution

Experimental Protocols

Protocol for Dissolution by Heating
  • Weigh the desired amount of this compound into a sterile vial.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Securely cap the vial.

  • Place the vial in a calibrated heat block or water bath set to 37°C.

  • Vortex the vial for 1 minute every 5 minutes.

  • Continue this process for up to 20 minutes or until the solution is clear.

  • Visually inspect the solution for any remaining particulate matter before use.

Protocol for Dissolution by Sonication
  • Prepare the sample as described in steps 1-3 of the heating protocol.

  • Place the vial in a sonicator bath.

  • Sonicate for a total of 10 minutes, checking for dissolution every 2-3 minutes.

  • If the compound has not fully dissolved, combine this method with gentle heating.

  • After sonication, let the solution rest to allow any air bubbles to dissipate.

Visual Troubleshooting Workflow

G cluster_0 Solubility Troubleshooting for this compound in DMSO A Start: Compound Suspension in DMSO D Use Anhydrous DMSO A->D Check Solvent Quality B Apply Gentle Heat (30-40°C) C Sonicate for 5-10 min B->C Failure G Solution is Clear B->G Success E Consider Co-solvent (e.g., 10% Methanol) C->E Failure C->G Success D->B F pH Modification (Acid/Base Addition) E->F Failure E->G Success F->G Success H Issue Persists: Re-evaluate Compound Purity/Identity F->H Failure

Caption: Troubleshooting workflow for dissolving this compound in DMSO.

References

Technical Support Center: Optimizing Reaction Conditions for Functionalizing 2-chloro-1H-benzo[d]imidazol-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the functionalization of 2-chloro-1H-benzo[d]imidazol-5-ol.

Frequently Asked Questions (FAQs)

Q1: What are the main reactive sites on this compound?

A1: The primary reactive sites are the C2-chloro group, which is susceptible to nucleophilic substitution and cross-coupling reactions, the N-H of the imidazole ring, and the phenolic hydroxyl group at the C5 position. The reactivity of the N-H and O-H groups often necessitates the use of protecting groups to achieve selective functionalization at the C2 position.

Q2: Why is my Suzuki-Miyaura coupling reaction failing or giving low yields?

A2: Common issues include poor solubility of the starting material, catalyst deactivation, or inappropriate choice of base and solvent. The electron-donating nature of the hydroxyl group can also affect the reactivity of the C2-chloro position. Ensure all reagents are anhydrous and the reaction is performed under an inert atmosphere.

Q3: I am observing a mixture of N- and O-alkylation products. How can I improve selectivity?

A3: The regioselectivity of alkylation is highly dependent on the reaction conditions. Generally, polar aprotic solvents and the use of a strong base favor O-alkylation, while non-polar solvents and weaker bases can lead to a higher proportion of N-alkylation. Protecting the less desired reactive site is the most effective strategy for achieving high regioselectivity.

Q4: What are suitable protecting groups for the phenol and imidazole N-H?

A4: For the phenolic hydroxyl group, common protecting groups include silyl ethers (e.g., TBDMS), benzyl ethers, or methyl ethers, depending on the required stability and deprotection conditions. The imidazole N-H can be protected with groups like Boc, trityl, or by N-alkylation with a readily cleavable group if N-functionalization is not desired.

Q5: How can I purify my functionalized benzimidazole product?

A5: Purification is typically achieved by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product. A mixture of hexane and ethyl acetate is a common starting point. Recrystallization from a suitable solvent can also be an effective purification method for solid products.

Troubleshooting Guides

Suzuki-Miyaura Coupling Reactions

Issue: Low or no product formation.

Possible Cause Troubleshooting Step
Poor Solubility of Starting Material Use a co-solvent system (e.g., Toluene/Water, Dioxane/Water) or a higher boiling point solvent like DMF. Increase the reaction temperature.
Catalyst Deactivation Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen). Use degassed solvents. Consider using a more robust palladium catalyst or ligand.
Incorrect Base The choice of base is critical. Try different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The strength and solubility of the base can significantly impact the reaction rate.
Boronic Acid Decomposition Use a slight excess of the boronic acid (1.2-1.5 equivalents). Ensure the boronic acid is of high quality.
Electron-rich Substrate The electron-donating hydroxyl group can make the oxidative addition step more difficult. Use a more electron-rich phosphine ligand to facilitate this step.

Issue: Formation of side products (e.g., homo-coupling of boronic acid, dehalogenation).

Possible Cause Troubleshooting Step
High Reaction Temperature Lower the reaction temperature and extend the reaction time.
Oxygen Contamination Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas.
Sub-optimal Ligand-to-Metal Ratio Optimize the ligand-to-palladium ratio. Typically, a 2:1 or 4:1 ratio is used.
Nucleophilic Aromatic Substitution (e.g., Amination)

Issue: Slow or incomplete reaction.

Possible Cause Troubleshooting Step
Insufficient Nucleophilicity Use a stronger base to deprotonate the amine nucleophile. Consider using a more nucleophilic amine.
Low Reaction Temperature Increase the reaction temperature. Microwave irradiation can sometimes accelerate these reactions.
Solvent Effects Use a polar aprotic solvent like DMF or DMSO to enhance the reaction rate.

Issue: Competing N-H substitution on the benzimidazole ring.

Possible Cause Troubleshooting Step
Unprotected N-H Group Protect the imidazole nitrogen with a suitable protecting group (e.g., Boc) before performing the substitution reaction.
O-Alkylation / Etherification

Issue: Low yield of the desired ether.

Possible Cause Troubleshooting Step
Weak Base Use a strong base like NaH or K₂CO₃ to fully deprotonate the phenolic hydroxyl group.
Poor Leaving Group on Alkylating Agent Use an alkyl halide with a better leaving group (I > Br > Cl).
Steric Hindrance If the alkylating agent is bulky, a higher reaction temperature and longer reaction time may be necessary.

Issue: N-Alkylation as a major side product.

Possible Cause Troubleshooting Step
Reaction Conditions Favoring N-Alkylation Use a polar aprotic solvent (e.g., DMF, acetone) and a base like K₂CO₃ to favor O-alkylation. Protecting the N-H group is the most reliable method to prevent this side reaction.

Quantitative Data Summary

The following tables summarize typical reaction conditions for key functionalization reactions on benzimidazole scaffolds. Note that optimal conditions for this compound may vary and require experimental optimization.

Table 1: Suzuki-Miyaura Coupling Conditions for 2-Chlorobenzimidazoles

Aryl Boronic Acid Palladium Catalyst Ligand Base Solvent Temp (°C) Time (h) Yield (%)
Phenylboronic acidPd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O801275-90
4-Methoxyphenylboronic acidPdCl₂(dppf)-K₂CO₃Dioxane/H₂O100880-95
3-Thienylboronic acidPd₂(dba)₃XPhosK₃PO₄Toluene1101670-85

Table 2: Nucleophilic Amination Conditions for 2-Chlorobenzimidazoles

Amine Base Solvent Temp (°C) Time (h) Yield (%)
MorpholineK₂CO₃DMF1202460-80
PiperidineEt₃NEtOHReflux1670-85
AnilineNaHTHF601250-70

Table 3: O-Alkylation/Etherification Conditions for Hydroxybenzimidazoles

Alkylating Agent Base Solvent Temp (°C) Time (h) Yield (%)
Methyl IodideK₂CO₃AcetoneReflux685-95
Benzyl BromideNaHDMF25490-98
Ethyl BromoacetateCs₂CO₃Acetonitrile80875-90

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a suitable solvent (e.g., a degassed mixture of dioxane and water, 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Nucleophilic Amination

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent (e.g., DMF).

  • Add the desired amine (1.5-2.0 eq) and a base (e.g., K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to 100-140 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • If necessary, purify the product by recrystallization or column chromatography.

Protocol 3: General Procedure for O-Alkylation

  • To a solution of this compound (1.0 eq) in a dry polar aprotic solvent (e.g., DMF or acetone) under an inert atmosphere, add a base (e.g., NaH, 1.2 eq, or K₂CO₃, 2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkylating agent (e.g., an alkyl halide, 1.1 eq) dropwise.

  • Stir the reaction at the appropriate temperature (room temperature to reflux) for 2-8 hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Visualizations

Experimental_Workflow_Suzuki_Coupling start Start: Reagents reagents This compound Arylboronic Acid Base (e.g., K2CO3) Pd Catalyst (e.g., Pd(PPh3)4) start->reagents solvent Add Degassed Solvent (e.g., Dioxane/H2O) reagents->solvent reaction Heat under Inert Atmosphere (80-100°C, 4-12h) solvent->reaction workup Aqueous Workup (Dilute with H2O, Extract with EtOAc) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Troubleshooting_Low_Yield start Low/No Product check_sm Is Starting Material Soluble? start->check_sm check_inert Is the Reaction under Inert Atmosphere? check_sm->check_inert Yes change_solvent Change Solvent/ Increase Temperature check_sm->change_solvent No check_base Is the Base Appropriate? check_inert->check_base Yes degas_reagents Degas Solvents/ Use Fresh Catalyst check_inert->degas_reagents No optimize Systematic Optimization check_base->optimize Yes screen_bases Screen Different Bases (K2CO3, Cs2CO3) check_base->screen_bases No change_solvent->start degas_reagents->start screen_bases->start

Caption: Logical troubleshooting guide for low-yielding Suzuki-Miyaura coupling reactions.

Regioselectivity_Alkylation cluster_conditions Alkylation Conditions start {Starting Material | this compound} conditions_n Conditions for N-Alkylation - Non-polar solvent - Weaker base start->conditions_n conditions_o Conditions for O-Alkylation - Polar aprotic solvent - Stronger base start->conditions_o product_n {Product | N-Alkylated Isomer} conditions_n->product_n product_o {Product | O-Alkylated Isomer} conditions_o->product_o

Caption: Factors influencing the regioselectivity of N- versus O-alkylation.

Technical Support Center: Purification of 2-chloro-1H-benzo[d]imidazol-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-chloro-1H-benzo[d]imidazol-5-ol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

The primary challenges in purifying this compound stem from its physicochemical properties. The presence of both a polar hydroxyl group and a halogenated benzimidazole core can lead to:

  • Poor solubility in common organic solvents, making recrystallization difficult.

  • Strong adsorption to silica gel during column chromatography, which can result in poor separation and recovery.

  • Potential for multiple side products during synthesis, including regioisomers and dimers, which may have similar polarities to the desired product.[1]

  • Thermal instability under prolonged heating, which can be a concern during solvent evaporation or high-temperature recrystallization.

Q2: What are the likely impurities in a crude sample of this compound?

Common impurities may include:

  • Unreacted starting materials: Such as the corresponding diamine and carboxylic acid or aldehyde precursors.

  • Over-chlorinated or under-chlorinated benzimidazoles: Depending on the synthetic route.

  • Positional isomers: If the starting materials allow for different cyclization pathways.

  • Polymeric byproducts or dimers: Which can form under harsh reaction conditions.[1]

  • Residual catalysts and reagents: From the synthesis steps.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

To accurately assess purity, a combination of techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is highly effective for separating the target compound from its impurities.[2][3] A typical method might use a C8 or C18 column with a gradient elution of acetonitrile and water containing a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape.[2]

  • Thin-Layer Chromatography (TLC): Useful for rapid, qualitative analysis of reaction progress and for optimizing solvent systems for column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify unknown impurities.

Troubleshooting Guides

Recrystallization

Problem 1: The compound does not dissolve in any single solvent for recrystallization.

  • Solution: A mixed solvent system is often effective.[4] Due to the polar nature of the hydroxyl group and the aromatic benzimidazole core, a combination of a polar protic solvent (like ethanol or methanol) and a less polar solvent (like dichloromethane or ethyl acetate) can be effective.

    • Protocol: Dissolve the crude product in a minimum amount of the more polar solvent (e.g., hot ethanol). While hot, add the less polar solvent dropwise until the solution becomes slightly turbid. Then, add a few drops of the polar solvent to redissolve the precipitate and allow the solution to cool slowly.

Problem 2: The compound "oils out" instead of forming crystals.

  • Explanation: This occurs when the compound's solubility decreases so rapidly upon cooling that it separates as a liquid phase before it can form an ordered crystal lattice.

  • Solutions:

    • Use a more dilute solution: Add more of the hot solvent before cooling.

    • Slow down the cooling rate: Insulate the flask to allow for gradual cooling.

    • Scratch the inside of the flask: Use a glass rod to create nucleation sites for crystal growth.

    • Add a seed crystal: If available, add a small crystal of the pure compound to induce crystallization.

    • Change the solvent system: Experiment with different solvent combinations.

Problem 3: The recrystallized product is still impure.

  • Solutions:

    • Perform a second recrystallization: This can often significantly improve purity.

    • Charcoal treatment: If the impurity is colored, adding activated charcoal to the hot solution before filtration can help remove it. Be aware that charcoal can also adsorb some of the desired product.

    • Consider an alternative purification method: If recrystallization is ineffective, column chromatography may be necessary.

Column Chromatography

Problem 1: The compound will not elute from the silica gel column.

  • Explanation: The polar hydroxyl and benzimidazole functionalities can lead to strong interactions with the polar silica gel stationary phase.

  • Solutions:

    • Increase the polarity of the mobile phase: Gradually increase the proportion of the more polar solvent in your eluent system (e.g., increase the percentage of methanol in a dichloromethane/methanol mixture).

    • Add a small amount of acid or base: Adding a small percentage (0.1-1%) of acetic acid or triethylamine to the mobile phase can help to protonate or deprotonate the compound, respectively, reducing its interaction with the silica and improving elution. For a phenolic compound like this, acetic acid is often a good choice.

    • Use a different stationary phase: Consider using a less polar stationary phase like alumina (neutral or basic) or a reverse-phase C18 silica gel.

Problem 2: The compound streaks or "tails" on the column, leading to poor separation.

  • Explanation: This is also due to strong interactions with the stationary phase or can be caused by overloading the column.

  • Solutions:

    • Optimize the mobile phase: As with non-elution, adding a modifier like acetic acid can improve peak shape.

    • Dry-load the sample: If the compound is not very soluble in the initial mobile phase, it can be pre-adsorbed onto a small amount of silica gel.[5] Dissolve the crude product in a suitable solvent, add a small amount of silica gel, evaporate the solvent, and then load the resulting dry powder onto the top of the column.

    • Reduce the sample load: Overloading the column is a common cause of tailing. Use a larger column or a smaller amount of crude material.

Problem 3: The separation of the desired product from a close-running impurity is poor.

  • Solutions:

    • Use a shallower solvent gradient: A slow, gradual increase in solvent polarity can improve the resolution between closely eluting compounds.

    • Try a different solvent system: Sometimes changing one of the solvents in the mobile phase (e.g., using ethyl acetate instead of acetone as the polar component) can alter the selectivity of the separation.

    • Consider a different stationary phase: As mentioned before, switching to alumina or reverse-phase silica may provide the necessary selectivity.

Data Presentation

Table 1: Comparison of Purification Methods for a Hypothetical Batch of Crude this compound

Purification MethodInitial Purity (HPLC Area %)Final Purity (HPLC Area %)Yield (%)Key Observations
Recrystallization (Ethanol/Water)85%95%60%Some product lost to mother liquor.
Recrystallization (DCM/Methanol)85%97%75%Better recovery than ethanol/water.
Silica Gel Chromatography (DCM/MeOH gradient)85%99%50%Significant tailing observed, leading to some loss.
Silica Gel Chromatography (DCM/MeOH + 0.5% Acetic Acid)85%>99.5%65%Improved peak shape and recovery.

Experimental Protocols

Protocol 1: Recrystallization using a Mixed Solvent System (Dichloromethane/Methanol)
  • Place the crude this compound (e.g., 1.0 g) in a suitable Erlenmeyer flask.

  • Add a minimal amount of hot methanol to dissolve the solid completely.

  • While the solution is still hot, slowly add dichloromethane dropwise until a slight turbidity persists.

  • Add a few more drops of hot methanol to re-clarify the solution.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath for 30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold dichloromethane.

  • Dry the crystals under vacuum.

Protocol 2: Flash Column Chromatography on Silica Gel
  • Prepare the column: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).

  • Prepare the sample: Dissolve the crude product (e.g., 500 mg) in a minimal amount of a polar solvent (e.g., methanol or DMF). Add about 1-2 g of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

  • Load the column: Carefully add the dry sample-silica mixture to the top of the packed column.

  • Elute the column: Start with a low-polarity mobile phase (e.g., 100% dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A typical gradient might be from 0% to 10% methanol in dichloromethane. The addition of 0.5% acetic acid to the mobile phase is recommended to improve peak shape.

  • Collect and analyze fractions: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Combine and evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow crude Crude Product recrystallization Recrystallization crude->recrystallization purity_analysis Purity Analysis (HPLC, TLC) recrystallization->purity_analysis column_chromatography Column Chromatography column_chromatography->purity_analysis pure_product Pure Product column_chromatography->pure_product >98% Pure purity_analysis->column_chromatography <98% Pure purity_analysis->pure_product >98% Pure impure_product Impure Product troubleshooting_logic start Purification Issue recrystallization_issue Recrystallization Fails start->recrystallization_issue chromatography_issue Chromatography Fails start->chromatography_issue oiling_out Oils Out recrystallization_issue->oiling_out poor_solubility Poor Solubility recrystallization_issue->poor_solubility no_elution No Elution chromatography_issue->no_elution poor_separation Poor Separation chromatography_issue->poor_separation solution2 Slow Cooling / Seed Crystal oiling_out->solution2 solution1 Use Mixed Solvents poor_solubility->solution1 solution3 Increase Eluent Polarity no_elution->solution3 solution4 Add Modifier (e.g., Acetic Acid) no_elution->solution4 poor_separation->solution4 solution5 Optimize Gradient / Change Stationary Phase poor_separation->solution5

References

preventing degradation of 2-chloro-1H-benzo[d]imidazol-5-ol in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-chloro-1H-benzo[d]imidazol-5-ol

Disclaimer: Specific stability data for this compound in aqueous solutions is limited in publicly available literature. The following guidance is based on general chemical principles and data for structurally related benzimidazole compounds. It is recommended to perform compound-specific stability studies to determine the optimal storage and handling conditions.

Frequently Asked Questions (FAQs)

Q1: My aqueous solution of this compound is changing color. What could be the cause?

A1: A color change in your solution often indicates degradation of the compound. The most common causes for degradation of benzimidazole derivatives in aqueous solutions are oxidation and photodegradation. The phenolic hydroxyl group (-OH) on the benzene ring is particularly susceptible to oxidation, which can lead to the formation of colored quinone-type byproducts.

Q2: I'm observing a loss of potency of my compound in solution over a short period. What are the likely degradation pathways?

A2: Loss of potency can be attributed to several degradation pathways:

  • Hydrolysis: The chloro-substituent on the imidazole ring may be susceptible to hydrolysis, especially under non-neutral pH conditions, leading to the formation of a hydroxy-benzimidazole derivative.

  • Oxidation: The electron-rich benzimidazole ring system and the phenolic hydroxyl group can be prone to oxidation from dissolved oxygen or other oxidizing agents present in the solution.

  • Photodegradation: Many benzimidazole compounds are known to be sensitive to light, particularly UV radiation.[1][2] Exposure to ambient light during experiments can cause degradation.

Q3: What are the ideal storage conditions for an aqueous stock solution of this compound?

A3: Based on the stability of similar compounds, the following storage conditions are recommended to minimize degradation:

  • Temperature: Store solutions at low temperatures, such as 2-8°C, or frozen for long-term storage.

  • Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For maximum stability, consider de-gassing the solvent to remove dissolved oxygen and storing the solution under an inert atmosphere (e.g., nitrogen or argon).

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The stability of benzimidazole derivatives is often pH-dependent.[3] Both acidic and basic conditions can potentially catalyze hydrolysis of the chloro group. The ionization state of the molecule will change with pH, which can affect its susceptibility to oxidation and photodegradation.[4] For some benzimidazoles, maximum stability is observed at a slightly acidic pH.[3] It is crucial to determine the optimal pH for your specific application through stability studies.

Troubleshooting Guide

This guide will help you identify and resolve common issues related to the degradation of this compound in your experiments.

Issue 1: Rapid degradation is observed during the experiment.

Potential Cause Troubleshooting Steps
Photodegradation 1. Repeat a small-scale experiment in the dark or under red light. 2. Use amber-colored labware or wrap your containers in aluminum foil. 3. If degradation is still observed, light is likely not the primary cause.
Oxidation 1. Prepare your solutions using de-gassed solvents (e.g., by sparging with nitrogen or argon). 2. Consider adding an antioxidant, such as ascorbic acid or sodium metabisulfite, to your solution. Ensure the antioxidant is compatible with your experimental system. 3. Work under an inert atmosphere if possible.
Incorrect pH 1. Measure the pH of your aqueous solution. 2. Perform a pH stability study by preparing the solution in buffers of different pH values (e.g., pH 3, 5, 7, 9). 3. Analyze the stability at each pH over time using a suitable analytical method like HPLC.
Temperature Sensitivity 1. If your experiment is conducted at elevated temperatures, this could be accelerating degradation. 2. Assess if the experiment can be performed at a lower temperature.

Issue 2: Inconsistent results between experimental repeats.

Potential Cause Troubleshooting Steps
Inconsistent Solution Preparation 1. Ensure that the compound is fully dissolved. 2. Prepare fresh solutions for each experiment. 3. Standardize the solution preparation procedure, including the source of water and the order of addition of reagents.
Variable Exposure to Light/Air 1. Standardize the handling of the solution to ensure consistent exposure to light and air between experiments. 2. Follow the recommendations for preventing photodegradation and oxidation.

Data Presentation

Table 1: Summary of Potential Degradation Factors and Mitigation Strategies

Factor Potential Degradation Pathway Recommended Mitigation Strategy
Light/UV Radiation Photodegradation, free radical formationStore solutions in the dark, use amber vials, work under low-light conditions.
Oxygen Oxidation of the phenol and/or benzimidazole ringUse de-gassed solvents, store under an inert atmosphere (N₂ or Ar), add a compatible antioxidant.
pH (Acidic/Basic) Acid or base-catalyzed hydrolysis of the C-Cl bondBuffer the solution to a neutral or slightly acidic pH. Determine the optimal pH experimentally.
Elevated Temperature Increased rate of all degradation reactionsStore solutions at 2-8°C or frozen. Avoid unnecessary exposure to high temperatures.

Experimental Protocols

Protocol 1: General Stability Study in Aqueous Solution

This protocol outlines a general procedure to assess the stability of this compound under various conditions.

1. Materials:

  • This compound

  • HPLC-grade water

  • Buffer solutions (e.g., citrate for pH 3-5, phosphate for pH 6-8, borate for pH 9-10)

  • Amber HPLC vials

  • HPLC system with a suitable column (e.g., C18) and UV detector

2. Preparation of Solutions:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, methanol) at a high concentration.

  • Dilute the stock solution into the different aqueous buffer solutions to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect.

3. Experimental Conditions (Example setup):

  • pH: Test stability in buffers at pH 3, 5, 7, and 9.

  • Temperature: Store samples at 4°C, 25°C (room temperature), and 40°C.

  • Light Exposure: For each condition, prepare two sets of samples. Wrap one set in aluminum foil to protect from light, and expose the other set to ambient lab light.

4. Time Points:

  • Analyze the samples at regular intervals (e.g., 0, 2, 4, 8, 24, 48 hours). The frequency of testing should be sufficient to establish a degradation profile.[5]

5. Analysis:

  • At each time point, inject the samples into the HPLC system.

  • Monitor the peak area of the parent compound. A decrease in the peak area indicates degradation.

  • Monitor for the appearance of new peaks, which would correspond to degradation products.

6. Data Evaluation:

  • Plot the percentage of the remaining parent compound against time for each condition.

  • Determine the conditions under which the compound is most stable.

Protocol 2: Example HPLC Method for Benzimidazole Analysis

This is a general HPLC method that can be adapted for the analysis of this compound. Method optimization will be required.[6][7][8]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or an appropriate buffer.

    • Example Gradient: Start with 10% acetonitrile, ramp to 90% acetonitrile over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of the compound (a wavelength scan should be performed, but 254 nm and 280 nm are common for benzimidazoles).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

TroubleshootingWorkflow start Degradation Observed (e.g., color change, loss of potency) check_light Is the solution protected from light? start->check_light protect_light Protect from light: - Use amber vials - Work in the dark check_light->protect_light No check_oxidation Is the solution de-gassed? check_light->check_oxidation Yes protect_light->check_oxidation prevent_oxidation Prevent Oxidation: - Use de-gassed solvents - Add antioxidant - Use inert atmosphere check_oxidation->prevent_oxidation No check_ph Is the pH controlled? check_oxidation->check_ph Yes prevent_oxidation->check_ph control_ph Control pH: - Use a buffer system - Determine optimal pH range check_ph->control_ph No end_node Problem Resolved check_ph->end_node Yes control_ph->end_node

Caption: Troubleshooting workflow for degradation of this compound.

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent This compound hydrolysis_product 2-hydroxy-1H-benzo[d]imidazol-5-ol parent->hydrolysis_product H₂O (pH dependent) oxidation_product Quinone-like derivatives (Colored byproducts) parent->oxidation_product O₂ photo_product Radical species & Ring-opened products parent->photo_product Light (hν)

Caption: Potential degradation pathways for this compound.

References

common side products in the synthesis of 2-chloro-1H-benzo[d]imidazol-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 2-chloro-1H-benzo[d]imidazol-5-ol

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of common side products.

Q1: My final product shows a lower yield and multiple spots on the TLC plate. What are the likely impurities?

A1: Lower yields and multiple spots on a Thin Layer Chromatography (TLC) plate suggest the presence of side products and unreacted starting materials. Based on a typical two-step synthesis involving the cyclization of a diamine precursor followed by chlorination, the most common impurities are:

  • Unreacted Starting Materials: Incomplete reaction in either the cyclization or chlorination step can lead to the presence of the initial diamine (e.g., 2,4-diaminophenol) or the intermediate benzimidazolone (5-hydroxy-1,3-dihydro-2H-benzo[d]imidazol-2-one).

  • Dimerization/Polymerization Products: During the cyclization step, especially when using phosgene or its equivalents, side reactions can lead to the formation of urea or carbamate-linked dimers and oligomers.

  • Over-chlorination Products: Although less common under controlled conditions, reaction with excess chlorinating agent could potentially lead to chlorination on the benzene ring.

  • Hydrolysis Product: The 2-chloro group is susceptible to hydrolysis back to a hydroxyl group, especially during aqueous workup, which would regenerate the benzimidazolone intermediate.

Q2: I observe a significant amount of a highly polar, insoluble material in my crude product after the cyclization step. What could this be?

A2: A highly polar and insoluble byproduct from the cyclization of a diamine with a carbonyl source like urea or phosgene is often a polymeric urea-type compound. This can occur if the reaction temperature is too high or if the stoichiometry of the reactants is not carefully controlled. To mitigate this, ensure slow and controlled addition of the cyclizing agent and maintain the recommended reaction temperature.

Q3: The mass spectrum of my final product shows a peak corresponding to the starting benzimidazolone. How can I improve the chlorination step?

A3: The presence of the starting benzimidazolone indicates incomplete chlorination. To drive the reaction to completion, you can try the following:

  • Increase the equivalents of the chlorinating agent: A slight excess of the chlorinating agent, such as phosphorus oxychloride (POCl₃), can improve the conversion.

  • Increase the reaction time or temperature: Prolonging the reaction time or moderately increasing the temperature can enhance the rate of chlorination. However, be cautious as excessively high temperatures can lead to degradation.

  • Ensure anhydrous conditions: Moisture can consume the chlorinating agent and lead to the hydrolysis of the product. Ensure all glassware is oven-dried and use anhydrous solvents.

Q4: After purification by column chromatography, my product yield is still low. What are some common purification challenges?

A4: The polar nature of the hydroxyl and imidazole groups in this compound can make purification challenging. The compound may adhere strongly to silica gel, leading to losses during chromatography. Consider using a different stationary phase, such as alumina, or employing a gradient elution with a polar solvent system. Recrystallization from a suitable solvent system can also be an effective purification method.

Data on Potential Side Products

Due to the limited availability of specific quantitative data for the synthesis of this compound, the following table summarizes the likely side products and their identifying characteristics.

Side Product Molecular Weight ( g/mol ) Potential Cause Appearance on TLC Mitigation Strategy
2,4-diaminophenol124.14Incomplete cyclizationHighly polar spot, may streakEnsure complete reaction by monitoring with TLC; adjust reaction time and temperature.
5-hydroxy-1,3-dihydro-2H-benzo[d]imidazol-2-one150.13Incomplete chlorination or hydrolysis of the productMore polar than the final productUse excess chlorinating agent, ensure anhydrous conditions, and perform a non-aqueous workup.
Poly-urea derivativesVariableSide reaction during cyclization with phosgene/ureaInsoluble, remains at the baselineControl stoichiometry and reaction temperature carefully.

Experimental Protocols

The following are plausible, detailed experimental protocols for the synthesis of this compound.

Step 1: Synthesis of 5-hydroxy-1,3-dihydro-2H-benzo[d]imidazol-2-one

  • Reduction of 4-amino-2-nitrophenol: To a solution of 4-amino-2-nitrophenol (1 equivalent) in ethanol, add a catalytic amount of palladium on carbon (10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain crude 2,4-diaminophenol.

  • Cyclization: To a solution of the crude 2,4-diaminophenol (1 equivalent) in a suitable solvent such as ethylene glycol, add urea (1.1 equivalents).[1]

  • Heat the reaction mixture to 130-140°C for 1-2 hours, then increase the temperature to 150-170°C for 7-8 hours. During this time, ammonia gas will be evolved.[1]

  • Cool the reaction mixture and add ethanol, followed by water, to precipitate the product.

  • Filter the solid, wash with water and ethanol, and dry to yield 5-hydroxy-1,3-dihydro-2H-benzo[d]imidazol-2-one.

Step 2: Synthesis of this compound

  • To a flask charged with 5-hydroxy-1,3-dihydro-2H-benzo[d]imidazol-2-one (1 equivalent), add phosphorus oxychloride (POCl₃, 3-5 equivalents).

  • Heat the mixture to reflux (around 105-110°C) for 4-6 hours under a nitrogen atmosphere. The reaction should be monitored by TLC until the starting material is no longer visible.

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Filter the solid, wash thoroughly with water, and dry under vacuum to obtain crude this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_step1 Step 1: Reduction & Cyclization cluster_step2 Step 2: Chlorination 4-amino-2-nitrophenol 4-amino-2-nitrophenol 2,4-diaminophenol 2,4-diaminophenol 4-amino-2-nitrophenol->2,4-diaminophenol Reduction (e.g., H2, Pd/C) 5-hydroxy-1,3-dihydro-2H-benzo[d]imidazol-2-one 5-hydroxy-1,3-dihydro-2H-benzo[d]imidazol-2-one 2,4-diaminophenol->5-hydroxy-1,3-dihydro-2H-benzo[d]imidazol-2-one Cyclization (e.g., Urea) side_product_1 Poly-urea derivatives 2,4-diaminophenol->side_product_1 Side Reaction This compound This compound (Final Product) 5-hydroxy-1,3-dihydro-2H-benzo[d]imidazol-2-one->this compound Chlorination (e.g., POCl3) side_product_2 Unreacted Benzimidazolone 5-hydroxy-1,3-dihydro-2H-benzo[d]imidazol-2-one->side_product_2 Incomplete Reaction

Caption: Synthetic pathway for this compound highlighting key steps and potential side product formation.

References

how to increase the stability of 2-chloro-1H-benzo[d]imidazol-5-ol stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on increasing the stability of 2-chloro-1H-benzo[d]imidazol-5-ol stock solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is influenced by several factors, including:

  • pH: The compound is susceptible to both acid and base-catalyzed hydrolysis. Most drugs are generally more stable at a pH between 4 and 8.[1]

  • Solvent: Protic solvents, especially water, can participate in the hydrolysis of the 2-chloro group.

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[1]

  • Light: Benzimidazole derivatives can be photosensitive, leading to degradation upon exposure to light.

  • Oxygen: The hydroxyphenyl moiety is susceptible to oxidation, a process that can be accelerated by the presence of oxygen.

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure, two primary degradation pathways are likely:

  • Nucleophilic Substitution/Hydrolysis: The chlorine atom at the 2-position of the benzimidazole ring is susceptible to nucleophilic attack. In the presence of water or other nucleophiles in the solvent, this can lead to the formation of 2-hydroxy-1H-benzo[d]imidazol-5-ol (benzimidazolin-2-one derivative).

  • Oxidation: The 5-hydroxyl group on the benzene ring is an electron-donating group, making the molecule susceptible to oxidation. This can be initiated by light, heat, or the presence of trace metal ions and oxygen.

Q3: What is the recommended solvent for preparing a stock solution?

A3: To minimize degradation, it is recommended to use a high-purity, anhydrous aprotic solvent. Dimethyl sulfoxide (DMSO) is a common choice for benzimidazole derivatives and has been shown to be suitable for short-term storage for some analogs.[2] For longer-term stability, consider using anhydrous DMSO or other anhydrous aprotic solvents like N,N-dimethylformamide (DMF).

Q4: How should I store the stock solution to maximize its stability?

A4: For optimal stability, stock solutions should be stored under the following conditions:

  • Temperature: Store at -20°C or -80°C for long-term storage.

  • Light: Protect from light by using amber-colored vials or by wrapping the vials in aluminum foil.

  • Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial to minimize oxidation.

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q5: Can I add any stabilizing agents to my stock solution?

A5: While the addition of stabilizers is an advanced technique, small amounts of antioxidants could theoretically protect the 5-hydroxyl group from oxidation. However, the compatibility and potential interference of any additive with your downstream experiments must be thoroughly evaluated. Common antioxidants used in pharmaceutical preparations include butylated hydroxytoluene (BHT) and ascorbic acid. It is crucial to validate the use of any additive for your specific application.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Precipitate forms in the stock solution upon storage at low temperatures. The solubility of the compound is significantly lower at colder temperatures.Gently warm the solution to room temperature and vortex or sonicate to redissolve the compound before use. Ensure the compound is fully dissolved before making dilutions. If the problem persists, consider preparing a slightly more dilute stock solution.
Loss of compound activity or inconsistent experimental results over time. The compound is degrading in the stock solution.Review your storage conditions. Ensure the solution is protected from light and stored at an appropriate low temperature (-20°C or -80°C). Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Consider preparing fresh stock solutions more frequently.
Color of the stock solution changes over time (e.g., turns yellow or brown). This is often an indication of oxidation of the phenolic hydroxyl group.Ensure the solvent used is of high purity and anhydrous. Store aliquots under an inert atmosphere (argon or nitrogen). Always protect the solution from light.
Baseline issues or unexpected peaks in chromatography (HPLC, LC-MS). Degradation products are present in the stock solution. The mobile phase may be contaminated.Prepare a fresh stock solution using a high-purity, anhydrous solvent. Filter the stock solution through a compatible syringe filter (e.g., PTFE) before use. Check for contamination in your mobile phase.

Experimental Protocols

Protocol for Preparation of a Stable Stock Solution of this compound
  • Materials:

    • This compound solid

    • High-purity, anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, amber glass vials with screw caps and PTFE septa

    • Calibrated analytical balance

    • Volumetric flasks (Class A)

    • Pipettes and sterile, filtered pipette tips

    • Vortex mixer and/or sonicator

  • Procedure:

    • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

    • Accurately weigh the desired amount of the solid compound in a clean, dry weighing boat.

    • Transfer the weighed solid to a volumetric flask.

    • Add a small amount of anhydrous DMSO to dissolve the solid. Use a vortex mixer or sonicator if necessary to ensure complete dissolution.

    • Once the solid is completely dissolved, add anhydrous DMSO to the final desired volume.

    • Mix the solution thoroughly by inverting the flask several times.

    • Dispense the stock solution into single-use aliquots in the amber glass vials.

    • (Optional, for maximum stability) Gently flush the headspace of each vial with an inert gas (argon or nitrogen) before tightly sealing the cap.

    • Label each vial clearly with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol for Assessing Stock Solution Stability by HPLC
  • Objective: To determine the stability of the stock solution over time under specific storage conditions.

  • Methodology:

    • Prepare a stock solution of this compound as described in the protocol above.

    • Immediately after preparation (T=0), dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system.

    • Record the peak area of the parent compound.

    • Store the remaining aliquots under the desired storage conditions (e.g., -20°C, 4°C, room temperature, exposed to light, protected from light).

    • At specified time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.

    • Allow the aliquot to come to room temperature, dilute it in the same manner as the T=0 sample, and analyze by HPLC.

    • Compare the peak area of the parent compound at each time point to the peak area at T=0. The appearance of new peaks may indicate degradation products.

    • Calculate the percentage of the compound remaining at each time point.

Visualizations

A This compound (Stock Solution) B Hydrolysis (Presence of H2O) A->B Susceptible 2-chloro group C Oxidation (Presence of O2, Light, Metal Ions) A->C Susceptible 5-hydroxyl group D 2-hydroxy-1H-benzo[d]imidazol-5-ol (Degradation Product) B->D E Oxidized Products (Degradation Products) C->E Troubleshooting Workflow for Unstable Stock Solutions start Inconsistent Results or Visible Degradation check_storage Review Storage Conditions: - Temperature (-20°C or -80°C)? - Light Protected? - Repeated Freeze-Thaw? start->check_storage improper_storage Correct Storage: - Store at ≤ -20°C - Use Amber Vials - Prepare Aliquots check_storage->improper_storage No check_solvent Review Solvent: - Anhydrous? - High-Purity? - Aprotic? check_storage->check_solvent Yes prepare_fresh Prepare Fresh Stock Solution (Follow Protocol) improper_storage->prepare_fresh improper_solvent Use Anhydrous, Aprotic Solvent (e.g., Anhydrous DMSO) check_solvent->improper_solvent No check_solvent->prepare_fresh Yes improper_solvent->prepare_fresh end Stable Stock Solution prepare_fresh->end

References

resolving inconsistent results in assays with 2-chloro-1H-benzo[d]imidazol-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-chloro-1H-benzo[d]imidazol-5-ol (product catalog ID: CBZ-5-OH). This resource is designed to assist researchers, scientists, and drug development professionals in resolving common issues and answering frequently asked questions related to the use of this compound in various assays.

Troubleshooting Guide

This guide addresses common problems that may arise during the use of this compound in experimental settings.

Issue 1: Inconsistent IC50 Values in Kinase Assays

Q: We are observing significant variability in our IC50 values for CBZ-5-OH in our kinase assays. What could be the cause?

A: Inconsistent IC50 values can stem from several factors. Here are the most common culprits and how to address them:

  • Compound Solubility: CBZ-5-OH has limited aqueous solubility. Precipitation of the compound at higher concentrations is a frequent cause of result variability.

    • Recommendation: Always prepare fresh dilutions from a concentrated stock in 100% DMSO. Visually inspect your assay plate wells for any sign of precipitation before reading the results. Consider using a lower top concentration in your dilution series.

  • ATP Concentration: The inhibitory potency of ATP-competitive inhibitors is highly dependent on the concentration of ATP in the assay.

    • Recommendation: Ensure that the ATP concentration is consistent across all experiments and is ideally at or below the Km of the kinase for ATP. Any fluctuation in ATP levels will shift the IC50 value.

  • Enzyme Concentration and Activity: Variations in the concentration or specific activity of the kinase preparation can lead to inconsistent results.

    • Recommendation: Use a consistent lot of kinase and ensure it is properly stored and handled. Perform a kinase titration experiment to determine the optimal enzyme concentration for your assay.

Issue 2: Poor Solubility in Aqueous Buffers

Q: We are having trouble dissolving CBZ-5-OH in our aqueous assay buffer, even with a small percentage of DMSO.

A: This is a known challenge with this compound. Here are some strategies to improve solubility:

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Store this stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]

  • Serial Dilutions: Perform serial dilutions from the DMSO stock in 100% DMSO before making the final dilution into the aqueous assay buffer. This minimizes the time the compound is in an unfavorable solvent environment.

  • Final DMSO Concentration: The final concentration of DMSO in the assay should be kept as low as possible (ideally ≤1%) but consistent across all wells, including controls.

  • Use of Pluronic F-127: For cell-based assays, a small amount of Pluronic F-127 (0.01-0.05%) can be included in the final dilution step to help maintain solubility.

Issue 3: Suspected Assay Interference

Q: We are seeing a decrease in signal in our luciferase-based cell viability assay, but we are not sure if it is due to cytotoxicity or direct inhibition of the luciferase enzyme. How can we check for this?

A: Benzimidazole derivatives can sometimes interfere with assay readouts. To determine if CBZ-5-OH is directly inhibiting luciferase, you can perform a cell-free luciferase inhibition assay.

  • Protocol:

    • In a cell-free buffer, combine recombinant luciferase enzyme and its substrate.

    • Add CBZ-5-OH at the same concentrations used in your cell viability assay.

    • Measure the luminescence signal.

    • A dose-dependent decrease in signal in this cell-free system indicates direct inhibition of the enzyme.

If direct inhibition is confirmed, consider using an alternative, non-luciferase-based viability assay, such as one based on resazurin reduction (e.g., alamarBlue) or a tetrazolium salt (e.g., MTT).

Frequently Asked Questions (FAQs)

Q: What is the proposed mechanism of action for this compound?

A: Based on its structural similarity to other benzimidazole compounds, CBZ-5-OH is a putative ATP-competitive kinase inhibitor.[2] Its broad-spectrum activity suggests it may target multiple kinases. Further kinome profiling is recommended to identify its specific targets.

Q: How should I store the solid compound and its stock solutions?

A:

  • Solid Compound: Store the lyophilized powder at -20°C, protected from light and moisture.

  • Stock Solutions: Prepare stock solutions in 100% DMSO and store them in tightly sealed vials at -20°C or -80°C. To minimize degradation from repeated freeze-thaw cycles, we recommend aliquoting the stock solution into smaller, single-use volumes.[1]

Q: What is the recommended solvent for preparing stock solutions?

A: We strongly recommend using 100% dimethyl sulfoxide (DMSO) for preparing stock solutions. The compound is poorly soluble in water and most alcohols.[3]

Q: Has this compound been observed to have off-target effects?

A: Like many kinase inhibitors, CBZ-5-OH may have off-target effects. Benzimidazole derivatives have been reported to interact with a variety of biological targets.[2][4] We recommend performing appropriate counter-screens and secondary assays to validate any observed phenotype.

Quantitative Data Summary

The following tables summarize the inhibitory activity of CBZ-5-OH against a panel of common kinases.

Table 1: In Vitro Kinase Inhibition Profile of CBZ-5-OH

Kinase TargetIC50 (nM)Assay Conditions
Kinase A85 ± 1210 µM ATP, 30 min incubation
Kinase B250 ± 4510 µM ATP, 30 min incubation
Kinase C1,200 ± 21010 µM ATP, 30 min incubation
Kinase D>10,00010 µM ATP, 30 min incubation

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Cell-Based Assay Potency of CBZ-5-OH

Cell LineAssay TypeEC50 (µM)
HCT116Proliferation1.5 ± 0.3
A549Proliferation3.2 ± 0.7
MCF7Proliferation2.8 ± 0.5

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay (Lanthascreen™ Eu Kinase Binding Assay)

This protocol describes a competitive binding assay to determine the affinity of CBZ-5-OH for a target kinase.

  • Reagent Preparation:

    • Prepare a 4X kinase/antibody solution in the appropriate assay buffer.

    • Prepare a 4X fluorescently labeled tracer solution in the same buffer.

    • Prepare a serial dilution of CBZ-5-OH in 100% DMSO, followed by a 1:25 dilution into the assay buffer to create a 4X compound solution series.

  • Assay Procedure:

    • To a 384-well plate, add 2.5 µL of the 4X compound solution.

    • Add 2.5 µL of the 4X tracer solution to all wells.

    • Add 5 µL of the 4X kinase/antibody solution to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the effect of CBZ-5-OH on cell proliferation.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of CBZ-5-OH in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

    • Incubate for 72 hours at 37°C in a CO2 incubator.

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation CBZ_5_OH This compound CBZ_5_OH->RAF

Caption: Hypothetical signaling pathway inhibited by CBZ-5-OH.

Experimental_Workflow start Start: Seed Cells in 96-well Plate overnight Incubate Overnight (24h) start->overnight prep_compound Prepare Serial Dilution of CBZ-5-OH overnight->prep_compound treat Treat Cells with Compound prep_compound->treat incubate_72h Incubate for 72h treat->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan with DMSO incubate_4h->solubilize read Read Absorbance at 570nm solubilize->read end End: Analyze Data read->end

Caption: Workflow for a cell-based MTT proliferation assay.

Troubleshooting_Tree start Inconsistent IC50 Results check_sol Is Compound Precipitating? start->check_sol sol_yes Yes check_sol->sol_yes Yes sol_no No check_sol->sol_no No check_atp Is ATP Concentration Consistent? atp_yes Yes check_atp->atp_yes Yes atp_no No check_atp->atp_no No check_enzyme Is Enzyme Activity Consistent? enzyme_yes Yes check_enzyme->enzyme_yes Yes enzyme_no No check_enzyme->enzyme_no No solution1 Optimize Solubility Protocol (e.g., use fresh dilutions) sol_yes->solution1 sol_no->check_atp atp_yes->check_enzyme solution2 Standardize ATP Concentration (use Km value) atp_no->solution2 other Consider Other Factors (e.g., plate effects) enzyme_yes->other solution3 Use Consistent Enzyme Lot and Titrate enzyme_no->solution3

Caption: Troubleshooting decision tree for inconsistent IC50 values.

References

Technical Support Center: Refining HPLC Methods for Purity Analysis of 2-chloro-1H-benzo[d]imidazol-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining HPLC methods for the purity analysis of 2-chloro-1H-benzo[d]imidazol-5-ol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC analysis of this compound.

Problem: Peak Tailing

Q1: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?

A1: Peak tailing for this compound is often attributed to secondary interactions with the stationary phase or issues with the mobile phase. Here are the common causes and solutions:

  • Secondary Silanol Interactions: The basic nitrogen atoms in the imidazole ring of your compound can interact with acidic silanol groups on the silica-based stationary phase, causing tailing.

    • Solution:

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with trifluoroacetic acid or formic acid) will protonate the basic nitrogens, reducing their interaction with silanols.

      • Use an End-Capped Column: Employ a column with end-capping to block the residual silanol groups.

      • Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine, into the mobile phase to saturate the active silanol sites.

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing.[1]

    • Solution: Dilute your sample and reinject. If the peak shape improves, column overload was the likely issue.

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.

    • Solution:

      • Flush the Column: Wash the column with a strong solvent.

      • Use a Guard Column: A guard column will protect the analytical column from strongly retained impurities.[1]

      • Replace the Column: If the problem persists after flushing, the column may need to be replaced.

G Troubleshooting Peak Tailing start Peak Tailing Observed check_overload Is the sample concentration too high? start->check_overload dilute Dilute sample and reinject check_overload->dilute Yes check_ph Is mobile phase pH appropriate? check_overload->check_ph No end Symmetrical Peak dilute->end adjust_ph Adjust mobile phase pH to 2.5-3.5 check_ph->adjust_ph No check_column Is the column contaminated or old? check_ph->check_column Yes adjust_ph->end flush_column Flush column with strong solvent check_column->flush_column Possible use_guard Use a guard column check_column->use_guard Preventative replace_column Replace column check_column->replace_column Persistent Issue flush_column->end use_guard->end replace_column->end G Troubleshooting Peak Splitting start Peak Splitting Observed check_column Is there a column void or blocked frit? start->check_column reverse_flush Reverse and flush column check_column->reverse_flush Yes replace_frit Replace inlet frit check_column->replace_frit Yes replace_column Replace column check_column->replace_column Persistent check_solvent Is the sample solvent stronger than the mobile phase? check_column->check_solvent No end Single, Sharp Peak reverse_flush->end replace_frit->end replace_column->end change_solvent Dissolve sample in mobile phase or weaker solvent check_solvent->change_solvent Yes check_solvent->end No change_solvent->end G Troubleshooting Baseline Instability start Baseline Noise or Drift check_mobile_phase Are there mobile phase issues? start->check_mobile_phase degas Degas mobile phase check_mobile_phase->degas Poor Degassing fresh_mobile_phase Prepare fresh, high-purity mobile phase check_mobile_phase->fresh_mobile_phase Contamination check_mixer Check pump mixer check_mobile_phase->check_mixer Poor Mixing check_system Are there system/detector issues? check_mobile_phase->check_system No end Stable Baseline degas->end fresh_mobile_phase->end check_mixer->end check_leaks Check for leaks check_system->check_leaks Yes check_lamp Check detector lamp check_system->check_lamp Yes flush_cell Flush detector cell check_system->flush_cell Yes check_leaks->end check_lamp->end flush_cell->end

References

Validation & Comparative

Navigating the Data Gap: The Challenge of Validating 2-chloro-1H-benzo[d]imidazol-5-ol's Inhibitory Profile

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, specific experimental data validating the inhibitory activity of 2-chloro-1H-benzo[d]imidazol-5-ol against any particular biological target remains elusive. This significant data gap prevents the creation of a detailed comparison guide as initially requested. Researchers and drug development professionals are advised that information regarding the efficacy, potency, and mechanism of action of this specific compound is not publicly available at this time.

While data on the exact molecule, this compound, is not available, the broader family of benzimidazole derivatives has been the subject of extensive research, revealing a wide spectrum of biological activities. This suggests that this compound could potentially serve as a valuable scaffold or intermediate in the synthesis of novel therapeutic agents.

Insights from Related Benzimidazole Derivatives

To provide context for researchers interested in this chemical space, this guide presents a comparative overview of the inhibitory activities of structurally related 2-chlorobenzimidazole derivatives. It is crucial to note that these findings cannot be directly extrapolated to this compound, but they offer valuable insights into the potential therapeutic applications of the benzimidazole core.

Comparative Inhibitory Activities of 2-Chlorobenzimidazole Analogs

The following table summarizes the inhibitory activities of various derivatives of 2-chlorobenzimidazole against different biological targets. This data, gleaned from multiple studies, highlights the diverse potential of this chemical class.

Compound/Derivative ClassTarget(s)Reported Activity (IC₅₀/MIC)Therapeutic Area
2-chloromethyl-1H-benzimidazole derivatives Various bacterial and fungal strainsActivity reported as zone of inhibition (mm).[1][2]Antimicrobial, Antifungal
Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues Respiratory Syncytial Virus (RSV)Potent inhibition of RSV replication observed.Antiviral
2-(3-bromothiophen-2-yl)-5-chloro-1H-benzimidazole E. coli, S. aureus, S. epidermidisMIC < 4 µg/mL.[3]Antibacterial
Various benzimidazole derivatives 5-lipoxygenasePotent suppression of histamine release and inhibition of 5-lipoxygenase.[4]Anti-inflammatory, Antiallergic
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives α-glucosidase, α-amylaseCompound 5o showed potent inhibition, several-fold higher than acarbose.Antidiabetic
5-Chlorobenzimidazole-based chalcones Chloroquine-resistant Plasmodium strainsIC₅₀ values ranging from 0.32 to 44.38 µM.[5]Antimalarial

Experimental Methodologies: A Look at Common Validation Assays

The validation of the inhibitory activity of benzimidazole derivatives typically involves a range of in vitro assays. Understanding these protocols is essential for any researcher looking to investigate novel compounds within this class.

General Workflow for In Vitro Inhibitory Activity Screening

The following diagram illustrates a typical workflow for screening and validating the inhibitory activity of a compound against a specific target.

experimental_workflow cluster_screening Initial Screening cluster_validation Hit Validation & Characterization Compound_Library Compound Library Primary_Assay Primary High-Throughput Screening (HTS) Assay Compound_Library->Primary_Assay Test Compounds Hit_Identification Hit Identification Primary_Assay->Hit_Identification Identify Active Compounds Dose_Response Dose-Response & IC₅₀ Determination Hit_Identification->Dose_Response Secondary_Assays Secondary/Orthogonal Assays Dose_Response->Secondary_Assays Confirm Activity Mechanism_of_Action Mechanism of Action (MoA) Studies Secondary_Assays->Mechanism_of_Action Elucidate MoA

Caption: A generalized workflow for in vitro screening and validation of inhibitory compounds.

Example Protocol: Mycelium Growth Rate Method for Antifungal Activity

One common method to assess antifungal activity is the mycelium growth rate method.[2]

  • Preparation of Media: Potato dextrose agar (PDA) is prepared and autoclaved.

  • Incorporation of Test Compounds: The synthesized benzimidazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the molten PDA at various concentrations.

  • Inoculation: A mycelial disc of the test fungus is placed at the center of the solidified agar plate.

  • Incubation: The plates are incubated at a specific temperature for a set period.

  • Measurement: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to a control plate (containing only the solvent).

  • Data Analysis: The concentration that inhibits 50% of the mycelial growth (IC₅₀) is determined.

Future Directions and a Call for Research

The absence of data for this compound presents an opportunity for new research. The synthesis and subsequent biological evaluation of this compound could uncover novel inhibitory activities. The following logical diagram outlines a potential research path.

research_path Synthesis Synthesis of this compound Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization In_Vitro_Screening Broad In Vitro Screening Against Diverse Targets Characterization->In_Vitro_Screening Target_Identification Identification of Potential Biological Target(s) In_Vitro_Screening->Target_Identification Lead_Optimization Lead Optimization & SAR Studies Target_Identification->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Lead_Optimization->In_Vivo_Studies

Caption: A proposed research pathway for the investigation of this compound.

References

A Structural Comparison of 2-Chloro-1H-benzo[d]imidazol-5-ol and its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive structural comparison of 2-chloro-1H-benzo[d]imidazol-5-ol and its analogs, focusing on their synthesis, biological activities, and structure-activity relationships (SAR). The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological properties, including anticancer and kinase inhibitory activities. Understanding the impact of structural modifications on the biological function of these compounds is crucial for the rational design of novel therapeutics.

Structural Framework and Key Analogs

The core structure of interest is this compound. Its analogs can be systematically modified at three key positions: the C2-position (chloro group), the N1-position (imidazole proton), and the C5-position (hydroxyl group) of the benzimidazole ring. This guide will explore the impact of these modifications on the biological activity of the resulting compounds.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro biological activities of representative analogs of this compound. The data has been compiled from various studies to illustrate the structure-activity relationships.

Table 1: Anticancer Activity of 5-Substituted Benzimidazole Analogs

Compound IDR1R2R5Cell LineIC50 (µM)Citation
1 HClOH---
2 H2-hydroxyphenylHMCF-7>100[1]
3 H2-hydroxyphenylNO2MCF-725.72[2]
4 H4-chlorophenylClA549-[3]
5 H2-(4-methoxyphenyl)NO2--[4]
6 Benzyl2-aminopyridineH--[5]

Table 2: Kinase Inhibitory Activity of Benzimidazole Analogs

Compound IDR1R2R5/R6/R7Kinase TargetIC50 (µM)Citation
7 H-7-hydroxyGSK3β-[6]
8 Isopropyl4-amino6-ether linkedERK5-[7]
9 HUrea-linked-VEGFR-2/TIE-2-[8]
10 H2-amido-CK1δ<15[9]

Note: Specific kinase inhibition data for this compound is not detailed in the provided search results. The table presents data for structurally related benzimidazole kinase inhibitors to provide context.

Structure-Activity Relationship (SAR) Analysis

Based on the available data, several key structure-activity relationships can be inferred for this class of compounds:

  • Substitution at C2: The nature of the substituent at the C2 position significantly influences biological activity. Replacing the chloro group with larger aromatic or heterocyclic moieties can lead to potent anticancer or kinase inhibitory effects.

  • Substitution at C5: The presence of a hydrogen bond acceptor group, such as a nitro or carbonyl group, at the C5 position has been correlated with topoisomerase I inhibition.[4] The hydroxyl group in the parent compound can also participate in hydrogen bonding, suggesting its importance for target interaction.

  • Substitution at N1: Alkylation or arylation at the N1 position can modulate the pharmacokinetic and pharmacodynamic properties of the benzimidazole scaffold.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of research findings.

Synthesis of this compound Analogs

A general synthetic route to 2-substituted-5-hydroxy-1H-benzimidazoles involves the condensation of a 4-substituted-1,2-phenylenediamine with a carboxylic acid or its derivative. For 2-chloro analogs, a common precursor is the corresponding benzimidazol-2-one, which can be chlorinated using reagents like phosphorus oxychloride.

General Procedure for Condensation:

  • A mixture of the appropriately substituted o-phenylenediamine (1 equivalent) and a carboxylic acid (1.2 equivalents) is heated in a suitable solvent (e.g., 4M HCl, polyphosphoric acid) under reflux for several hours.

  • The reaction mixture is cooled, and the pH is adjusted with a base (e.g., ammonia, sodium bicarbonate) to precipitate the product.

  • The crude product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.[10][11]

Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases can be determined using various assay formats, such as radioactive filter binding assays or fluorescence-based assays.

General Protocol (Filter Binding Assay):

  • The kinase, substrate (e.g., a peptide), and [γ-³²P]ATP are incubated with the test compound in an appropriate assay buffer.

  • The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time.

  • The reaction is stopped by spotting the mixture onto a phosphocellulose filter paper.

  • The filter paper is washed to remove unincorporated [γ-³²P]ATP.

  • The radioactivity retained on the filter paper, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

  • The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Molecular Mechanisms

Benzimidazole derivatives are known to inhibit various protein kinases, thereby modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR GSK3b GSK3β AKT->GSK3b mTOR->Proliferation Apoptosis Apoptosis GSK3b->Apoptosis Inhibition Benzimidazole This compound Analogs Benzimidazole->RTK Inhibition Benzimidazole->RAF Inhibition Benzimidazole->GSK3b Inhibition

As illustrated, these compounds can interfere with pathways such as the MAPK/ERK and PI3K/AKT/mTOR pathways, which are frequently dysregulated in cancer.[12][13] The inhibition of kinases like VEGFR and EGFR can block downstream signaling, leading to reduced cell proliferation and angiogenesis. Furthermore, inhibition of GSK3β can promote apoptosis.

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and evaluation of novel benzimidazole-based inhibitors.

Workflow cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action cluster_validation In Vivo Validation A Library Design of This compound Analogs B Chemical Synthesis & Purification A->B C Structural Characterization (NMR, MS) B->C D Anticancer Screening (MTT Assay) C->D E Kinase Inhibition Assays C->E F SAR Analysis D->F E->F G Western Blot Analysis of Signaling Pathways F->G H Cell Cycle Analysis F->H I Apoptosis Assays F->I J Xenograft Models G->J I->J K Pharmacokinetic Studies J->K

This structured approach, from rational design and synthesis to in-depth biological evaluation, is essential for identifying lead candidates with promising therapeutic potential.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents, particularly in the field of oncology. Systematic structural modifications at the C2, N1, and C5 positions can significantly impact the biological activity of these compounds. The data presented in this guide highlights the potential of these analogs as anticancer agents and kinase inhibitors. Further focused synthesis and comprehensive biological evaluation of a dedicated library of this compound analogs are warranted to fully elucidate their therapeutic potential and delineate precise structure-activity relationships.

References

Unmasking the Cellular Accomplices of 2-chloro-1H-benzo[d]imidazol-5-ol: A Comparative Proteomics Guide to Target Identification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of cutting-edge proteomic strategies to identify the biological target of novel small molecules, using the hypothetical case of 2-chloro-1H-benzo[d]imidazol-5-ol. This document outlines and contrasts key methodologies, presents detailed experimental protocols, and offers a framework for data-driven target confirmation.

The identification of a small molecule's biological target is a critical step in drug discovery, transforming a compound with an interesting phenotype into a tool for understanding biology and a potential therapeutic. For novel compounds like this compound, a multifaceted approach leveraging chemical proteomics is essential for robust target deconvolution. This guide compares three prominent label-free and probe-based proteomic techniques: Affinity-Purification Mass Spectrometry (AP-MS), Thermal Proteome Profiling (TPP), and Activity-Based Protein Profiling (ABPP).

Comparative Analysis of Proteomic Strategies for Target Identification

Choosing the optimal strategy for target identification depends on various factors, including the nature of the small molecule-protein interaction, the availability of a modifiable chemical scaffold for probe synthesis, and the desired depth of proteomic analysis. The following table summarizes the key features of AP-MS, TPP, and ABPP to aid in the selection of the most appropriate method.

FeatureAffinity-Purification Mass Spectrometry (AP-MS)Thermal Proteome Profiling (TPP/CETSA/PISA)Activity-Based Protein Profiling (ABPP)
Principle Immobilized small molecule "bait" captures interacting "prey" proteins from a cell lysate.Ligand binding alters the thermal stability of a target protein, which is detected by quantifying soluble protein levels across a temperature gradient.Covalent probes react with the active sites of specific enzyme families, allowing for their enrichment and identification.
Requirement for Probe Yes, a chemical probe with an affinity tag (e.g., biotin) is required.No, the unmodified compound can be used.Yes, a reactive probe with a reporter tag is necessary.
Type of Interaction Detected Primarily detects direct and high-affinity interactions. Can also capture stable complex members.Detects direct binding events that induce a conformational change leading to altered thermal stability.Detects covalent interactions with the active site of enzymes.
Throughput Moderate to high, amenable to multiplexing.High, especially with methods like PISA (Proteome Integral Solubility Alteration).[1][2]High, can be used for competitive profiling of multiple inhibitors.
Quantitative Data Relative quantification of enriched proteins compared to a control pulldown.Measures changes in protein melting temperature (ΔTm) or solubility profiles.[3]Quantifies the occupancy of active sites by competitive displacement of the probe.
Advantages - Can identify direct binders with high confidence. - Can capture protein complexes.[4]- No chemical modification of the compound is needed. - Can be performed in live cells, reflecting a more physiological context.[3]- Provides information on the functional state of enzymes. - Highly sensitive for identifying enzyme targets.[5]
Disadvantages - Requires synthesis of a functional affinity probe which may alter compound activity. - Prone to non-specific binding, requiring stringent controls.[6]- May not detect interactions that do not induce a significant thermal shift. - Can be influenced by downstream cellular events in live-cell experiments.- Limited to enzyme families with reactive catalytic residues. - Requires the design and synthesis of a specific reactive probe.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these proteomic workflows. Below are generalized protocols for each technique, which should be optimized for the specific compound and biological system under investigation.

Protocol 1: Affinity-Purification Mass Spectrometry (AP-MS)

This protocol outlines the general steps for identifying protein interactors of this compound using an affinity probe.

1. Synthesis of an Affinity Probe:

  • A key step is the synthesis of a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin) without significantly compromising its biological activity. The linker should be of sufficient length to minimize steric hindrance.

2. Immobilization of the Bait Probe:

  • The biotinylated probe is immobilized on streptavidin-coated beads.

3. Cell Lysis and Lysate Preparation:

  • Culture and harvest cells of interest.

  • Lyse the cells in a buffer that maintains protein-protein interactions (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Clarify the lysate by centrifugation to remove cellular debris.

4. Affinity Purification:

  • Incubate the clarified cell lysate with the immobilized bait probe to allow for the binding of target proteins.

  • As a negative control, incubate lysate with beads coated with biotin but lacking the small molecule.

  • Wash the beads extensively with lysis buffer to remove non-specific binders.

5. Elution and Sample Preparation for Mass Spectrometry:

  • Elute the bound proteins from the beads using a stringent wash buffer (e.g., containing high salt, detergent, or by boiling in SDS-PAGE sample buffer).

  • Perform in-solution or in-gel digestion of the eluted proteins with trypsin.

  • Desalt the resulting peptides using C18 spin columns.

6. LC-MS/MS Analysis:

  • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

7. Data Analysis:

  • Search the MS/MS spectra against a protein database to identify the proteins.

  • Use label-free quantification or isotopic labeling methods to compare the abundance of proteins in the experimental pulldown versus the control.

  • Bona fide interactors should be significantly enriched in the experimental sample.

Protocol 2: Thermal Proteome Profiling (TPP)

This protocol describes the identification of target proteins based on ligand-induced changes in their thermal stability.[3]

1. Cell Culture and Treatment:

  • Culture cells to the desired confluency.

  • Treat the cells with this compound or a vehicle control for a defined period.

2. Temperature Gradient Treatment:

  • Aliquot the cell suspension into several tubes.

  • Heat each aliquot to a different temperature for a short period (e.g., 3 minutes) to induce protein denaturation and aggregation. A typical temperature range is 37°C to 67°C.

  • Cool the samples on ice.

3. Lysis and Separation of Soluble and Insoluble Fractions:

  • Lyse the cells by freeze-thawing or other methods that do not use harsh detergents.

  • Separate the soluble protein fraction from the aggregated proteins by ultracentrifugation.

4. Protein Digestion and TMT Labeling:

  • Collect the supernatant (soluble fraction).

  • Reduce, alkylate, and digest the proteins with trypsin.

  • Label the peptides from each temperature point with a different tandem mass tag (TMT) isobaric label.

5. Sample Pooling and LC-MS/MS Analysis:

  • Pool the TMT-labeled peptide samples.

  • Analyze the pooled sample by LC-MS/MS.

6. Data Analysis:

  • Identify and quantify the relative abundance of each protein at each temperature point based on the TMT reporter ion intensities.

  • Plot the relative soluble protein abundance as a function of temperature to generate melting curves for each identified protein.

  • Compare the melting curves of proteins from the drug-treated and vehicle-treated samples to identify proteins with a significant shift in their melting temperature (ΔTm), indicating a direct or indirect interaction with the compound.

Protocol 3: Activity-Based Protein Profiling (ABPP)

This protocol is applicable if this compound is hypothesized to target a specific class of enzymes with a reactive catalytic residue.

1. Design and Synthesis of an ABPP Probe:

  • Synthesize a probe based on the this compound scaffold that includes a reactive group ("warhead") designed to covalently bind to the active site of the target enzyme class and a reporter tag (e.g., a clickable alkyne or azide group).

2. Cell or Lysate Labeling:

  • Incubate live cells or cell lysates with the ABPP probe.

  • For competitive profiling, pre-incubate the cells or lysate with this compound or other inhibitors before adding the probe.

3. Click Chemistry:

  • If a clickable probe was used, lyse the cells (if labeled in situ) and perform a click reaction to attach a biotin tag to the probe-labeled proteins.

4. Enrichment of Labeled Proteins:

  • Use streptavidin beads to enrich the biotin-tagged proteins.

  • Wash the beads to remove non-labeled proteins.

5. On-Bead Digestion and LC-MS/MS Analysis:

  • Perform on-bead digestion of the enriched proteins with trypsin.

  • Analyze the resulting peptides by LC-MS/MS.

6. Data Analysis:

  • Identify the proteins that were labeled by the probe.

  • In competitive profiling experiments, quantify the reduction in probe labeling in the presence of the inhibitor to determine the inhibitor's potency and selectivity against the identified enzyme targets.

Visualizing the Workflow and Potential Pathways

To better illustrate the experimental and logical flows, the following diagrams are provided in the DOT language for Graphviz.

Experimental Workflow for Target Identification

experimental_workflow cluster_start Start: Novel Compound cluster_methods Proteomic Approaches cluster_analysis Data Analysis & Validation cluster_end Outcome start This compound ap_ms Affinity Purification Mass Spectrometry (AP-MS) start->ap_ms tpp Thermal Proteome Profiling (TPP) start->tpp abpp Activity-Based Protein Profiling (ABPP) start->abpp data_analysis LC-MS/MS Data Analysis ap_ms->data_analysis tpp->data_analysis abpp->data_analysis hit_list Candidate Target List data_analysis->hit_list validation Target Validation (e.g., Western Blot, KO/KD) hit_list->validation confirmed_target Confirmed Biological Target validation->confirmed_target

Caption: A generalized workflow for identifying the biological target of a novel compound.

Hypothetical Signaling Pathway Modulation by a Benzimidazole Derivative

Benzimidazole derivatives have been shown to modulate various signaling pathways, including those involved in cell cycle regulation and apoptosis.[7][8] The following diagram illustrates a hypothetical scenario where a benzimidazole compound inhibits a key kinase in a cancer-related pathway.

signaling_pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras pi3k PI3K receptor->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription akt Akt mtor mTOR akt->mtor apoptosis_reg Apoptosis Regulators (e.g., Bcl-2) akt->apoptosis_reg pi3k->akt proliferation Cell Proliferation mtor->proliferation apoptosis Apoptosis apoptosis_reg->apoptosis transcription->proliferation compound This compound compound->raf Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a benzimidazole compound.

By employing a combination of these powerful proteomic techniques and validating the findings with orthogonal methods, researchers can confidently identify the biological target of this compound and other novel small molecules, paving the way for a deeper understanding of their mechanism of action and potential therapeutic applications.

References

Comparative Efficacy of Chloro-Substituted Benzimidazole Derivatives: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the biological activity of various chloro-substituted 1H-benzo[d]imidazole derivatives reveals their potential as significant therapeutic agents. While specific data on 2-chloro-1H-benzo[d]imidazol-5-ol derivatives remains scarce in the reviewed literature, a comparative examination of closely related chloro-benzimidazole compounds showcases their efficacy as antitumor, antifungal, and antibacterial agents. This guide provides a summary of key quantitative data, detailed experimental protocols for the cited bioassays, and visualizations of relevant biological pathways.

Antitumor Activity of Chloro-Benzimidazole Derivatives

A notable class of chloro-substituted benzimidazoles, the 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives, has demonstrated considerable antiproliferative activities against a range of human cancer cell lines. Several of these compounds have exhibited greater efficacy than the standard chemotherapeutic drugs 5-fluorouracil (5-FU) and cisplatin, alongside lower cytotoxicity towards normal cell lines.[1]

Table 1: In Vitro Antiproliferative Activity (IC50 in µM) of 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline Derivatives[1]
CompoundHepG2 (Liver Cancer)SKOV3 (Ovarian Cancer)NCI-H460 (Lung Cancer)BEL-7404 (Liver Cancer)HL-7702 (Normal Liver Cells)
3a1 7.549.1211.348.21> 100
3a3 12.8715.6518.2114.33> 100
3a4 28.2431.4335.1129.87> 100
3a5 15.4318.9822.4517.65> 100
3c3 21.1124.5428.7623.43> 100
3c4 18.7622.1225.9820.11> 100
3c5 9.8712.3415.7611.21> 100
3c6 25.4329.8733.2127.89> 100
5-FU 31.9835.6739.8733.4545.67
Cisplatin 10.2113.4516.7812.3218.98

Antimicrobial and Antifungal Efficacy

Derivatives of 2-chloromethyl-1H-benzimidazole have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising activity against various bacterial and fungal strains.

Table 2: Antimicrobial Activity (MIC in µg/mL) of 2-Chloromethyl-1H-Benzimidazole Derivatives[2]
CompoundBacillus cereusStaphylococcus aureusPseudomonas aeruginosaEscherichia coli
2d 6.26.26.23.1
2e 6.26.26.23.1
3a 6.26.26.2> 50
3b 6.26.26.2> 50
3c 6.26.26.2> 50
3d 3.13.13.13.1
3e 3.13.13.13.1
4d 6.26.26.2> 50
4e 6.26.26.2> 50
Chloramphenicol 3.13.16.23.1
Cycloheximide 3.16.2> 50> 50
Table 3: Antifungal Activity (IC50 in µg/mL) of 2-Chloromethyl-1H-Benzimidazole Derivatives against Phytopathogenic Fungi[3]
CompoundCytospora sp.Colletotrichum gloeosporioidesBotrytis cinereaAlternaria solaniFusarium solani
4m > 10020.76> 10027.5818.60
5b 30.9711.3857.71> 10040.15
7f > 100> 10013.36> 100> 100
Hymexazol (Control) --8.92--

Experimental Protocols

In Vitro Antiproliferative Assay (MTT Assay)[1]
  • Cell Culture: Human cancer cell lines (HepG2, SKOV3, NCI-H460, BEL-7404) and normal human liver cells (HL-7702) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 × 103 cells per well and incubated for 24 hours.

  • Compound Treatment: The synthesized compounds, dissolved in DMSO and diluted with medium, were added to the wells at various concentrations. Control wells received only the vehicle (DMSO).

  • Incubation: The plates were incubated for an additional 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The supernatant was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC50 Calculation: The 50% inhibitory concentration (IC50) was calculated from the dose-response curves.

Antimicrobial and Antifungal Susceptibility Testing

Broth Microdilution Method (for MIC determination): [2]

  • Preparation of Inoculum: Bacterial strains were cultured in Mueller-Hinton broth, and the inoculum was adjusted to a concentration of 105 CFU/mL.

  • Serial Dilution: The test compounds were serially diluted in Mueller-Hinton broth in 96-well microtiter plates.

  • Inoculation: Each well was inoculated with the bacterial suspension.

  • Incubation: The plates were incubated at 37°C for 24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Mycelium Growth Rate Method (for IC50 determination against fungi): [3]

  • Compound Incorporation: The test compounds were dissolved in DMSO and added to molten potato dextrose agar (PDA) at various concentrations.

  • Plate Preparation: The PDA containing the test compound was poured into Petri dishes.

  • Inoculation: A 5 mm diameter mycelial disc of the test fungus was placed at the center of each agar plate.

  • Incubation: The plates were incubated at 25°C.

  • Growth Measurement: The diameter of the fungal colony was measured daily.

  • Inhibition Calculation: The percentage of mycelial growth inhibition was calculated relative to the control (PDA with DMSO).

  • IC50 Calculation: The IC50 value was determined from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The antitumor mechanism of the representative compound 3a1 from the 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline series was investigated, revealing its action through the induction of apoptosis.[1]

Apoptosis_Pathway_3a1 Compound_3a1 Compound 3a1 ROS ↑ ROS Generation Compound_3a1->ROS Ca2 ↑ Intracellular Ca2+ Compound_3a1->Ca2 p53 ↑ p53 Compound_3a1->p53 Bcl2 ↓ Bcl-2 Compound_3a1->Bcl2 Bax ↑ Bax Compound_3a1->Bax Mitochondria Mitochondria ROS->Mitochondria Ca2->Mitochondria p21_p27 ↑ p21/p27 p53->p21_p27 CDK ↓ CDK Activity p21_p27->CDK Bcl2->Mitochondria Bax->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Apoptotic signaling pathway induced by Compound 3a1.

MTT_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 add_compounds Add Test Compounds incubate_24h_1->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Read Absorbance at 490 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for the MTT assay.

References

in vivo efficacy of 2-chloro-1H-benzo[d]imidazol-5-ol versus standard-of-care drugs

Author: BenchChem Technical Support Team. Date: November 2025

Lack of Specific In Vivo Efficacy Data for 2-chloro-1H-benzo[d]imidazol-5-ol

An extensive search of the available literature did not yield specific in vivo efficacy data for the compound this compound. Consequently, a direct comparison with standard-of-care drugs for a specific indication is not possible at this time.

However, the broader class of benzimidazole derivatives has been the subject of significant research, demonstrating a wide range of biological activities with potential therapeutic applications. This guide provides a summary of the reported activities of various benzimidazole derivatives as found in the literature, along with generalized experimental workflows and hypothetical signaling pathways to illustrate how such a compound might be evaluated.

Biological Activities of Benzimidazole Derivatives

Benzimidazole-containing compounds have been investigated for a variety of therapeutic effects, including antimicrobial, antiviral, anticancer, and antihypertensive activities. The following table summarizes the biological activities of several benzimidazole derivatives as described in the provided search results.

Compound/Derivative ClassBiological ActivityKey Findings
(E)-2-((4-(1H-benzo[d]imidazol-2-yl)phenylimino)-methyl)-4-bromophenol ligand and its Zn(ii), Ni(ii), and Cu(ii) complexesAntibacterialActive against Gram-positive Micrococcus luteus and Gram-negative Escherichia coli and Enterobacter aerogenes.[1]
2-(3-bromothiophen-2-yl)-5-chloro-1H-benzimidazole and 5-bromo-2-(3-bromothiophen-2-yl)-1H-benzimidazoleAntibacterial and AntifungalExhibited activity against E. coli, S. aureus, S. epidermidis with MIC values <4 μg/mL.[1]
2-chloro-, 2-bromo- and 2-iodo-5,6-dichlorobenzimidazole ribonucleosidesAntiviralShowed activity against two types of viruses, with the brominated compound being four times more active than the chlorinated one.[1]
5-R-1H-benzo[d]imidazole-2-thiol derivativesOphthalmic hypotensiveCompound 1a reduced intraocular pressure in normotensive animals by 31.37%, exceeding the effect of timolol (-26.84%).[2]
Bisbenzimidazole derivativesAnticancerAct as DNA minor groove-binding ligands and are promising candidates for new anticancer agents.[3]
1,2-disubstituted benzimidazolesα-Glucosidase InhibitorsInvestigated for their potential as antidiabetic agents.[4]
1H-benzo[d]imidazol-2-amine derivativesAntioxidant, Anti-inflammatory, AnticancerAssessed for their potential as novel medications against oxidation, inflammation, and associated cancers.[5]
4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamidesAntimicrobial and AnticancerSome derivatives showed significant antimicrobial effects and potent activity against human colorectal carcinoma cell line (HCT116).[6]

General Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a novel benzimidazole compound. This represents a generalized process that would be adapted based on the specific compound and therapeutic area of interest.

G cluster_0 Preclinical In Vivo Evaluation synthesis Compound Synthesis & Characterization in_vitro In Vitro Screening (Target identification, cell-based assays) synthesis->in_vitro animal_model Animal Model of Disease (e.g., infection, tumor xenograft) in_vitro->animal_model dosing Dose-Response Study (Determine effective & tolerable dose) animal_model->dosing efficacy Efficacy Study vs. Standard-of-Care dosing->efficacy pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies dosing->pk_pd toxicology Toxicology & Safety Assessment efficacy->toxicology data_analysis Data Analysis & Reporting efficacy->data_analysis pk_pd->data_analysis toxicology->data_analysis

Caption: Generalized workflow for preclinical in vivo evaluation of a novel therapeutic compound.

Hypothetical Signaling Pathway Modulation

Given that many benzimidazole derivatives act as inhibitors of specific enzymes or modulators of signaling pathways, the following diagram illustrates a hypothetical mechanism of action where a benzimidazole compound inhibits a kinase involved in a disease-related pathway.

cluster_pathway Hypothetical Cellular Signaling Pathway cluster_intervention Therapeutic Intervention receptor Cell Surface Receptor kinase1 Kinase A receptor->kinase1 Signal kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Disease-Related Gene Expression transcription_factor->gene_expression benzimidazole Benzimidazole Derivative benzimidazole->kinase2 Inhibition

Caption: Diagram of a hypothetical signaling pathway inhibited by a benzimidazole derivative.

Experimental Protocols

As no specific experimental data for this compound was found, detailed protocols for its in vivo evaluation cannot be provided. However, a general methodology for an in vivo antibacterial study, a common application for benzimidazoles, is outlined below.

Title: In Vivo Efficacy of a Novel Benzimidazole Derivative in a Murine Systemic Infection Model.

Objective: To evaluate the in vivo antibacterial efficacy of a test compound compared to a standard-of-care antibiotic in mice systemically infected with a pathogenic bacterial strain (e.g., Staphylococcus aureus).

Materials:

  • Test benzimidazole compound

  • Standard-of-care antibiotic (e.g., vancomycin)

  • Pathogenic bacterial strain (S. aureus)

  • 6-8 week old BALB/c mice

  • Vehicle for compound administration (e.g., 5% DMSO in saline)

  • Tryptic Soy Broth (TSB) and Agar (TSA)

  • Sterile saline

Procedure:

  • Bacterial Culture Preparation: S. aureus is grown overnight in TSB at 37°C. The culture is then diluted in sterile saline to achieve a specific concentration (e.g., 1 x 10^7 CFU/mL) for infection.

  • Animal Infection: Mice are infected via intraperitoneal (IP) injection with 0.1 mL of the bacterial suspension.

  • Treatment Groups: Animals are randomly assigned to treatment groups (n=10 per group):

    • Group 1: Vehicle control (IP or oral administration)

    • Group 2: Test compound (e.g., 10 mg/kg, IP or oral)

    • Group 3: Standard-of-care antibiotic (e.g., 10 mg/kg, IP or oral)

  • Compound Administration: Treatment is initiated at a set time post-infection (e.g., 2 hours) and may be repeated at specified intervals (e.g., every 12 hours for 3 days).

  • Monitoring: Animals are monitored daily for clinical signs of illness (e.g., weight loss, lethargy, ruffled fur) and survival over a period of 7-14 days.

  • Bacterial Load Determination (Optional): At a specified endpoint (e.g., 24 or 48 hours post-treatment), a subset of animals from each group may be euthanized. Spleen and/or kidneys are aseptically harvested, homogenized, and serial dilutions are plated on TSA to determine the bacterial load (CFU/g of tissue).

  • Data Analysis: Survival curves are analyzed using the Kaplan-Meier method with a log-rank test. Bacterial loads are compared using an appropriate statistical test (e.g., ANOVA with post-hoc analysis).

This generalized protocol provides a framework for how the in vivo efficacy of a novel benzimidazole derivative could be assessed. The specific parameters, such as the animal model, bacterial strain, dosage, and administration route, would need to be optimized for the particular compound and its intended therapeutic application.

References

Comparative Guide to the Cross-Reactivity and Off-Target Effects of 2-chloro-1H-benzo[d]imidazol-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-chloro-1H-benzo[d]imidazol-5-ol

This compound is a small molecule belonging to the benzimidazole class of heterocyclic aromatic compounds. The benzimidazole scaffold is a common privileged structure in medicinal chemistry, known to interact with a wide range of biological targets. The substitutions at the 2- and 5-positions, a chlorine atom and a hydroxyl group respectively, are expected to significantly influence its biological activity, selectivity, and potential for off-target interactions.

Potential Cross-Reactivity and Off-Target Liabilities of the Benzimidazole Scaffold

The benzimidazole core is known to be a versatile pharmacophore that can interact with various protein families. This inherent promiscuity can lead to both beneficial polypharmacology and undesirable off-target effects. Researchers should be aware of the following potential cross-reactivities when working with benzimidazole derivatives:

  • Kinases: The benzimidazole structure can mimic the purine core of ATP, leading to competitive inhibition of a wide range of protein kinases. This is one of the most well-documented activities of this class of compounds.

  • Tubulin: Certain benzimidazole derivatives are known to bind to tubulin and disrupt microtubule polymerization, leading to cytotoxic effects.

  • Cytochrome P450 (CYP) Enzymes: Interactions with CYP enzymes are common for many small molecule drugs, and benzimidazoles are no exception. This can lead to drug-drug interactions and altered metabolic profiles.

  • hERG Channel: Blockade of the hERG potassium channel is a critical off-target effect that can lead to cardiotoxicity. This should be a key consideration in the safety profiling of any new benzimidazole derivative.

Comparative Analysis with a Structurally Related Analog

Due to the absence of specific data for this compound, we present a comparative analysis with a closely related and commercially available analog, 2-chloro-1H-benzimidazole . This molecule shares the core 2-chloro-benzimidazole scaffold and can serve as a baseline for potential activity.

Table 1: Hypothetical Comparative Profile

FeatureThis compound (Hypothesized)2-chloro-1H-benzimidazole (Known/Inferred)Alternative Compound X (Example)
Primary Target(s) Unknown (Potentially a kinase or other ATP-binding protein)Broad-spectrum kinase inhibitor (inferred)Specific Kinase Y Inhibitor
Kinase Selectivity Likely to exhibit broad kinase cross-reactivityBroadHighly Selective
IC50 (Primary Target) Data not availableData not availablee.g., 10 nM
Off-Target Profile Potential for tubulin, CYP, and hERG interactionsSimilar potential off-target liabilitiesMinimal off-target binding
Supporting Data None availableLimited public dataExtensive preclinical data

Note: The data in this table for this compound and 2-chloro-1H-benzimidazole is largely hypothetical and for illustrative purposes. "Alternative Compound X" represents an idealized selective compound for comparison.

Experimental Protocols for Assessing Cross-Reactivity and Off-Target Effects

To ascertain the precise cross-reactivity and off-target profile of this compound, the following experimental approaches are recommended.

Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of the compound against a broad panel of protein kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Kinase Panel: Utilize a commercially available kinase profiling service (e.g., Eurofins DiscoverX, Promega) that offers a panel of several hundred kinases.

  • Assay Format: The service will typically employ an in vitro kinase assay, such as a radiometric assay (e.g., [γ-³³P]-ATP) or a fluorescence-based assay (e.g., LanthaScreen™, Z'-LYTE™).

  • Assay Conditions: The compound is typically tested at one or two concentrations (e.g., 1 µM and 10 µM) in duplicate.

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a control (DMSO). Hits are typically defined as kinases showing >50% or >70% inhibition.

  • Follow-up: For significant hits, IC50 values are determined by running a dose-response curve.

Off-Target Binding Panel

Objective: To identify potential off-target interactions with a broad range of receptors, ion channels, transporters, and enzymes.

Methodology:

  • Compound Preparation: As described for the kinase profiling assay.

  • Target Panel: Employ a commercially available safety pharmacology panel (e.g., Eurofins SafetyScreen, Charles River). These panels typically include targets known to be associated with adverse drug reactions.

  • Assay Format: The assays are typically radioligand binding assays, where the test compound's ability to displace a known radiolabeled ligand from its target is measured.

  • Assay Conditions: The compound is usually tested at a single high concentration (e.g., 10 µM).

  • Data Analysis: The percentage of displacement is calculated. A significant interaction is typically defined as >50% displacement.

  • Follow-up: For significant hits, functional assays are performed to determine if the compound acts as an agonist, antagonist, or modulator.

Visualizing Potential Mechanisms and Workflows

Generic Kinase Signaling Pathway

The following diagram illustrates a simplified kinase signaling pathway, indicating where a benzimidazole-based inhibitor might exert its effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactor Transcription Factor ERK->TranscriptionFactor Phosphorylation Benzimidazole This compound (Potential Inhibitor) Benzimidazole->RAF Inhibition Benzimidazole->MEK Inhibition GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulation G cluster_workflow Cross-Reactivity Profiling Workflow start Test Compound (this compound) kinase_panel Primary Kinase Panel Screen (e.g., 400+ kinases at 10 µM) start->kinase_panel data_analysis1 Data Analysis: Identify kinases with >70% inhibition kinase_panel->data_analysis1 ic50_determination IC50 Determination (Dose-response curves for hits) data_analysis1->ic50_determination Hits off_target_panel Broad Off-Target Panel (Receptors, Ion Channels, etc.) data_analysis1->off_target_panel No Significant Hits data_analysis2 Data Analysis: Quantify potency and selectivity ic50_determination->data_analysis2 data_analysis2->off_target_panel functional_assays Functional Follow-up Assays (for significant off-target hits) off_target_panel->functional_assays Hits end Comprehensive Cross-Reactivity Profile off_target_panel->end No Significant Hits functional_assays->end

Head-to-Head Comparative Analysis of 2-chloro-1H-benzo[d]imidazol-5-ol and Commercial Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the hypothetical inhibitory potential of the novel compound 2-chloro-1H-benzo[d]imidazol-5-ol against established commercial kinase inhibitors. The benzimidazole scaffold is a well-regarded pharmacophore in medicinal chemistry, known to be a structural isostere of purine, which allows it to interact with various biological targets, including kinases.[1] Derivatives of this core structure have demonstrated a wide range of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3] This document outlines the potential efficacy of this compound in the context of well-characterized inhibitors, supported by standardized experimental protocols and illustrative data.

Introduction to this compound

This compound is a synthetic heterocyclic compound belonging to the benzimidazole family. While direct head-to-head studies for this specific molecule are not available in the current literature, the broader family of benzimidazole derivatives has been extensively investigated for various pharmacological activities.[2][4] Notably, compounds with the benzimidazole nucleus are recognized for their potential as anticancer agents, often acting through the inhibition of key signaling proteins such as tyrosine kinases.[1][5] The structural features of this compound suggest its potential to interfere with ATP-binding sites of kinases, a common mechanism for this class of compounds.

Comparative Kinase Inhibition Profile

To contextualize the potential efficacy of this compound, this section presents a hypothetical comparison with two well-known commercial kinase inhibitors: Staurosporine, a broad-spectrum kinase inhibitor, and Dasatinib, a dual Src/Abl kinase inhibitor.[6] The following tables summarize hypothetical quantitative data from standard in vitro assays.

Table 1: In Vitro Kinase Inhibition Assay

This table illustrates the half-maximal inhibitory concentration (IC50) of the compounds against selected tyrosine kinases. Lower IC50 values indicate higher potency.

CompoundTarget KinaseIC50 (nM)
This compound Src Kinase 85
Abl Kinase 120
VEGFR2 250
StaurosporineSrc Kinase5
Abl Kinase7
VEGFR215
DasatinibSrc Kinase0.8
Abl Kinase<1
VEGFR216
Table 2: Cellular Antiproliferative Activity

This table shows the half-maximal growth inhibition (GI50) against a human cancer cell line known to be dependent on Src/Abl signaling (e.g., K562 chronic myelogenous leukemia cells).

CompoundCell LineGI50 (µM)
This compound K562 1.2
StaurosporineK5620.05
DasatinibK5620.003

Signaling Pathway Inhibition

The diagram below illustrates a simplified signaling pathway involving Src and Abl kinases, which are critical in cell proliferation and survival. The hypothetical inhibitory action of this compound is shown to block the downstream signaling cascade, leading to an antiproliferative effect.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR Growth Factor Receptor Src Src Kinase PDGFR->Src Abl Abl Kinase PDGFR->Abl STAT3 STAT3 Src->STAT3 Akt Akt Abl->Akt Proliferation Gene Expression (Proliferation, Survival) STAT3->Proliferation Akt->Proliferation Inhibitor This compound Inhibitor->Src Inhibitor->Abl

Figure 1: Hypothetical inhibition of Src/Abl signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison tables.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Reagents and Materials:

    • Recombinant human kinases (Src, Abl, VEGFR2)

    • Substrate peptides for each kinase

    • ATP

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Test compounds (this compound, Staurosporine, Dasatinib) dissolved in DMSO.

    • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • In a 384-well plate, add 5 µL of the kinase/substrate mixture.

    • Add 2.5 µL of the test compound dilution (or DMSO for control).

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure light production. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

    • Calculate IC50 values by fitting the data to a four-parameter logistic curve.

G A Prepare serial dilutions of test compounds C Add test compound to plate A->C B Add kinase and substrate to 384-well plate B->C D Initiate reaction with ATP C->D E Incubate at RT for 60 min D->E F Stop reaction with ADP-Glo™ Reagent E->F G Add Kinase Detection Reagent F->G H Measure luminescence G->H I Calculate IC50 values H->I

Figure 2: Workflow for in vitro kinase inhibition assay.
Cellular Antiproliferative Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Reagents and Materials:

    • K562 human cancer cell line

    • RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Test compounds dissolved in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Procedure:

    • Seed K562 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

    • Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of growth inhibition and determine the GI50 values.

G A Seed K562 cells in 96-well plate B Incubate for 24 hours A->B C Treat cells with test compounds B->C D Incubate for 72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate GI50 values H->I

Figure 3: Workflow for cellular antiproliferative MTT assay.

Conclusion

Based on the general activity profile of the benzimidazole scaffold, this compound is posited as a potential inhibitor of tyrosine kinases with antiproliferative effects on cancer cells. The hypothetical data presented in this guide, when placed alongside established inhibitors like Staurosporine and Dasatinib, suggest that while it may not possess the same level of potency as these commercial drugs, it could represent a valuable lead compound for further optimization. The experimental protocols provided offer a standardized framework for the in vitro evaluation of this and other novel chemical entities. Further studies are warranted to synthesize and empirically test this compound to validate its therapeutic potential.

References

Assessing Reproducibility in Heterocyclic Chemistry: A Comparative Guide to 2-Chloro-1H-Benzimidazole Analogs and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the cornerstone of scientific advancement. This guide provides a comparative analysis of experimental data and protocols related to 2-chloro-substituted benzimidazoles, with a focus on factors influencing reproducibility. Due to the limited specific data on 2-chloro-1H-benzo[d]imidazol-5-ol, this guide will focus on its close structural analogs. We will also explore alternative heterocyclic scaffolds with comparable biological activities, offering a broader perspective for drug discovery and development.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial and anticancer properties. However, the synthesis of substituted benzimidazoles can be influenced by various factors, leading to potential variability in yields and purity, which in turn can affect the reproducibility of biological assays. This guide aims to provide a clear overview of common synthetic routes, potential challenges, and a comparison with alternative heterocyclic compounds.

Data Presentation: A Comparative Look at Synthesis and Biological Activity

To facilitate a clear comparison, the following tables summarize quantitative data from various studies on the synthesis of 2-substituted benzimidazoles and the biological activity of benzimidazole derivatives alongside alternative heterocyclic compounds.

Table 1: Comparison of Synthesis Methods for 2-Substituted Benzimidazoles

Starting MaterialsReagents and ConditionsProductYield (%)Reference
o-Phenylenediamine, BenzaldehydeNH4Cl, CHCl3, Room Temperature, 4h2-Phenyl-1H-benzo[d]imidazole94
o-Phenylenediamine, BenzaldehydeH2O2, HCl, Acetonitrile, Room Temperature2-ArylbenzimidazolesHigh
o-Phenylenediamine, Carboxylic AcidsAmmonium Chloride, EtOH, 80-90°CBenzimidazole derivatives72-90[1]
o-Phenylenediamine, AldehydesLanthanum chloride, Acetonitrile, 2-4hBenzimidazole derivatives85-95[1]
4-Methyl-1,2-phenylenediamine, Formic AcidZnO nanoparticles, 70°C5-Methyl-1H-benzimidazole94[1]
o-Phenylenediamine, AldehydesMicrowave irradiation2-Substituted benzimidazoles95-98% increase in yield compared to conventional heating[2]

Table 2: Anticancer Activity of Benzimidazole Derivatives and Alternatives

Compound ClassCompoundCancer Cell LineIC50 (µM)Reference
BenzimidazoleNocodazoleVariousPotent microtubule disruptor[3]
BenzimidazoleAlbendazoleVariousInhibits microtubule polymerization[3]
PyrazoleCompound 25 HT29, PC3, A549, U87MG3.17 - 6.77[4]
PyrazoleCompound 33 HCT116, MCF7, HepG2, A549< 23.7[4]
PyrazoleCompound 34d HeLa, DU-14510.41, 10.77[5]
Pyrazole-Indole HybridCompound 7a HepG26.1[6]
Pyrazole-Indole HybridCompound 7b HepG27.9[6]

Table 3: Antimicrobial Activity of Benzimidazole Derivatives and Alternatives

Compound ClassCompoundMicroorganismMIC (µg/mL)Reference
Benzimidazole-Triazole HybridCompound 47a B. cereus, S. aureus, E. coli, P. aeruginosa32 - 64[7]
1,2,4-TriazoleOfloxacin analogue 13 Gram-positive and Gram-negative bacteria0.25 - 1[8]
1,2,4-TriazoleClinafloxacin-triazole hybrid 14 Various bacterial strains-[8]
1,2,4-TriazoleCompound with 4-trichloromethyl groupE. coli, B. subtilis, P. aeruginosa, P. fluoroscens5[8]
1,2,3-Triazole GlycosideCompound 5 S. aureus, P. aeruginosa5[9]
1,2,3-Triazole GlycosideCompound 9 S. aureus, P. aeruginosa, C. albicans, A. niger10[9]

Experimental Protocols: Methodologies for Synthesis and Biological Evaluation

Reproducibility is critically dependent on detailed and well-documented experimental protocols. Below are generalized procedures for the synthesis of 2-substituted benzimidazoles and key biological assays.

General Synthesis of 2-Substituted Benzimidazoles via Condensation

A common and versatile method for synthesizing 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent (e.g., ethanol, acetonitrile, or chloroform).

  • Reagent Addition: Add the aldehyde or carboxylic acid (1-1.2 equivalents) to the solution.

  • Catalyst/Reagent: Introduce a catalyst or condensing agent. Common choices include:

    • For aldehydes: An acid catalyst (e.g., HCl) or an oxidizing agent (e.g., H₂O₂).

    • For carboxylic acids: A dehydrating agent or heating in a high-boiling solvent.

  • Reaction Conditions: Stir the reaction mixture at room temperature or under reflux for a specified period (typically ranging from a few hours to overnight). The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is worked up by neutralizing the acid (if used), extracting the product with an organic solvent, and washing with brine. The crude product is then purified by recrystallization or column chromatography to yield the desired 2-substituted benzimidazole.

Note: The choice of solvent, catalyst, temperature, and reaction time can significantly impact the yield and purity of the final product, highlighting the importance of precise control for reproducibility.

In Vitro Tubulin Polymerization Assay

Many benzimidazole derivatives exert their anticancer effects by inhibiting tubulin polymerization.

Procedure:

  • Reagent Preparation: Prepare a solution of purified tubulin in a polymerization buffer (e.g., PIPES buffer with MgCl₂, EGTA, and GTP).

  • Assay Setup: In a 96-well plate, add the tubulin solution to wells containing various concentrations of the test compound (dissolved in a suitable solvent like DMSO) and control wells (DMSO alone).

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Data Acquisition: Monitor the change in absorbance or fluorescence over time using a plate reader. An increase in absorbance/fluorescence indicates tubulin polymerization.

  • Data Analysis: Plot the absorbance/fluorescence against time to generate polymerization curves. The inhibitory effect of the compound is determined by comparing the curves of treated samples to the control. The IC50 value can be calculated from a dose-response curve.[3][10][11]

Topoisomerase I Relaxation Assay

Topoisomerases are crucial enzymes in DNA replication and are a target for some anticancer agents.

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase I enzyme, and the test compound at various concentrations in a reaction buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a tracking dye.

  • Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

  • Visualization and Analysis: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. A decrease in the amount of relaxed DNA in the presence of the test compound indicates inhibition of topoisomerase I.[7][12][13]

Mandatory Visualization: Pathways and Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Synthesis_Workflow General Synthesis Workflow for 2-Substituted Benzimidazoles cluster_reactants Starting Materials cluster_process Reaction Steps cluster_analysis Analysis & Product OPD o-Phenylenediamine Condensation Condensation/ Cyclization OPD->Condensation Aldehyde Aldehyde / Carboxylic Acid Aldehyde->Condensation Workup Reaction Work-up Condensation->Workup Monitoring (TLC) Purification Purification (Crystallization/Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization FinalProduct 2-Substituted Benzimidazole Characterization->FinalProduct

Caption: General workflow for synthesizing 2-substituted benzimidazoles.

Signaling_Pathway Simplified Tubulin Polymerization and Cell Cycle Arrest Pathway cluster_tubulin Microtubule Dynamics cluster_cellcycle Cell Cycle Progression Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization G2M G2/M Phase Microtubule->G2M Spindle Formation Mitosis Mitosis G2M->Mitosis Progression Apoptosis Apoptosis G2M->Apoptosis Arrest Benzimidazole Benzimidazole Derivative Benzimidazole->Tubulin Inhibition

Caption: Inhibition of tubulin polymerization leading to cell cycle arrest.

Conclusion and Recommendations

The reproducibility of experiments involving substituted benzimidazoles is contingent on meticulous control over synthetic and purification procedures. Variations in reaction conditions, such as temperature, catalyst, and solvent, can lead to significant differences in product yield and purity, which can subsequently impact the outcomes of biological assays.

For researchers working with 2-chloro-substituted benzimidazoles, it is crucial to:

  • Thoroughly document all experimental parameters.

  • Employ robust purification techniques to ensure high sample purity.

  • Validate the structure and purity of synthesized compounds using multiple analytical methods (NMR, Mass Spectrometry, HPLC).

When encountering reproducibility challenges, or when seeking alternative chemical scaffolds, pyrazoles and triazoles represent viable alternatives with well-documented synthetic protocols and a strong track record of biological activity. The comparative data presented in this guide can serve as a valuable resource for selecting appropriate compounds and designing robust and reproducible experimental workflows in the pursuit of novel therapeutics.

References

Validating Biomarkers for Predicting Response to 2-chloro-1H-benzo[d]imidazol-5-ol Treatment: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies for validating biomarkers to predict the therapeutic response to 2-chloro-1H-benzo[d]imidazol-5-ol, a novel investigational compound. Based on the common mechanism of action for benzimidazole derivatives in oncology, this document will proceed under the working hypothesis that this compound functions as a small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

We will compare its hypothetical biomarker profile with established alternative therapies targeting the EGFR pathway, providing experimental data and detailed protocols to aid in the development of robust predictive biomarker assays.

Mechanism of Action: Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to ligands such as EGF, activates downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1] These pathways are crucial for cell proliferation, survival, and migration.[2] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[3]

Hypothesized Mechanism of this compound:

As a small molecule tyrosine kinase inhibitor (TKI), this compound is presumed to competitively bind to the ATP-binding site within the intracellular tyrosine kinase domain of EGFR. This action inhibits EGFR autophosphorylation and blocks the downstream signaling pathways that promote tumor growth.[4][5]

Alternative EGFR Inhibitor: Cetuximab

Cetuximab is a monoclonal antibody that targets the extracellular domain of EGFR.[6][7] By binding to this region, it prevents ligand binding, receptor dimerization, and subsequent activation of the tyrosine kinase.[8][9] Cetuximab can also induce antibody-dependent cell-mediated cytotoxicity (ADCC).[7]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_drug_target Drug Targets cluster_pathways Signaling Cascades cluster_nucleus Nucleus cluster_cellular_response Cellular Response EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates TKI This compound (TKI) TKI->EGFR Inhibits (intracellular) mAb Cetuximab (Monoclonal Antibody) mAb->EGFR Inhibits (extracellular) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Metastasis Metastasis Transcription->Metastasis

Caption: EGFR Signaling Pathway and Inhibition.

Predictive Biomarkers for EGFR-Targeted Therapies

The efficacy of EGFR inhibitors is strongly correlated with the presence of specific molecular biomarkers. Validating these biomarkers is essential for patient selection and predicting clinical outcomes.

Key Biomarkers:
  • EGFR Gene Mutations: Activating mutations in the EGFR gene, particularly deletions in exon 19 and the L858R point mutation in exon 21, are strong predictors of response to TKIs like gefitinib and erlotinib.[10][11]

  • EGFR Protein Expression: The level of EGFR protein expression, often assessed by immunohistochemistry (IHC), has been investigated as a biomarker for monoclonal antibodies such as cetuximab.[12][13]

  • Phosphorylated EGFR (pEGFR): The activated form of the receptor can be detected to confirm pathway activation.

Comparative Performance of Predictive Biomarkers

The following tables summarize hypothetical data comparing the predictive performance of key biomarkers for this compound and an alternative treatment.

Table 1: Predictive Value of EGFR Mutations for Response to this compound

Biomarker StatusNumber of PatientsResponse Rate (%)Median Progression-Free Survival (Months)
EGFR Mutation Positive 10075%12.5
EGFR Mutation Negative 10015%3.2

Table 2: Predictive Value of EGFR Expression for Response to Cetuximab

Biomarker Status (IHC Score)Number of PatientsResponse Rate (%)Median Progression-Free Survival (Months)
High EGFR Expression (≥200) 10040%7.8
Low EGFR Expression (<200) 10010%2.5

Experimental Protocols

Detailed and standardized experimental protocols are critical for the accurate and reproducible assessment of biomarker status.

Experimental_Workflow cluster_sample Sample Acquisition cluster_processing Sample Processing cluster_assays Biomarker Assays cluster_analysis Data Analysis cluster_outcome Clinical Correlation TumorBiopsy Tumor Biopsy FFPE Formalin-Fixation Paraffin-Embedding TumorBiopsy->FFPE WB Western Blot (pEGFR) TumorBiopsy->WB BloodSample Blood Sample (ctDNA) DNA_Extraction DNA Extraction BloodSample->DNA_Extraction FFPE->DNA_Extraction IHC Immunohistochemistry (EGFR Protein) FFPE->IHC qPCR Real-Time PCR (EGFR Mutations) DNA_Extraction->qPCR Scoring Pathologist Scoring (IHC) IHC->Scoring MutationCalling Mutation Analysis (qPCR) qPCR->MutationCalling Quantification Band Quantification (WB) WB->Quantification Correlation Correlate with Clinical Response Scoring->Correlation MutationCalling->Correlation Quantification->Correlation

References

Safety Operating Guide

Safe Disposal of 2-chloro-1H-benzo[d]imidazol-5-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate use by researchers, scientists, and drug development professionals, this guide outlines the essential procedures for the safe disposal of 2-chloro-1H-benzo[d]imidazol-5-ol. This halogenated benzimidazole derivative requires careful handling and adherence to hazardous waste protocols.

Due to the general lack of specific public data on the disposal of this compound, the following procedures are based on guidelines for the disposal of chlorinated aromatic and halogenated chemical waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, regional, and national regulations for hazardous waste disposal.

Immediate Safety and Handling Precautions

Before handling this compound for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Spill Management

In the event of a spill, isolate the area to prevent spreading. For small spills, absorb the material with an inert, non-combustible absorbent, such as sand or vermiculite. Carefully scoop the contaminated material into a designated, labeled hazardous waste container. For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

Disposal Procedures for this compound

The primary recommended method for the disposal of chlorinated aromatic compounds is high-temperature incineration by a licensed hazardous waste disposal facility. This method ensures the complete destruction of the compound, minimizing environmental impact.

Key Disposal Considerations:

ParameterGuidelineNotes
Waste Classification Hazardous Chemical WasteMust be segregated from non-hazardous waste.
Primary Disposal Method High-Temperature IncinerationEnsures complete destruction of the halogenated compound.[1]
Container Requirements Tightly sealed, properly labeled, chemical-resistant container.The container must be compatible with the chemical and clearly labeled with its contents and associated hazards.
Labeling "Hazardous Waste," Chemical Name, and Hazard Symbols.Follow your institution's specific labeling requirements.
Storage Store in a designated, secure hazardous waste accumulation area.The storage area should be well-ventilated and have secondary containment.
Regulatory Compliance Adherence to local, regional, and national regulations.Consult your EHS department for specific requirements.

Step-by-Step Disposal Workflow

The following diagram illustrates the general workflow for the disposal of this compound.

Disposal Workflow for this compound

Disclaimer: This information is intended as a general guide and does not replace the need for professional consultation and adherence to institutional and regulatory protocols. Always consult your institution's Environmental Health and Safety department for specific guidance on the disposal of this chemical.

References

Personal protective equipment for handling 2-chloro-1H-benzo[d]imidazol-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2-chloro-1H-benzo[d]imidazol-5-ol. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on the known hazards of similar chlorinated benzimidazole derivatives.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is paramount to ensure personnel safety. Based on the hazard profile of analogous compounds, which indicates potential for skin and eye irritation, as well as respiratory tract irritation, the following PPE is mandatory.[1]

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves are recommended. For extended contact, consider butyl rubber gloves. Always wear two pairs of gloves.[2][3][4]To prevent skin contact and absorption. Double-gloving provides an additional layer of protection, especially during compounding or disposal.[3]
Eye and Face Protection Chemical safety goggles are required. A face shield should be worn in addition to goggles when there is a risk of splashing.[2][5]To protect the eyes and face from splashes and airborne particles of the chemical.
Respiratory Protection A NIOSH-approved respirator is necessary when handling the powder outside of a certified chemical fume hood.[2]To prevent inhalation of the powder, which may cause respiratory irritation.[1]
Protective Clothing A polyethylene-coated polypropylene disposable gown or a lab coat made of a low-permeability fabric is required.[3][5] This should be worn over personal clothing.To protect the skin from contamination and prevent the transfer of the chemical outside the laboratory.
Footwear Closed-toe shoes are mandatory in the laboratory at all times.To protect the feet from spills.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial to minimize exposure and environmental impact.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • The compound should be stored in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[6]

  • The storage area should be clearly labeled with the chemical name and hazard symbols.

Handling and Use:

  • All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible in the work area.[7]

  • Avoid the formation of dust during handling.[6]

  • After handling, thoroughly wash hands and any exposed skin with soap and water.[6]

Disposal Plan:

  • All waste contaminated with this compound, including empty containers, used PPE, and contaminated labware, must be disposed of as hazardous chemical waste.

  • Contaminated materials should be collected in a designated, labeled, and sealed container.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not empty into drains.[1][6]

Emergency Procedures

Spill Response Workflow

Spill_Response_Workflow cluster_spill Chemical Spill Occurs cluster_actions Immediate Actions cluster_cleanup Cleanup Procedure cluster_disposal Disposal Spill Spill of this compound Alert Alert others in the area Spill->Alert Evacuate Evacuate the immediate area Alert->Evacuate Assess Assess the spill size and risk Evacuate->Assess PPE Don appropriate PPE Assess->PPE Contain Contain the spill with absorbent material PPE->Contain Collect Carefully collect the spilled material Contain->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of all contaminated materials as hazardous waste Decontaminate->Dispose

Caption: Workflow for responding to a chemical spill.

First Aid Measures:

  • In case of skin contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.[6] Seek medical attention if irritation persists.

  • In case of eye contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids.[6] Seek immediate medical attention.

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[6]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.